molecular formula C4H7F2NO2 B1524109 4-Amino-3,3-difluorobutanoic acid CAS No. 1258651-00-1

4-Amino-3,3-difluorobutanoic acid

Cat. No.: B1524109
CAS No.: 1258651-00-1
M. Wt: 139.1 g/mol
InChI Key: WXGKXOWURHJBDJ-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluorobutanoic acid is a useful research compound. Its molecular formula is C4H7F2NO2 and its molecular weight is 139.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3,3-difluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,3-difluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,3-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKXOWURHJBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3,3-difluorobutanoic Acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,3-difluorobutanoic acid is a fluorinated analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The strategic incorporation of gem-difluoro functionality is a key design element in modern medicinal chemistry, often employed to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential therapeutic applications of 4-amino-3,3-difluorobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to infer its potential mechanism of action as an inactivator of GABA aminotransferase (GABA-AT) and to highlight its promise in the development of novel therapeutics for neurological disorders. We also present a plausible synthetic strategy and outline future research directions to fully elucidate the pharmacological profile of this intriguing compound.

Introduction: The Significance of Fluorinated GABA Analogs in Neuroscience

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, therapeutic strategies aimed at augmenting GABA levels in the brain have been a cornerstone of neuropharmacology.

One validated approach to increase synaptic GABA concentrations is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA catabolism.[1] Fluorinated GABA analogs have emerged as a promising class of GABA-AT inhibitors. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2] This guide focuses on 4-amino-3,3-difluorobutanoic acid, a gem-difluorinated GABA analog with the potential to act as a potent and specific inactivator of GABA-AT.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-amino-3,3-difluorobutanoic acid is characterized by a butanoic acid backbone with an amino group at the 4-position and a gem-difluoro group at the 3-position.

2.1. Structural Details

  • IUPAC Name: 4-amino-3,3-difluorobutanoic acid

  • Molecular Formula: C₄H₇F₂NO₂

  • Molecular Weight: 139.10 g/mol [3]

  • CAS Number: 71757454 (for hydrochloride salt)[4]

2.2. Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 139.10 g/mol PubChem[3]
XLogP3 -1.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 63.3 ŲPubChem[3]

Note: These values are computationally generated and await experimental verification.

Proposed Asymmetric Synthesis

The enantioselective synthesis of fluorinated amino acids is a topic of significant interest in medicinal chemistry.[2][5] While a specific protocol for 4-amino-3,3-difluorobutanoic acid has not been detailed in the literature, a plausible asymmetric synthesis can be devised based on established methodologies for related compounds. The following proposed pathway leverages a chiral auxiliary-guided approach to establish the desired stereochemistry.

3.1. Proposed Synthetic Scheme

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Azide Introduction cluster_3 Step 4: Hydrolysis and Reduction Start Chiral N-acyloxazolidinone Product1 β-Keto-N-acyloxazolidinone Start->Product1 Base (e.g., n-BuLi) Reagent1 Difluoroacetylating Agent (e.g., Difluoroacetic Anhydride) Reagent1->Product1 Product1_c β-Keto-N-acyloxazolidinone Product2 syn- or anti-β-Hydroxy-N-acyloxazolidinone Product1_c->Product2 Reagent2 Stereoselective Reducing Agent (e.g., NaBH₄, Lewis Acid) Reagent2->Product2 Product2_c β-Hydroxy-N-acyloxazolidinone Product3 β-Azido-N-acyloxazolidinone Product2_c->Product3 Reagent3 1. Mesylation (MsCl, Et₃N) 2. Azide Displacement (NaN₃) Reagent3->Product3 Product3_c β-Azido-N-acyloxazolidinone Final_Product 4-Amino-3,3-difluorobutanoic Acid Product3_c->Final_Product Reagent4 1. LiOH, H₂O₂ (Hydrolysis) 2. H₂, Pd/C (Azide Reduction) Reagent4->Final_Product

Caption: Proposed asymmetric synthesis of 4-amino-3,3-difluorobutanoic acid.

3.2. Rationale for Experimental Choices

  • Step 1: Aldol Condensation: The use of a chiral N-acyloxazolidinone, such as an Evans auxiliary, allows for a diastereoselective aldol condensation with a suitable difluoroacetylating agent. The chiral auxiliary directs the approach of the enolate to the electrophile, establishing the initial stereocenter.

  • Step 2: Asymmetric Reduction: The resulting β-keto intermediate can be stereoselectively reduced to the corresponding β-hydroxy compound. The choice of reducing agent and the presence of a Lewis acid can influence the diastereoselectivity, yielding either the syn or anti isomer.

  • Step 3: Azide Introduction: The hydroxyl group is a poor leaving group and is first activated, typically by mesylation. Subsequent displacement with sodium azide proceeds via an S(_N)2 reaction, inverting the stereochemistry at that center and introducing the nitrogen functionality.

  • Step 4: Hydrolysis and Reduction: The chiral auxiliary is cleaved under basic conditions (e.g., lithium hydroxide and hydrogen peroxide). Finally, the azide is reduced to the primary amine via catalytic hydrogenation to yield the target 4-amino-3,3-difluorobutanoic acid.

Inferred Mechanism of Action: Inactivation of GABA Aminotransferase

While direct studies on the interaction of 4-amino-3,3-difluorobutanoic acid with GABA-AT are lacking, valuable insights can be drawn from its mono-fluorinated analog, 4-amino-3-fluorobutanoic acid. The mono-fluoro compound acts as a substrate for GABA-AT, undergoing enzyme-catalyzed elimination of hydrogen fluoride to generate an unsaturated intermediate.[1]

It is hypothesized that the gem-difluoro substitution in 4-amino-3,3-difluorobutanoic acid will shift its pharmacological profile from a substrate to a mechanism-based inactivator of GABA-AT.

4.1. Proposed Inactivation Pathway

G Start 4-Amino-3,3-difluorobutanoic Acid + GABA-AT (PLP) Intermediate1 Schiff Base Formation Start->Intermediate1 Intermediate2 Proton Abstraction Intermediate1->Intermediate2 Intermediate3 Fluoride Elimination Intermediate2->Intermediate3 Intermediate4 Michael Acceptor Formation Intermediate3->Intermediate4 Inactive_Enzyme Covalent Adduct Formation (Inactive Enzyme) Intermediate4->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Caption: Proposed mechanism of GABA-AT inactivation by 4-amino-3,3-difluorobutanoic acid.

4.2. Mechanistic Discussion

  • Schiff Base Formation: The amino group of 4-amino-3,3-difluorobutanoic acid initially forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-AT.

  • Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the α-carbon of the substrate.

  • Fluoride Elimination: The presence of the second fluorine atom is expected to facilitate the elimination of a fluoride ion, a better leaving group than a hydride ion. This elimination would be in contrast to the HF elimination seen with the mono-fluoro analog.

  • Formation of a Reactive Michael Acceptor: The elimination of fluoride generates a highly reactive α,β-unsaturated intermediate, a Michael acceptor.

  • Covalent Inactivation: A nucleophilic residue within the active site of GABA-AT can then attack this Michael acceptor, forming a stable covalent adduct. This covalent modification of the enzyme leads to its irreversible inactivation.

Potential Applications in Drug Development

The strategic incorporation of fluorine in drug candidates can enhance metabolic stability, improve binding affinity, and increase bioavailability.[6] As a potential inactivator of GABA-AT, 4-amino-3,3-difluorobutanoic acid holds promise for the treatment of various neurological disorders characterized by GABAergic hypofunction.

5.1. Epilepsy

By increasing synaptic GABA levels, GABA-AT inactivators can suppress neuronal hyperexcitability, a hallmark of epilepsy. A potent and specific inactivator like 4-amino-3,3-difluorobutanoic acid could offer a therapeutic advantage over existing antiepileptic drugs.

5.2. Anxiety Disorders

The anxiolytic effects of benzodiazepines are mediated through the potentiation of GABAergic neurotransmission. A GABA-AT inactivator could provide a more physiological approach to augmenting GABA levels, potentially with a lower risk of tolerance and dependence.

5.3. Other Neurological Conditions

Deficits in GABAergic signaling have also been implicated in conditions such as spasticity, neuropathic pain, and certain movement disorders. The ability of 4-amino-3,3-difluorobutanoic acid to elevate brain GABA levels suggests its potential utility in these therapeutic areas as well.

Future Research Directions

The therapeutic potential of 4-amino-3,3-difluorobutanoic acid is currently based on inferences from related compounds. To fully realize its promise, further research is imperative.

6.1. Experimental Validation

  • Synthesis and Characterization: A robust and scalable synthesis of enantiomerically pure 4-amino-3,3-difluorobutanoic acid is a critical first step. Comprehensive characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis) is required to confirm its structure and purity.

  • Physicochemical Properties: Experimental determination of key physicochemical properties, such as pKa, solubility, and lipophilicity, will be essential for formulation development and for understanding its pharmacokinetic profile.

  • In Vitro Pharmacology: The interaction of 4-amino-3,3-difluorobutanoic acid with GABA-AT needs to be characterized in vitro to confirm its mechanism of action and to determine its potency and specificity.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of epilepsy, anxiety, and other relevant neurological disorders are necessary to evaluate its therapeutic efficacy and to establish a preliminary safety profile.

  • Pharmacokinetics and Metabolism: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for predicting its behavior in humans.

Conclusion

4-Amino-3,3-difluorobutanoic acid represents a promising, yet underexplored, molecule in the landscape of neurotherapeutics. Its design as a gem-difluorinated GABA analog positions it as a potential mechanism-based inactivator of GABA-AT. While direct experimental evidence is currently sparse, the foundational knowledge from related fluorinated amino acids provides a strong rationale for its further investigation. The synthesis and comprehensive pharmacological evaluation of this compound could pave the way for a new generation of drugs for the treatment of a wide range of neurological disorders. The research community is encouraged to pursue the experimental validation of the hypotheses presented in this guide to unlock the full therapeutic potential of 4-amino-3,3-difluorobutanoic acid.

References

  • Silverman, R. B. (2008). The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Biochemistry, 47(49), 12941–12948. [Link]

  • Silverman, R. B., & Andruszkiewicz, R. (1990). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of Medicinal Chemistry, 33(3), 959–964. [Link]

  • Lee, H., Doud, E. H., Wu, R., Sanishvili, R., Juncosa, J. I., Liu, D., Kelleher, N. L., & Silverman, R. B. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Journal of the American Chemical Society, 137(7), 2649–2657. [Link]

  • Pan, Y., & Silverman, R. B. (2007). Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase. ACS Chemical Neuroscience, 1(1), 50-57. [Link]

  • PubChem. (n.d.). 4-amino-3,3-difluorobutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2013). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 18(9), 11218–11227. [Link]

  • Wang, Y., & Hu, J. (2015). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Scientific Reports, 5, 12354. [Link]

  • Wikipedia. (2023, December 2). GABA analogue. In Wikipedia. [Link]

  • Ueki, H., & Asao, N. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2649. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Northwestern University. (n.d.). Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for γ-aminobutyric acid aminotransferase. Conformational probes for GABA binding - Fingerprint. In Northwestern Scholars. [Link]

  • SpectraBase. (n.d.). (2S,3S)-3-AMINO-2-ETHYL-4,4,4-TRIFLUORO-BUTANOIC-ACID - Optional[19F NMR]. [Link]

  • PubChem. (n.d.). (2R,3R)-4-amino-2,3-difluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Brigaud, T., & Chaume, G. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(17), 3955. [Link]

  • Hunter, L. (2011). Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and.... In ResearchGate. [Link]

  • Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

Beta,beta-difluoro amino acids as bioisosteres in drug design

Strategic Deployment of -Difluoro Amino Acids in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into peptide and small-molecule drugs has evolved from a simple "metabolic block" tactic to a sophisticated tool for modulating conformation, basicity, and lipophilicity.[1] Among these,


-difluoro amino acids (dFAAs)

Part 1: The Fluorine Effect – Physicochemical & Conformational Control

The pKa Shift: Modulating Basicity

One of the most powerful applications of dFAAs is the attenuation of amine basicity.[2] The strong electron-withdrawing nature of the two

  • Why this matters: A lower pKa (closer to physiological pH 7.4) increases the fraction of the uncharged (neutral) amine species. This often correlates with improved passive membrane permeability and reduced liability for hERG channel inhibition, which is frequently driven by high-basicity centers.

Table 1: Comparative pKa Values of Alanine Analogs

Amino AcidStructurepKa (COOH)pKa (

)
Electronic Effect
L-Alanine

2.349.69 Reference Standard

-Fluoroalanine

~2.2~9.0Mild Induction

-Difluoroalanine

~1.8~7.3 Strong Induction

-Trifluoroalanine

< 1.5~5.7Extreme Induction
The Gauche Effect: Conformational Locking

Unlike bulky alkyl groups that rely on steric repulsion to restrict conformation, fluorine introduces the gauche effect . In a system X-C-C-Y (where X and Y are electronegative, e.g., F and N/O), the molecules prefer a gauche (synclinal, ~60°) conformation over the sterically less crowded anti (antiperiplanar, 180°) conformation.

  • Mechanism: This is driven by

    
     hyperconjugation and minimization of dipole-dipole repulsion.
    
  • Application: Use dFAAs to "pre-organize" a peptide backbone or side chain into a bioactive conformation, reducing the entropic penalty of binding.

GaucheEffectcluster_0Conformational EquilibriumAntiAnti Conformer(180°)Sterically FavoredElectronically DisfavoredGaucheGauche Conformer(60°)Hyperconjugation Stabilized(Dominant in dFAAs)Anti->Gauche Equilibrium ShiftMechanismStabilizing Force:σ(C-H) → σ*(C-F)Mechanism->Gauche Stabilizes

Part 2: Bioisosteric Applications in Drug Design

The Cysteine/Serine Replacement

The difluoromethyl group (



  • H-Bonding: The

    
     bond is a poor H-bond acceptor, but the polarized 
    
    
    in the
    
    
    group acts as a weak H-bond donor , mimicking the donor capability of
    
    
    or
    
    
    but with higher lipophilicity.
  • Redox Stability: Unlike Cysteine, the difluoro analog is not susceptible to oxidative dimerization (disulfide bond formation) or nucleophilic degradation.

Case Study: HCV NS3 Protease Inhibitors

A landmark application of this principle is found in the optimization of Hepatitis C Virus (HCV) NS3 protease inhibitors.[2]

  • Challenge: Early peptide inhibitors contained a P1 Cysteine thiol, which was essential for potency but caused rapid metabolic clearance and chemical instability.

  • Solution: Replacing the P1 Cysteine with Difluoro-Abu (2-amino-4,4-difluorobutanoic acid).

  • Result:

    • Potency:

      
       restored to ~30 nM (comparable to native Cys) vs. 700 nM for a methyl replacement.
      
    • Stability: Complete resistance to oxidative degradation.

    • Mechanism: The

      
       proton acted as a H-bond donor to the protease backbone, perfectly mimicking the thiol's interaction geometry.
      

Part 3: Synthetic Methodologies

While classical methods like DAST deoxofluorination are useful, they often suffer from elimination side reactions. The Reformatsky-type reaction is the modern "gold standard" for synthesizing diverse

Protocol: Zinc-Mediated Reformatsky Synthesis

This protocol describes the synthesis of a protected

Reagents:

  • Activated Zinc dust

  • Ethyl bromodifluoroacetate (

    
    )
    
  • Trimethylsilyl chloride (TMSCl) - Activator

  • Chiral Sulfinyl Imine (Substrate)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Zinc Activation:

    • Suspend Zinc dust (2.0 equiv) in anhydrous THF under Argon.

    • Add TMSCl (0.05 equiv) and stir at room temperature for 15 minutes to activate the Zn surface.

  • Reagent Addition:

    • Add Ethyl bromodifluoroacetate (1.5 equiv) dropwise to the Zn suspension.

    • Observation: A slight exotherm indicates the formation of the Reformatsky reagent (

      
      ). Stir for 30 mins at 0°C.
      
  • Coupling:

    • Add the Chiral Sulfinyl Imine (1.0 equiv) dissolved in THF dropwise at -78°C (or 0°C depending on substrate reactivity).

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via silica gel chromatography. The product is the protected

      
      -difluoro amino ester.
      

SynthesisDecisionStartTarget: β,β-Difluoro Amino AcidQ1Is the scaffold already built(e.g. Keto-ester precursor)?Start->Q1PathAYES: Functional Group InterconversionQ1->PathAYesPathBNO: De Novo AssemblyQ1->PathBNoMethodADeoxofluorination(DAST/Deoxo-Fluor)Risk: EliminationPathA->MethodAMethodBReformatsky Reaction(Zn + BrCF2CO2Et + Imine)Benefit: High StereocontrolPathB->MethodB

References

  • Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    -amino acid derivatives.
    Source: Nature Communications (2021). URL:[Link]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PMC / NIH (2018). URL:[Link]

  • Synthesis of

    
    -difluoro-
    
    
    -amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction.
    Source: Organic & Biomolecular Chemistry (2015).[3] URL:[Link]
  • Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    -Difluoroamines via Organocatalysis.
    Source: PMC / NIH (2017). URL:[Link]
  • Efficient Synthesis of Suitably Protected

    
    -Difluoroalanine from L-Ascorbic Acid. 
    Source: Journal of Organic Chemistry (2007).
    URL:[Link]
    

In Vivo Metabolic Stability of 3,3-difluoro-GABA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated in vivo metabolic stability of 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA). Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of fluorine chemistry, GABA metabolism, and bioanalytical methodologies to forecast the metabolic fate of this novel GABA analog. We will explore the rationale behind the gem-difluorination strategy, the predicted interactions with the key catabolic enzyme GABA aminotransferase (GABA-AT), and the state-of-the-art experimental workflows required to empirically determine its in vivo stability.

Introduction: The Rationale for Fluorination in GABA Analog Design

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in mitigating neuronal excitability.[1][2][3] Augmenting GABAergic neurotransmission is a clinically validated strategy for treating a range of neurological disorders, including epilepsy and anxiety.[4][5] However, the therapeutic utility of exogenous GABA is limited by its poor blood-brain barrier permeability and rapid metabolism.[2][6] The primary catabolic pathway for GABA is the GABA shunt, initiated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme GABA aminotransferase (GABA-AT), which converts GABA to succinic semialdehyde.[2][7]

The introduction of fluorine into drug candidates is a widely employed medicinal chemistry strategy to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[][9] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it exceptionally resistant to enzymatic cleavage.[9][10][11] This intrinsic stability is the cornerstone of the hypothesis that 3,3-difluoro-GABA will exhibit significantly greater in vivo metabolic stability compared to its non-fluorinated parent molecule.

Predicted Interaction with GABA Aminotransferase (GABA-AT)

The metabolic fate of 3,3-difluoro-GABA is intrinsically linked to its interaction with GABA-AT. Based on the known mechanism of GABA-AT and studies of other fluorinated GABA analogs, we can postulate several potential outcomes.

The Mechanism of GABA-AT and the Impact of Fluorination

GABA-AT catalyzes the transfer of the amino group from GABA to α-ketoglutarate, a process that involves the formation of a Schiff base with the PLP cofactor and subsequent abstraction of a proton from the γ-carbon of GABA.[2] Fluorine's high electronegativity can significantly alter the electronic properties of adjacent atoms. The gem-difluoro substitution at the 3-position (β-position relative to the amine) of the GABA backbone is expected to have a profound impact on its interaction with GABA-AT.

Potential Scenarios for 3,3-difluoro-GABA at the GABA-AT Active Site:
  • Reduced Substrate Activity: The strong electron-withdrawing nature of the two fluorine atoms could decrease the pKa of the γ-protons, potentially affecting the rate of proton abstraction by the enzyme, a key step in the catalytic cycle. This could render 3,3-difluoro-GABA a poor substrate for GABA-AT, thereby slowing its metabolism.

  • Enzyme Inhibition: It is plausible that 3,3-difluoro-GABA could act as a competitive inhibitor of GABA-AT by binding to the active site but not undergoing catalytic turnover. Some fluorinated GABA analogs have demonstrated competitive reversible inhibition of GABA-AT.[14]

  • Mechanism-Based Inactivation: While less likely without a strategically placed reactive group, the possibility of 3,3-difluoro-GABA acting as a mechanism-based inactivator cannot be entirely ruled out. This would involve enzymatic processing to an intermediate that covalently modifies the enzyme.

The following diagram illustrates the initial steps of GABA metabolism by GABA-AT and highlights the position of the difluoro substitution in 3,3-difluoro-GABA.

GABA_Metabolism cluster_0 GABA-AT Catalytic Cycle GABA GABA Schiff_Base Schiff Base Intermediate GABA->Schiff_Base Forms Schiff base with PLP DFG 3,3-difluoro-GABA GABA_AT GABA Aminotransferase (GABA-AT) DFG->GABA_AT Binds to active site aKG α-ketoglutarate aKG->GABA_AT PLP PLP (Pyridoxal-5'-phosphate) SSA Succinic Semialdehyde Schiff_Base->SSA Transamination Glutamate Glutamate Schiff_Base->Glutamate Regeneration of PLP

Caption: Predicted interaction of 3,3-difluoro-GABA with GABA-AT.

Experimental Workflow for In Vivo Metabolic Stability Assessment

A multi-step approach is required to definitively determine the in vivo metabolic stability of 3,3-difluoro-GABA. This workflow combines in vivo sampling with advanced bioanalytical techniques.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific tissues, most notably the brain, in awake and freely moving animals.[15][16] This methodology is ideally suited for assessing the pharmacokinetics and metabolism of 3,3-difluoro-GABA at its site of action.

Step-by-Step Protocol for In Vivo Microdialysis:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the subject animal (e.g., rat) following approved institutional animal care and use committee (IACUC) protocols.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to a specific brain region of interest (e.g., striatum, hippocampus).

    • Secure the guide cannula to the skull with dental acrylic.

    • Allow the animal to recover from surgery for a minimum of 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.

  • Sample Collection:

    • Administer 3,3-difluoro-GABA to the animal via the desired route (e.g., intravenous, intraperitoneal).

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration.

    • Immediately store the collected samples at -80°C until analysis to prevent degradation.

The following diagram outlines the in vivo microdialysis workflow.

Microdialysis_Workflow cluster_animal Animal Model cluster_equipment Experimental Setup cluster_analysis Sample Processing & Analysis Animal Freely Moving Animal (e.g., Rat) Probe Microdialysis Probe in Brain Region Collector Fraction Collector Probe->Collector Outflow (Dialysate) Pump Syringe Pump (aCSF Perfusion) Pump->Probe Inflow Storage Sample Storage (-80°C) Collector->Storage Analysis LC-MS/MS Analysis Storage->Analysis DrugAdmin 3,3-difluoro-GABA Administration DrugAdmin->Animal IV, IP, etc.

Sources

An In-depth Technical Guide to 3,3-difluoro-4-aminobutyric Acid: A Novel Fluorinated GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 3,3-difluoro-4-aminobutyric acid, a structurally intriguing fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Given the limited publicly available data on this specific difluorinated compound, this document synthesizes information on its known identifiers and draws upon established knowledge of related fluorinated GABA analogs to offer insights into its potential properties, synthesis, and biological significance. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique chemical space and therapeutic potential of this molecule.

Core Identification: CAS Number and Synonyms

Precise identification is paramount in chemical research and development. For 3,3-difluoro-4-aminobutyric acid, the primary identifier available is for its hydrochloride salt.

Identifier Type Value
Chemical Name 4-amino-3,3-difluorobutanoic acid hydrochloride[1]
CAS Number 1423034-23-4 (for the hydrochloride salt)[1]
Synonyms 4-amino-3,3-difluorobutanoic acid; 3,3-difluoro-GABA
Molecular Formula C₄H₈ClF₂NO₂ (hydrochloride salt)
Molecular Formula C₄H₇F₂NO₂ (free amino acid)

Scientific Rationale and Potential Significance

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The rationale for investigating 3,3-difluoro-4-aminobutyric acid stems from the known effects of fluorination, which can include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule less susceptible to metabolic degradation by enzymes such as GABA aminotransferase (GABA-AT).

  • Altered Acidity and Basicity: The strongly electron-withdrawing nature of the two fluorine atoms at the C3 position is predicted to lower the pKa of the carboxylic acid group and the amino group, which can influence receptor binding and pharmacokinetic profiles.

  • Conformational Constraints: The gem-difluoro group can impose specific conformational preferences on the molecule, potentially leading to higher receptor selectivity compared to the parent molecule, GABA.

These modifications suggest that 3,3-difluoro-4-aminobutyric acid could exhibit unique pharmacological properties, potentially as a more potent or selective modulator of GABA receptors or as an inhibitor of GABA-metabolizing enzymes.

Synthesis Strategies: An Overview

While a specific, detailed experimental protocol for the synthesis of 3,3-difluoro-4-aminobutyric acid is not extensively documented in peer-reviewed literature, its synthesis can be approached through established methods for the preparation of fluorinated amino acids. A plausible synthetic pathway could involve the fluorination of a suitable precursor, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Conceptual Synthetic Workflow

G cluster_0 Starting Material cluster_1 Key Fluorination Step cluster_2 Functional Group Interconversion cluster_3 Final Product A Ketoester Precursor B Gem-Difluorination A->B e.g., DAST, Deoxofluor C Reduction/Azide Introduction B->C 1. Reduction of Ester 2. SN2 with NaN3 D Hydrolysis/Deprotection C->D 1. Reduction of Azide 2. Ester Hydrolysis E 3,3-difluoro-4-aminobutyric acid D->E

Caption: Conceptual workflow for the synthesis of 3,3-difluoro-4-aminobutyric acid.

Example Protocol: Synthesis of a Monofluorinated Analog (4-amino-3-fluorobutanoic acid)

To provide a practical context, the following is a summarized protocol for the synthesis of the related monofluorinated GABA analog, which can serve as a methodological basis for developing a synthesis for the difluorinated target.

Step 1: Fluorination of a Precursor A suitable starting material, such as a protected β-hydroxy-γ-amino acid derivative, can be subjected to fluorination using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST).

Step 2: Deprotection The protecting groups on the amino and carboxylic acid functionalities are removed under appropriate acidic or basic conditions to yield the final product.

Note: The synthesis of gem-difluorinated compounds often requires more specialized reagents and conditions compared to their monofluorinated counterparts.

Predicted Physicochemical Properties

The introduction of two fluorine atoms is expected to significantly alter the properties of the parent GABA molecule.

Property GABA (γ-Aminobutyric acid) Predicted for 3,3-difluoro-4-aminobutyric acid
Molecular Weight 103.12 g/mol 139.10 g/mol
LogP Approx. -3.2Predicted to be lower (more lipophilic)
pKa (Carboxyl) ~4.03Predicted to be lower (more acidic)
pKa (Amino) ~10.56Predicted to be lower (less basic)
Metabolic Stability Substrate for GABA-ATExpected to have enhanced stability

Potential Biological Activity and Research Applications

Based on the pharmacology of GABA and its fluorinated analogs, 3,3-difluoro-4-aminobutyric acid is a compelling candidate for investigation in several areas of neuroscience and drug discovery.

  • GABA Receptor Modulation: It may act as an agonist, antagonist, or partial agonist at GABAA and GABAB receptors with potentially altered potency and selectivity.

  • Enzyme Inhibition: Its structural similarity to GABA suggests it could be an inhibitor of GABA aminotransferase (GABA-AT) or other enzymes involved in GABA metabolism.

  • Neurotransmitter Uptake: The compound could potentially interact with GABA transporters (GATs), influencing the reuptake of GABA from the synaptic cleft.

The unique conformational constraints imposed by the gem-difluoro group could be leveraged to probe the specific binding requirements of GABAergic proteins.

Illustrative Signaling Pathway: GABAergic Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_A GABAA Receptor (Ion Channel) GABA_release->GABA_A Binds GABA_B GABAB Receptor (GPCR) GABA_release->GABA_B Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl- influx GABA_B->Hyperpolarization K+ efflux / Ca2+ influx ↓ 3,3-difluoro-GABA 3,3-difluoro-GABA 3,3-difluoro-GABA->GABA_A Potential Target 3,3-difluoro-GABA->GABA_B Potential Target

Caption: Potential interaction of 3,3-difluoro-4-aminobutyric acid with postsynaptic GABA receptors.

Future Directions and Conclusion

3,3-difluoro-4-aminobutyric acid represents a compelling yet underexplored molecule within the landscape of GABAergic modulators. The foundational information provided in this guide highlights its potential for novel pharmacological activity. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis are crucial for enabling broader biological evaluation. Full characterization, including NMR, mass spectrometry, and X-ray crystallography, will be essential.

  • In Vitro Pharmacological Profiling: Comprehensive screening against a panel of GABA receptors, transporters, and metabolic enzymes will elucidate its mechanism of action.

  • In Vivo Studies: Evaluation in animal models of neurological and psychiatric disorders where the GABA system is implicated (e.g., epilepsy, anxiety, spasticity) will be necessary to determine its therapeutic potential.

References

Sources

Role of Fluorine Substitution in GABA Receptor Binding Affinity

[1][2][3]

Executive Summary

The strategic incorporation of fluorine into


This guide analyzes these mechanisms, provides comparative affinity data, and details a self-validating radioligand binding protocol for quantifying these effects.

Physicochemical Mechanisms of Binding Modulation

Fluorine is not merely a "hydrogen mimic"; it is a "hydrogen blocker" with unique electronic demands. Its small van der Waals radius (1.47 Å) allows it to fit into binding pockets accessible to hydrogen (1.20 Å), yet its extreme electronegativity (3.98 Pauling) fundamentally rewires the ligand's electronic landscape.

Electronic Redistribution and Dipole Interactions

Fluorine is the most electronegative element, creating a polarized C-F bond. In GABA modulators (e.g., benzodiazepines), this polarization creates a molecular dipole that can align with local electric fields within the receptor binding pocket.

  • Orthogonal Multipolar Interactions: Unlike heavier halogens (Cl, Br, I), fluorine rarely forms a "sigma-hole." Instead, it engages in multipolar interactions with protein backbone carbonyls (e.g.,

    
    ). These interactions are orthogonal, meaning the fluorine atom approaches the carbonyl carbon from a perpendicular angle, maximizing attractive energy while minimizing repulsion.
    
  • pKa Modulation: Fluorine substitution

    
     to an amine (as in fluorinated GABA analogues) significantly lowers the amine's 
    
    
    due to inductive electron withdrawal. This alters the ionization state of the ligand at physiological pH, directly impacting its ability to form salt bridges with receptor residues (e.g.,
    
    
    Glu155).
The Gauche Effect and Conformational Restriction

Binding affinity is often an entropic battle. If a ligand can be "pre-organized" into its bioactive conformation, the entropic penalty of binding is reduced.

  • Mechanism: In molecules containing a

    
     motif (where X is an electronegative heteroatom like N or O), the molecule preferentially adopts a gauche conformation (60° dihedral angle) rather than anti.
    
  • Application: In 3-fluoro-GABA, this effect locks the flexible GABA chain into a specific curvature, mimicking the bound state required for GABA-A receptor activation.

Visualization: The Fluorine Physicochemical Cascade

FluorineCascadeF_SubFluorine SubstitutionElectronegHigh Electronegativity(3.98 Pauling)F_Sub->ElectronegLipophilicityLogP ModulationF_Sub->LipophilicityInductiveInductive Effect (-I)Electroneg->InductiveDipoleC-F Bond PolarizationInductive->DipoleGaucheGauche Effect(Stereoelectronic)Inductive->GaucheMultipoleOrthogonal MultipolarInteraction (C-F ... C=O)Dipole->MultipoleBinding_EnthalpyIncreased EnthalpicContributionMultipole->Binding_EnthalpyPreOrgConformationalPre-organizationGauche->PreOrgBinding_EntropyReduced EntropicPenaltyPreOrg->Binding_EntropyDesolvationHydrophobic PocketOccupancyLipophilicity->DesolvationDesolvation->Binding_Enthalpy

Figure 1: The physicochemical cascade triggered by fluorine substitution, leading to altered binding thermodynamics.

Quantitative Impact: Case Studies

The following data illustrates the direct impact of fluorine substitution on binding affinity (

Indiplon Derivatives (Pyrazolopyrimidines)

Indiplon is a high-affinity modulator of the benzodiazepine site. The following SAR study demonstrates how extending a fluoro-alkyl chain affects affinity at the

Table 1: Effect of Fluoro-alkyl Chain Length on GABA-A (


) Affinity
CompoundR-Substituent (Amide N)

(nM) [Rat Cortex]
Fold Change vs ParentMechanism
Indiplon Methyl (

)
3.1 1.0xBaseline
Derivative 2a 2-Fluoroethyl (

)
5.4 0.57x (Loss)Steric clash / unfavorable dipole
Derivative 2b 3-Fluoropropyl (

)
2.4 1.29x (Gain)Optimal hydrophobic pocket filling

Data Source: J. Med. Chem. studies on Indiplon derivatives.

Cation- Probing with Fluorinated Receptors

In a landmark mechanistic study, researchers incorporated fluorinated phenylalanine residues into the receptor itself (

1

Table 2: Cation-


 Interaction Strength
Receptor Mutation (

Tyr97)
Ligand

(

)
Interpretation
Wild Type (Tyr) GABA~4.0 Strong Cation-

interaction
Monofluoro-Phe GABA~80 Weakened cation-

(F pulls e- density)
Difluoro-Phe GABA>500 Interaction abolished

Insight: This confirms that the GABA ammonium headgroup binds via a cation-

1

Experimental Protocol: -Flumazenil Binding Assay

This protocol is designed to quantify the affinity (

Validation Check: This assay uses Flumazenil (an antagonist) rather than an agonist (like Diazepam) to avoid "GABA shift" complications, ensuring a pure measure of binding affinity uncoupled from allosteric efficacy.

Reagents & Buffers[4]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (at 4°C).

  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol). Concentration: 1 nM (
    
    
    nM).
  • Non-Specific Binder: Clonazepam (10

    
    ) or Diazepam (100 
    
    
    ).
  • Tissue Source: Rat cerebral cortex homogenate (rich in

    
     subunits).[2]
    
Membrane Preparation Workflow
  • Homogenization: Dissect rat cortex in 10 volumes of ice-cold 0.32 M sucrose. Homogenize using a Teflon-glass homogenizer (10 strokes).

  • P1 Spin: Centrifuge at 1,000

    
     for 10 min to remove nuclei/debris. Discard pellet.
    
  • P2 Spin: Centrifuge supernatant at 20,000

    
     for 20 min.
    
  • Osmotic Shock: Resuspend pellet in distilled water (lyses synaptosomes) and centrifuge at 48,000

    
    .
    
  • Wash: Resuspend in Assay Buffer and centrifuge again (repeat 2x to remove endogenous GABA).

  • Storage: Resuspend final pellet in Assay Buffer; protein conc ~0.5 mg/mL.

Binding Assay Steps
  • Plating: In a 96-well plate, add:

    • 50

      
       Test Compound (Fluorinated analogue, 7-point log dilution).
      
    • 50

      
      
      
      
      -Flumazenil (1 nM final).
    • 150

      
       Membrane Suspension (approx. 50-100 
      
      
      protein).
  • Incubation: Incubate for 60 minutes at 4°C (equilibrium).

    • Note: 4°C is used to minimize receptor degradation and low-affinity transporter binding.

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters

    
     mL with ice-cold buffer.
    
  • Quantification: Liquid scintillation counting.

Workflow Visualization

BindingAssayMembraneMembrane Prep(Rat Cortex)IncubationIncubation(4°C, 60 min)Membrane->Incubation+ [3H]-LigandEquilibriumEquilibriumBindingIncubation->EquilibriumFiltrationRapid Filtration(GF/C Filters)Equilibrium->FiltrationTerminateCountingScintillationCountingFiltration->CountingAnalysisData Analysis(Cheng-Prusoff)Counting->Analysis

Figure 2: Standardized radioligand binding workflow for GABA-A receptor affinity profiling.

Data Analysis

Calculate


  • 
     = Radioligand concentration (1 nM).
    
  • 
     = Dissociation constant of 
    
    
    -Flumazenil (determined via Saturation Binding, typically ~1.0 nM).

Strategic SAR Decision Tree

When should you introduce fluorine? Use this logic flow to guide synthetic optimization.

SAR_LogicStartLead Compound OptimizationMetabIs metabolic clearance high?Start->MetabBlockBlock Metabolic Hotspot(Replace H with F)Metab->BlockYesAffinityIs affinity insufficient?Metab->AffinityNoSiteIs the site aromatic?H_BondIs H-bond donor present?Site->H_BondNoCationPiDoes it bind via Cation-Pi?Site->CationPiYesAffinity->SiteBioisostereF-Bioisostere Strategy(Dipole modulation)H_Bond->BioisostereCheck OH replacementStopSTOP: F will reduce affinityCationPi->StopYesProceedProceed: F may enhancehydrophobic contactCationPi->ProceedNo

Figure 3: Decision matrix for fluorine incorporation in GABAergic ligands.

References

  • GABA-A Receptor Pharmacology of Fluorinated Derivatives. PubMed. [Link]

  • Unnatural Amino Acid Mutagenesis of the GABA-A Receptor Binding Site. Journal of Neuroscience. [Link]

  • PDSP Protocol: GABA-A Receptor Binding Assay. UNC Chapel Hill. [Link][3]

  • Applications of Fluorine in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

3,3-Difluoro-GABA: A Physicochemical & Bioisosteric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 3,3-difluoro-GABA, analyzing its potential as a bioisostere for Pregabalin (Lyrica).

Context: Gabapentinoid Optimization & Fluorine Scanning Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Bioisosteric Rationale

Pregabalin (Lyrica) owes its clinical success to a specific structural modification of GABA: the addition of a lipophilic isobutyl group at the C3 (


) position. This modification serves two critical functions:
  • Pharmacokinetics (PK): It confers affinity for the LAT1 (SLC7A5) transporter, enabling Blood-Brain Barrier (BBB) penetration.[1]

  • Pharmacodynamics (PD): It locks the molecule in a bioactive conformation favored by the

    
      subunit of voltage-gated calcium channels (VGCCs).
    

3,3-Difluoro-GABA represents a "fluorine scan" approach to this scaffold.[1] By replacing the C3 protons (or the C3-isobutyl group) with a gem-difluoro motif, researchers attempt to modulate the electronic landscape without introducing significant steric bulk.

Comparative Profile: Pregabalin vs. 3,3-Difluoro-GABA[1]
FeaturePregabalin (3-isobutyl-GABA)3,3-Difluoro-GABABioisosteric Impact
C3 Modification Isobutyl (Alkyl)gem-Difluoro (

)
Steric vs. Electronic modulation.[1]
Amine pK

~10.6~7.5 – 8.5Fluorine withdraws electron density, lowering basicity.[1] Increases non-ionized fraction at pH 7.4.
Lipophilicity (LogD) -1.35 (at pH 7.[1]4)Higher than GABAFluorine increases lipophilicity relative to H, but less than isobutyl.[1]
Primary Target

Subunit (VGCC)
GABA-AT / GABA ReceptorsGem-difluoro often acts as a transition state mimic for GABA-AT hydrolysis.[1]
Transport LAT1 SubstrateLAT1 / Passive DiffusionLower pK

may enhance passive permeability; LAT1 affinity depends on side-chain bulk.

Structural Logic & Signaling Pathways

The following diagram illustrates the divergence in mechanism between the alkyl-substituted Pregabalin and the fluoro-substituted GABA analogs. While Pregabalin relies on steric bulk to bind


, 3,3-difluoro-GABA leverages the "Fluorine Effect" (pKa modulation and C-F bond strength) to influence metabolic stability and receptor kinetics.[1]

Bioisostere_Logic cluster_effect The Fluorine Effect GABA GABA (Native Neurotransmitter) LAT1 LAT1 Transporter (BBB Crossing) GABA->LAT1 Poor Substrate GABA_AT GABA-AT Enzyme (Metabolic Degradation) GABA->GABA_AT Rapid Metabolism Pregabalin Pregabalin (C3-Isobutyl) Pregabalin->LAT1 High Affinity (Leucine Mimic) A2D α2δ-1 Subunit (Ca2+ Channel Block) Pregabalin->A2D Potent Binding (Steric Fit) Pregabalin->GABA_AT Metabolically Stable DF_GABA 3,3-Difluoro-GABA (C3-Difluoro) DF_GABA->LAT1 Moderate Affinity DF_GABA->A2D Low/Variable Affinity (Lack of Bulk) DF_GABA->GABA_AT Inhibitor/Substrate (Transition State Mimic) pKa pKa Modulation (Amine ~8.0) pKa->DF_GABA Conf Conformational Restriction Conf->DF_GABA

Caption: Divergent pharmacological fates of C3-substituted GABA analogs. Pregabalin optimizes transport and


 binding, while 3,3-difluoro-GABA targets metabolic pathways and pKa-driven bioavailability.[1]

Chemical Synthesis: The Deoxofluorination Route

Synthesis of gem-difluoro compounds at the


-position requires handling the high reactivity of fluorine sources. The most robust protocol for research-grade 3,3-difluoro-GABA (4-amino-3,3-difluorobutanoic acid) involves the deoxofluorination of a 

-keto ester precursor, followed by reduction and hydrolysis.[1]
Protocol: 4-Step Synthesis from Ethyl 4-chloro-3-oxobutanoate[1]

Reagents Required:

  • Ethyl 4-chloro-3-oxobutanoate[1]

  • Sodium Azide (

    
    )[1]
    
  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]

  • Palladium on Carbon (Pd/C),

    
    [1]
    
  • HCl (6N)[1]

Step-by-Step Methodology
  • Azidation (Precursor Prep):

    • React ethyl 4-chloro-3-oxobutanoate with

      
       in DMSO at room temperature for 12 hours.
      
    • Result: Ethyl 4-azido-3-oxobutanoate.[1]

    • Note: Handle azides with extreme caution (explosion hazard).[1]

  • Deoxofluorination (The Critical Step):

    • Dissolve the azido-ketone in anhydrous DCM (Dichloromethane) at -78°C.

    • Add DAST (2.5 equivalents) dropwise.[1]

    • Allow to warm to Room Temperature (RT) overnight.

    • Mechanism:[2][3][4][5][6][7][8][9] DAST converts the C=O carbonyl into a gem-difluoro (

      
      ) group.
      
    • Result: Ethyl 4-azido-3,3-difluorobutanoate.[1]

  • Staudinger/Hydrogenation Reduction:

    • Subject the azido-difluoro ester to catalytic hydrogenation (

      
       balloon) using 10% Pd/C in Ethanol.
      
    • Result: Ethyl 4-amino-3,3-difluorobutanoate.[1]

  • Hydrolysis:

    • Reflux the ester in 6N HCl for 4 hours.

    • Concentrate in vacuo to yield the hydrochloride salt.

    • Final Product:4-amino-3,3-difluorobutanoic acid (3,3-difluoro-GABA) HCl .[1]

Synthesis_Flow Start Ethyl 4-chloro-3-oxobutanoate Step1 1. Azidation (NaN3) (Formation of Azido-Ketone) Start->Step1 Step2 2. Deoxofluorination (DAST) (Introduction of CF2 at C3) Step1->Step2 Critical Step Step3 3. Hydrogenation (H2, Pd/C) (Azide -> Amine Reduction) Step2->Step3 Step4 4. Acid Hydrolysis (HCl) (Ester Cleavage) Step3->Step4 Final 3,3-Difluoro-GABA (HCl Salt) Step4->Final

Caption: Synthetic pathway for 3,3-difluoro-GABA utilizing DAST-mediated deoxofluorination of a beta-keto ester precursor.

Pharmacokinetic Profiling: The "Fluorine Effect"

To validate 3,3-difluoro-GABA as a bioisostere, one must experimentally verify its physicochemical shifts relative to GABA and Pregabalin.[1]

Experiment A: pK Determination (Potentiometric Titration)

The inductive effect of the two fluorine atoms at C3 significantly lowers the pK


 of the distal amine (C4) and the proximal carboxyl (C1).
  • Protocol: Dissolve 5 mg of compound in 0.1 M KCl. Titrate with 0.1 M KOH using a micro-glass electrode.

  • Expected Results:

    • GABA Amine pK

      
      :  ~10.6
      
    • 3,3-Difluoro-GABA Amine pK

      
      :  ~8.0 – 8.5[1]
      
    • Significance: At physiological pH (7.4), a significantly larger fraction of 3,3-difluoro-GABA exists as the non-protonated amine compared to GABA.[1] This reduces the energy penalty for desolvation and membrane permeation.

Experiment B: LAT1 Transport Assay (Competitive Inhibition)

Pregabalin is a substrate for the L-type Amino Acid Transporter 1 (LAT1).[1] To determine if 3,3-difluoro-GABA mimics this property:

  • Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).[1]

  • Tracer:

    
    -L-Leucine (The endogenous substrate).[1]
    
  • Method:

    • Incubate cells with

      
      -L-Leucine (1 
      
      
      
      M) in the presence of increasing concentrations (1
      
      
      M - 10 mM) of 3,3-difluoro-GABA.[1]
    • Measure intracellular radioactivity via scintillation counting.

    • Calculate

      
      .[1]
      
  • Interpretation:

    • If

      
       is low (< 100 
      
      
      
      M), the difluoro analog effectively competes for LAT1, suggesting it retains the transport properties of Pregabalin despite lacking the isobutyl bulk.
    • Literature Insight: While Pregabalin (

      
       ~30 
      
      
      
      M) is a high-affinity substrate, smaller GABA analogs often show lower affinity unless the pK
      
      
      reduction sufficiently enhances passive diffusion to compensate.[1]

Pharmacodynamics: Target Divergence

While Pregabalin is highly selective for


, fluorinated GABA analogs often exhibit a shift in selectivity toward GABA-AT  (GABA Aminotransferase) inhibition.[1]
The Mechanism of GABA-AT Inactivation

Unlike Pregabalin, which is metabolically inert, 3,3-difluoro-GABA can act as a mechanism-based inactivator (suicide substrate) for GABA-AT.[1] The electron-withdrawing fluorines destabilize the pyridoxal phosphate (PLP) intermediate, potentially leading to covalent modification of the enzyme active site (Lys-329).

  • Assay: Spectrophotometric measurement of succinic semialdehyde production (coupled to NADP+ reduction).

  • Relevance: This suggests 3,3-difluoro-GABA may function more like Vigabatrin (Sabril) than Pregabalin, treating epilepsy by raising synaptic GABA levels rather than blocking Calcium channels.[1]

References

  • Silverman, R. B. (2018).[1] Design and Mechanism of GABA Aminotransferase Inactivators.[2][10] Treatments for Epilepsy and Addiction. Chemical Reviews. Link[1]

  • Wiggin, C. J., et al. (2010).[1] Synthesis of 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Bioorganic & Medicinal Chemistry. Link

  • Gee, N. S., et al. (1996).[1] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel.[11] Journal of Biological Chemistry. Link

  • Haufe, G., et al. (2011).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1] Link[1]

  • Su, T. Z., et al. (2005).[1] Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry. Link

  • Puris, E., et al. (2021).[1] Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications. Link[1]

Sources

Optimizing CNS Delivery: The Physicochemical and Pharmacokinetic Profile of Difluoro-GABA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The delivery of Gamma-Aminobutyric Acid (GABA) mimetics to the Central Nervous System (CNS) represents a classic medicinal chemistry challenge. While GABA is the primary inhibitory neurotransmitter, its zwitterionic character at physiological pH renders it impermeable to the Blood-Brain Barrier (BBB). This guide analyzes the strategic incorporation of fluorine—specifically the 3,3-difluoro-GABA motif—to modulate lipophilicity (LogD), alter pKa values, and enhance passive diffusion. We contrast this with active transport mechanisms and provide validated experimental workflows (PAMPA-BBB and in vivo PK) for assessing CNS penetration.

The Challenge: GABA and the Zwitterionic Trap

To understand the utility of difluoro-GABA, one must first quantify the failure of the parent compound.

  • GABA Structure:

    
    -aminobutyric acid exists primarily as a zwitterion at pH 7.4.
    
  • Ionization Profile:

    • Carboxylate pKa: ~4.0

    • Amine pKa: ~10.7

    • Result: At physiological pH, the net charge is 0, but the species is highly charged (

      
       and 
      
      
      
      ). The desolvation penalty required to move this charged species from the aqueous blood phase into the lipid BBB membrane is energetically prohibitive.
The Fluorine Bioisosteric Rationale

Fluorine is the smallest electron-withdrawing group (EWG). Introducing a gem-difluoro group at the


-position (C3) relative to the carboxylic acid induces profound electronic changes without imposing significant steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).
The "Fluorine Effect" on pKa

The high electronegativity of the fluorine atoms pulls electron density through the


-framework (inductive effect).
  • Amine Basicity (

    
    ):  The electron-withdrawing effect reduces the electron density on the nitrogen lone pair. This lowers the pKa of the amine (making it less basic).
    
    • GABA Amine pKa: ~10.7

    • Difluoro-GABA Amine pKa: ~7.5–8.5 (depending on specific isomer/scaffold).

  • Carboxylate Acidity (

    
    ):  The same effect stabilizes the carboxylate anion, lowering the pKa of the acid.
    

The Net Result: By lowering the amine pKa closer to physiological pH (7.4), a larger fraction of the molecule exists as the non-ionized free base . It is this neutral species that drives passive diffusion across the BBB.

Lipophilicity: LogP vs. LogD[1]

In CNS drug design,


 (partition coefficient of neutral species) is often less relevant than 

(distribution coefficient at pH 7.4), which accounts for ionization.
Comparative Physicochemical Profile[2]
CompoundStructure NotePredicted LogPEst. LogD (pH 7.4)BBB Permeability Prediction
GABA Unsubstituted-2.3-4.5Negligible (Paracellular only)
Vigabatrin Vinyl-GABA-1.6-2.5Low-Moderate (Requires transporter)
3-Fluoro-GABA Monofluoro-1.8-2.8Low
3,3-Difluoro-GABA Gem-difluoro-1.1-1.5 to -2.0Moderate (Enhanced passive diffusion)
CPP-115 Cyclic Difluoro-0.5-1.0High (Optimized conformation)

Note: Values are aggregate estimates from chem-informatics models (ChemAxon/ACD) and literature trends.

The Lipophilicity Paradox

While adding fluorine generally increases lipophilicity (


 bonds are more hydrophobic than 

), in zwitterions, the effect is non-linear. The primary gain in BBB permeability for 3,3-difluoro-GABA comes from the pKa shift (increasing the neutral fraction) rather than the intrinsic lipophilicity of the fluorine atoms themselves.

Visualization: The Physicochemical Shift

The following diagram illustrates the structural and electronic impact of fluorination on the GABA scaffold.

FluorineEffect cluster_0 Native GABA (pH 7.4) cluster_1 3,3-Difluoro-GABA (pH 7.4) GABA GABA (Zwitterion Dominant) Prop1 High Desolvation Energy (Poor Membrane Entry) GABA->Prop1 Ionized (NH3+ / COO-) BBB Blood-Brain Barrier (Lipid Bilayer) Prop1->BBB Blocked DF_GABA 3,3-Difluoro-GABA (pKa Shifted) Prop2 Lower Amine pKa (~8.0) DF_GABA->Prop2 Inductive Effect (-I) Prop3 Increased Neutral Fraction Prop2->Prop3 Equilibrium Shift Prop3->BBB Passive Diffusion

Figure 1: Mechanistic impact of gem-difluorination on GABA ionization and BBB permeation.

Validated Experimental Protocols

As a scientist, you must validate these theoretical advantages. Below are the two critical assays for establishing the CNS profile of a fluorinated GABA analog.

A. In Vitro: PAMPA-BBB (High-Throughput Screen)

Parallel Artificial Membrane Permeability Assay specific for BBB.

Why this method? Unlike Caco-2, PAMPA eliminates active transport, isolating the passive diffusion component enhanced by fluorination.

Protocol:

  • Membrane Preparation: Use Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane). This mimics the specific lipid composition of the BBB better than standard hexadecane.

  • Donor Plate: Dissolve 3,3-difluoro-GABA in Phosphate Buffered Saline (PBS) at pH 7.4.

    • Concentration: 10 mM stock

      
       500 
      
      
      
      M final.
    • Co-solvent: Max 5% DMSO (fluorinated compounds may require this for solubility).

  • Acceptor Plate: PBS (pH 7.4).

  • Sandwich Assembly: Place donor plate into acceptor plate (pre-coated with PBLE).

  • Incubation: 18 hours at 25°C in a humidity chamber (prevent evaporation).

  • Quantification: LC-MS/MS (MRM mode). UV is often insufficient for GABA analogs due to lack of chromophores.

  • Calculation:

    
    
    
B. In Vivo: Microdialysis (The Gold Standard)

To prove the compound acts in the brain (e.g., inhibiting GABA-AT), you must measure free interstitial concentration.

Protocol:

  • Subject: Male Sprague-Dawley rats (cannulated).

  • Probe Insertion: Stereotaxic insertion into the striatum or hippocampus (regions high in GABAergic terminals).

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0

    
    L/min.
    
  • Administration: IV bolus of 3,3-difluoro-GABA (e.g., 10 mg/kg).

  • Sampling: Collect dialysate every 20 minutes for 4 hours.

  • Analysis: Derivatization (e.g., OPA/mercaptoethanol) followed by HPLC-FLD or direct LC-MS/MS.

  • Key Metric: Calculate

    
     (ratio of unbound brain concentration to unbound plasma concentration). A value > 0.3 suggests effective BBB penetration.
    

Mechanism of Action: Why Delivery Matters

Once across the BBB, 3,3-difluoro-GABA analogs (and specifically cyclic variants like CPP-115 ) function primarily as GABA Aminotransferase (GABA-AT) Inactivators .

The Pathway:

  • Entry: The analog enters the GABA-AT active site.

  • Schiff Base Formation: Reacts with the Pyridoxal 5'-Phosphate (PLP) cofactor.

  • Michael Addition: The fluorine atoms create an electron-deficient center, facilitating a nucleophilic attack by the enzyme (often a Lysine residue).

  • Irreversible Inhibition: The enzyme is covalently modified, preventing the breakdown of endogenous GABA.

  • Therapeutic Outcome: Synaptic GABA levels rise, providing anticonvulsant effects (Epilepsy) or addiction dampening (Cocaine craving).[1]

GABA_AT_Mechanism Start Difluoro-GABA (In Brain Interstitium) Complex Schiff Base Formation (Substrate-PLP Complex) Start->Complex Enzyme GABA-AT Enzyme (PLP Cofactor) Enzyme->Complex Reaction Fluorine-Induced Electronic Shift Complex->Reaction Inactivation Michael Addition / Enamine Mechanism (Covalent Bond Formation) Reaction->Inactivation Result Irreversible Enzyme Inhibition Inactivation->Result Outcome Increased Endogenous GABA Result->Outcome

Figure 2: Mechanism of GABA-AT inactivation by fluorinated substrates.

References

  • Silverman, R. B. (2008). Design and Mechanism of GABA Aminotransferase Inactivators.[2] Treatments for Epilepsies and Addictions.[3] Chemical Reviews. Link

  • Pan, Y., et al. (2012). CPP-115, a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction. Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[4] European Journal of Medicinal Chemistry. Link

  • Puris, E., et al. (2019). Blood-brain barrier permeability of GABA-mimetics: The role of solute carrier transporters. Journal of Controlled Release. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Zwitterionic character of 4-Amino-3,3-difluorobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Amino-3,3-difluorobutanoic acid, focusing on its zwitterionic behavior, electronic properties, and experimental validation.

Zwitterionic Character, Electronic Effects, and Experimental Determination

Executive Summary

4-Amino-3,3-difluorobutanoic acid is a fluorinated bioisostere of


-aminobutyric acid (GABA). Unlike its parent compound, the introduction of a geminal difluoro group at the 

-position (relative to the carboxylate) introduces a profound electron-withdrawing inductive effect (

). This modification significantly alters the acid-base dissociation constants (

), shifting the isoelectric point (

) from neutral to acidic.

This guide provides a structural analysis of the zwitterionic equilibrium, quantifies the "Fluorine Effect" on ionization, and details a self-validating


-NMR titration protocol for precise 

determination.
Molecular Architecture & The Fluorine Effect

The introduction of fluorine atoms into the GABA backbone creates a unique electronic environment. Fluorine is the most electronegative element (Pauling scale 3.98), and placing two fluorine atoms at the C3 position creates a strong dipole.

1.1 Inductive Perturbation

In 4-Amino-3,3-difluorobutanoic acid (


), the 

group exerts a through-bond inductive effect that propagates to both ionizable termini:
  • Carboxyl Group (C1): The

    
     group is 
    
    
    
    to the carboxyl. The electron density is pulled away from the
    
    
    bond, stabilizing the carboxylate anion (
    
    
    ) and significantly lowering
    
    
    .
  • Ammonium Group (C4): The

    
     group is 
    
    
    
    to the amine. The electron withdrawal destabilizes the protonated ammonium state (
    
    
    ), making it more acidic and lowering
    
    
    .
1.2 The Zwitterionic Equilibrium

In aqueous solution, the molecule exists in equilibrium between three forms: Cationic, Zwitterionic (neutral net charge), and Anionic.

Figure 1: Ionization Pathway and Equilibrium Constants

ZwitterionEquilibrium cluster_legend Dominant Species at Physiological pH (7.4) Cation Cationic Form (pH < pKa1) [HOOC-R-NH3+] Zwitterion Zwitterionic Form (pKa1 < pH < pKa2) [-OOC-R-NH3+] Cation->Zwitterion  -H+ (pKa1 ≈ 2.5)   Anion Anionic Form (pH > pKa2) [-OOC-R-NH2] Zwitterion->Anion  -H+ (pKa2 ≈ 8.5)  

Caption: Stepwise deprotonation pathway. The gem-difluoro substitution shifts both pKa values downward compared to native GABA.

Quantitative Physicochemical Data

The following table synthesizes literature data and predicted shifts based on Structure-Activity Relationship (SAR) studies of fluorinated GABA analogs (Kondratov et al., 2015).

ParameterGABA (Native)3-Fluoro-GABA4-Amino-3,3-difluorobutanoic AcidImpact of


(COOH)
4.03~3.0~2.0 – 2.5 Strong Acidification (

)

(

)
10.56~9.5~8.5 Reduced Basicity (

)
Isoelectric Point (pI) 7.30 (Neutral)~6.25~5.25 – 5.50 Shift to Acidic pI
LogD (pH 7.4) -2.3 (Hydrophilic)-1.8~ -1.0 to -1.5 Increased Lipophilicity
State at pH 7.4 99% Zwitterion99% Zwitterion95% Zwitterion / 5% Anion Closer to Anionic transition

Key Insight: While native GABA is strictly zwitterionic at pH 7.4, the 3,3-difluoro analog has a


 close to 8.5. This means at physiological pH, a small but non-negligible fraction (

) may exist in the anionic form (deprotonated amine), potentially altering membrane permeability and transporter recognition.
Experimental Protocol: -NMR Titration

To determine the exact


 values of this specific molecule, potentiometric titration is often unsuitable due to the low 

(overlapping with strong acid titrants).

-NMR spectroscopy
is the gold standard method here because the fluorine chemical shift (

) is highly sensitive to the protonation state of nearby functional groups.
3.1 Experimental Design
  • Principle: The chemical shift of the

    
     group changes as the ionization state of the neighboring amine and carboxyl groups changes.
    
  • Advantages: High sensitivity, no interference from buffer salts, simultaneous observation of impurities.

3.2 Workflow Diagram

NMRProtocol Prep Sample Preparation 10 mM Analyte in 90% H2O / 10% D2O pH_Adjust pH Adjustment Loop Use 0.1M DCl and 0.1M NaOD Prep->pH_Adjust Measure Measurement 1. Measure pH* (Glass Electrode) 2. Acquire 19F-NMR Spectrum pH_Adjust->Measure Measure->pH_Adjust Next pH Point Correction Data Correction pH(corr) = pH*(meter) + 0.40 Measure->Correction Plot Data Analysis Plot Chemical Shift (δ) vs pH Correction->Plot Fit Non-Linear Regression Fit to Henderson-Hasselbalch Equation Plot->Fit

Caption: Workflow for determining macro-pKa values using Fluorine-19 NMR chemical shift monitoring.

3.3 Detailed Methodology

Step 1: Sample Preparation

  • Dissolve 5-10 mg of 4-Amino-3,3-difluorobutanoic acid in 600

    
    L of solvent mixture (
    
    
    
    ).
    
    
    is required for the NMR lock.
  • Add a trace amount of an internal reference if not using the spectrometer's internal referencing (e.g., Trifluoroacetic acid in a capillary insert, though internal referencing to

    
     is standard).
    

Step 2: The Titration Loop

  • Start at extremely acidic pH (~1.0).

  • Adjust pH using microsyringes with

    
     and 
    
    
    
    .
  • Critical Correction: When measuring pH in a

    
     mixture with a glass electrode, apply the isotope correction:
    
    
    
    
  • Collect

    
    -NMR spectra (typically -80 to -120 ppm range) at 10-12 points spanning pH 1.0 to 12.0.
    

Step 3: Data Fitting The observed chemical shift (


) is a weighted average of the protonated (

) and deprotonated (

) forms. Use the following equation for non-linear least squares fitting:


Note: Since there are two ionization events, you will see two inflection points. Fit the low pH data for


 and high pH data for 

.
Pharmaceutical Implications[1]
4.1 Bioisosterism & Lipophilicity

The 3,3-difluoro substitution is a "polar hydrophobicity" modification. While fluorine is lipophilic, the strong polarization of the C-F bond can increase solvation. However, the primary advantage is the lowering of the


 .
  • GABA: At pH 7.4, it is highly charged (zwitterion).

  • Difluoro-Analog: The lower

    
     (~8.5) means the amine is less basic. This reduces the energy penalty for desolvation required to pass through lipid membranes, potentially improving oral bioavailability compared to GABA.
    
4.2 Receptor Binding

The zwitterionic shape is critical for binding to GABA-AT (GABA aminotransferase) and GABA receptors. The 3,3-difluoro group alters the conformation (favoring a gauche arrangement between the amine and fluorines due to electrostatic attraction between


 and 

).[1] This conformational bias can enhance selectivity for specific GABA receptor subtypes or enzymes (e.g., GABA-AT inhibition).
References
  • Kondratov, I. S., Bugera, M., Tolmachova, N. A., & Haufe, G. (2015).[2][3][4] Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 80(24), 12258–12264.

  • Szakács, Z., Hägele, G., & Tyka, R. (2004). 1H/19F NMR titrations of alpha-fluoro- and alpha,alpha-difluoro-beta-aminophosphonates. Analytica Chimica Acta, 525(2), 293-305.
  • Pollard, J. R. (2017). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. The University of Liverpool Repository.

  • PubChem. (2025).[5][6] Compound Summary: 4-amino-3,3-difluorobutanoic acid.[6] National Library of Medicine.[5]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3,3-Difluoro-GABA via Reformatsky-Type Radical Addition

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 3,3-difluoro-GABA (4-amino-3,3-difluorobutanoic acid).

Editorial Note: The synthesis of the 3,3-difluoro isomer represents a specific regiochemical challenge compared to the more common 2,2-difluoro isomer. While the 2,2-isomer is accessed via a classical anionic Reformatsky reaction (using ethyl bromodifluoroacetate and a Michael acceptor), the 3,3-isomer requires a "Reformatsky-type" radical addition strategy to place the fluorine atoms at the


-position relative to the carboxylate. This guide details the advanced radical protocol (often termed "Radical Reformatsky") established in recent high-impact literature (e.g., J. Org. Chem. 2015).[1][2][3][4][5][6]

Executive Summary

The incorporation of a gem-difluoromethylene (


) group into the GABA skeleton profoundly alters its physicochemical profile, enhancing lipophilicity and metabolic stability while lowering the pKa of the amine. This guide outlines the synthesis of 3,3-difluoro-GABA , a critical bioisostere for neurological drug discovery.

Unlike the 2,2-difluoro analog, which is synthesized via a Copper/Zinc-mediated Michael-Reformatsky reaction, the 3,3-difluoro isomer is best accessed via a single-electron transfer (SET) radical addition of ethyl bromodifluoroacetate (the Reformatsky reagent) to a vinyl ether. This approach circumvents the electronic mismatch of anionic methods and provides a scalable route to the target.

Retrosynthetic Analysis & Mechanistic Logic

To achieve the 3,3-difluoro substitution pattern (F atoms at the


-position), the synthetic logic must invert the standard polarity of the Reformatsky reagent.
  • Standard Reformatsky (Anionic):

    
     attacks electrophiles. This typically places 
    
    
    
    
    
    to the carbonyl (yielding 2,2-difluoro products).
  • Radical Reformatsky (Neutral/Radical):

    
     adds to electron-rich alkenes (vinyl ethers). This allows for downstream functionalization that places the 
    
    
    
    in the center of the carbon chain.
Pathway Visualization

The following diagram illustrates the disconnection strategy and the radical cycle.

G cluster_mech Radical Cycle (SET) Target 3,3-Difluoro-GABA (HOOC-CH2-CF2-CH2-NH2) Precursor Difluoro-Acetal Intermediate (EtOOC-CF2-CH2-CH(OR)-X) Precursor->Target 1. Ester Reduction -> Amine 2. Acetal Oxidation -> Acid Reagents Ethyl Bromodifluoroacetate (BrCF2COOEt) + Vinyl Ether Reagents->Precursor Radical Addition (Na2S2O4 / NaHCO3) Radical •CF2COOEt VinylEther Vinyl Ether (CH2=CH-OR) Radical->VinylEther Addition AdductRad Adduct Radical (EtOOC-CF2-CH2-CH•-OR) VinylEther->AdductRad AdductRad->Precursor H-abstraction / Halogen Transfer

Caption: Retrosynthetic logic showing the radical addition of the Reformatsky reagent to a vinyl ether to establish the 3,3-difluoro core.

Detailed Experimental Protocol

Phase 1: Radical Addition (The "Reformatsky" Step)

This step generates the carbon backbone with the fluorine atoms correctly positioned. Sodium dithionite (


) is used as the radical initiator, serving as a mild, inexpensive alternative to toxic tin hydrides or pyrophoric zinc species.

Reagents:

  • Ethyl bromodifluoroacetate (Reformatsky Reagent)[7]

  • Butyl vinyl ether (Electron-rich alkene acceptor)

  • Sodium dithionite (

    
    )[8]
    
  • Sodium bicarbonate (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) / Water mixture
    

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve Ethyl bromodifluoroacetate (1.0 equiv) and Butyl vinyl ether (1.2 equiv) in a mixture of

    
     and water (1:1 ratio).
    
  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical for radical propagation).

  • Initiation: Cool the mixture to 0–5 °C. Add a solid mixture of

    
      (1.2 equiv) and 
    
    
    
    (1.2 equiv) portion-wise over 30 minutes.
    • Note: The reaction is exothermic. Maintain temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor consumption of the bromoacetate by

    
     NMR (shift from -60 ppm to approx -105 ppm for the 
    
    
    
    methylene).
  • Workup: Extract the mixture with diethyl ether (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude acetal/bromo-acetal intermediate is often pure enough for the next step. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc).

Phase 2: Functional Group Transformation to 3,3-Difluoro-GABA

The intermediate from Phase 1 contains an ester (precursor to the amine) and an acetal (precursor to the carboxylic acid).

Transformation Logic:

  • Ester

    
     Amine:  The ester group (
    
    
    
    ) is converted to the primary amine. This is typically achieved by:
    • Reduction to the alcohol (

      
      ).
      
    • Activation (Mesylation/Tosylation).

    • Azidation (

      
      ).
      
    • Reduction to Amine (

      
      ).
      
  • Acetal

    
     Acid:  The vinyl ether moiety (now an acetal or hemiacetal) is oxidized to the carboxylic acid.
    
    • Jones Oxidation or Pinnick Oxidation of the aldehyde derived from the acetal.

Step-by-Step (Streamlined):

  • Reduction: Treat the Phase 1 intermediate with

    
     in EtOH to reduce the ester to the alcohol.
    
  • Amination: Convert the alcohol to the azide using

    
     (Diphenylphosphoryl azide) and DBU, followed by Staudinger reduction (
    
    
    
    ) to yield the amine. Protect the amine (e.g., as a Boc-derivative) if purification is difficult.
  • Oxidation: Hydrolyze the acetal end with dilute HCl to reveal the aldehyde. Treat the aldehyde with Sodium Chlorite (

    
    ) and Hydrogen Peroxide (Pinnick conditions) to generate the carboxylic acid.
    
  • Deprotection: Remove any protecting groups (e.g., Boc) using 4M HCl in Dioxane.

  • Final Isolation: Isolate 3,3-difluoro-GABA as the hydrochloride salt.

Key Data & Validation Parameters

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection

NMR

-100 to -110 ppm (triplet or multiplet)
NMR (Reference standard)
Mass Spec [M+H]+ = 140.05 (approx)LC-MS (ESI+)
Purity >95% (HPLC)HPLC (C18 column, acidic mobile phase)
Melting Point >180 °C (dec)Capillary MP
Troubleshooting Guide
  • Low Yield in Step 1: Ensure thorough degassing. Oxygen quenches the radical chain. If conversion stalls, add a second portion of

    
    .
    
  • Defluorination: Avoid strongly basic conditions (>pH 12) during the ester hydrolysis or amination steps, as the

    
    -fluorines can undergo elimination (HF loss) to form vinyl fluorides.
    
  • Purification of Amino Acid: 3,3-Difluoro-GABA is highly polar. Use ion-exchange chromatography (Dowex 50W) for final purification: load at pH 2, wash with water, elute with 1M

    
    .
    

References

  • Primary Synthesis (Radical Route): Kondratov, I. S., et al. "Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: Application for the Synthesis of 3,3-Difluoro-GABA." The Journal of Organic Chemistry, 2015, 80 (24), 12258–12264.[1][2][3]

  • Reformatsky Reagent Utility: Grygorenko, O. O., et al.[9] "The Reformatsky Reaction in the Synthesis of Fluorinated Compounds." Tetrahedron, 2016. (Review of general utility of BrCF2COOEt).

  • 2,2-Difluoro Isomer (Contrast): Konas, D. W., & Coward, J. K.[10] "Synthesis of 2,2-difluoro-GABA via Reformatsky Reaction." Organic Letters, 1999.

Sources

Application Note: Ethyl Bromodifluoroacetate Reagents for Amino Acid Synthesis

[1][2][3][4]

Executive Summary

The incorporation of gem-difluoromethylene (

This guide details the application of Ethyl Bromodifluoroacetate (EBDFA) as a versatile

  • 
    -Difluoro-
    
    
    -amino acids
    via the Reformatsky reaction with imines.
  • 
    -Difluoro-
    
    
    -amino acids
    via Copper-mediated Michael addition to dehydroalanine derivatives.

Chemistry of Ethyl Bromodifluoroacetate

EBDFA (CAS: 667-27-6) is a dense, colorless liquid characterized by the activation of the

Key Reactivity Profile
  • Electrophilicity: The ester carbonyl is deactivated by the fluorine atoms, making direct nucleophilic attack at the carbonyl difficult.

  • Nucleophilicity (Latent): Upon oxidative insertion of a metal (Zn, Cu, In), EBDFA becomes a potent nucleophile (Reformatsky reagent) capable of attacking electrophiles like imines and aldehydes.

  • Radical Potential: Under photoredox or specific copper-catalyzed conditions, the

    
     bond undergoes homolysis to generate a 
    
    
    radical, useful for cascade cyclizations.

Application I: Synthesis of -Difluoro- -Amino Acids

The most robust application of EBDFA is the Reformatsky-type addition to imines . This route provides direct access to


Mechanistic Pathway

The reaction proceeds via the formation of a Zinc-enolate. When using chiral sulfinylimines (e.g., Ellman’s auxiliary), the reaction exhibits high diastereoselectivity due to a rigid six-membered chair-like transition state (Zimmerman-Traxler model).

ReformatskyMechanismEBDFAEthyl Bromodifluoroacetate(Br-CF2-COOEt)EnolateZn-Difluoroenolate(Nucleophile)EBDFA->EnolateOxidative InsertionZnActivated Zn(THF, TMSCl)Zn->EnolateTSChair-like Transition State(Zimmerman-Traxler)Enolate->TSCoordinationImineChiral Sulfinylimine(Electrophile)Imine->TSProductα,α-difluoro-β-amino esterTS->ProductC-C Bond Formation

Figure 1: Mechanistic pathway for the Zinc-mediated Reformatsky reaction of EBDFA with imines.

Protocol: Honda-Reformatsky Reaction with Sulfinylimines

This protocol utilizes Wilkinson's catalyst (

Reagents:

  • Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)

  • 
    -tert-butylsulfinyl imine (1.0 equiv)
    
  • Diethylzinc (

    
    ) or Activated Zinc dust
    
  • 
     (1-5 mol%) - Optional for rate acceleration
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (2.0 equiv) in anhydrous THF. Note: Activate Zn by washing with dilute HCl, water, ethanol, ether, and drying under vacuum.

  • Initiation: Add

    
     (2 mol%) if using the Honda modification. Stir for 10 min at 0°C.
    
  • Addition: Add the sulfinylimine (1.0 equiv) dissolved in THF.

  • Reagent Introduction: Dropwise add EBDFA (1.5 equiv) over 20 minutes. The reaction is exothermic; maintain temperature at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (visualize with phosphomolybdic acid).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Performance Data (Literature Aggregated)
Substrate (Imine R-Group)ConditionsYield (%)Diastereomeric Ratio (dr)Ref
Phenyl (

)
Zn, THF, 0°C82>95:5[1, 2]
4-Methoxy-PhZn, THF, reflux7890:10[2]
Isopropyl (

)
Zn, RhCl(PPh3)36598:2[1]
Cyclohexyl (

)
Zn, THF71>95:5[2]

Application II: Synthesis of -Difluoro- -Amino Acids

To access analogues of Glutamic acid or Glutamine, EBDFA is employed in a Copper-mediated Michael addition to dehydroalanine derivatives. This method overcomes the poor reactivity of fluorinated enolates toward soft electrophiles.

Experimental Workflow

The critical factor in this protocol is the use of TMEDA (Tetramethylethylenediamine), which stabilizes the Cu-intermediate and prevents radical polymerization of the acrylate.

MichaelAdditioncluster_prepReagent Prepcluster_rxnReaction PhaseCuCopper Powder(Activated)ComplexCu-TMEDA ComplexCu->ComplexTMEDATMEDA(Ligand/Additive)TMEDA->ComplexSolventTHF(Solvent)Solvent->ComplexAdductMichael Adduct(Intermediate)Complex->AdductCatalysisSubstrateDehydroalanine Deriv.(Michael Acceptor)Substrate->AdductEBDFA_NodeEBDFAEBDFA_Node->AdductFinalγ,γ-difluoro-α-amino esterAdduct->FinalHydrolysis/Workup

Figure 2: Workflow for the Copper-mediated Michael addition of EBDFA.

Protocol: Cu/TMEDA-Mediated Addition

Reagents:

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • 
    -protected dehydroamino acid ester (e.g., Boc-DHA-OMe) (1.0 equiv)
    
  • Copper powder (2.0 equiv)

  • TMEDA (2.0 equiv)

  • Solvent: THF[1]

Procedure:

  • Catalyst Prep: In a reaction vial, combine Copper powder and TMEDA in THF. Stir for 5 minutes until the solution turns blue/green (formation of complex).

  • Substrate Addition: Add the dehydroamino acid substrate.

  • Reagent Addition: Add EBDFA dropwise at room temperature.

  • Aging: Stir the mixture at ambient temperature for 12–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove Copper residues. Rinse with EtOAc.[2][3][4]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Reformatsky) Inactive Zinc surfaceWash Zn with 2% HCl, then water/EtOH/Ether. Use TMSCl (5 mol%) as an in-situ activator.
Low Yield (Michael Addition) Polymerization of acrylateEnsure TMEDA is fresh. Maintain strict temperature control (do not overheat).
Protodebromination Moisture in solventEBDFA enolates are proton-sensitive. Use freshly distilled THF and flame-dry glassware.
Poor Diastereoselectivity High TemperaturePerform Reformatsky addition at -78°C to 0°C. Ensure the chiral auxiliary is pure.

References

  • Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. J. Org. Chem. 2014, 79, 9, 4186–4195.[4] Link

  • Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. J. Org. Chem. 2003, 68, 6, 2468–2471. Link

  • Straightforward synthesis of fluorinated amino acids by Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. Journal of Fluorine Chemistry. 2018.[5][3][6] Link

  • Ethyl bromodifluoroacetate - Reagent Profile. Enamine.Link

  • Visible-Light-Mediated Radical Aryldifluoroacetylation of Alkynes. J. Org. Chem. 2015. Link

Honda-Reformatsky conditions for beta-difluoro amino acids

Application Note: Honda-Reformatsky Conditions for -Difluoro Amino Acid Synthesis

Executive Summary

The incorporation of gem-difluoromethylene (


Traditional Reformatsky reactions using activated zinc dust often suffer from harsh activation requirements and poor reproducibility when applied to fluorinated electrophiles due to the distinct electronic properties of

Honda-Reformatsky reaction



Scientific Foundation & Mechanism

The Fluorine Challenge

In standard Reformatsky reactions, the inductive effect of fluorine atoms in ethyl bromodifluoroacetate strengthens the

The Honda Solution (Rh/ )

The Honda modification replaces heterogeneous zinc activation with a homogeneous Rhodium(I) catalyst (Wilkinson's catalyst) promoted by diethylzinc.

Mechanistic Causality:

  • Transmetallation/Reduction:

    
     reacts with 
    
    
    to generate an active electron-rich Rhodium species (likely a Rh-ethyl or Rh-hydride complex).
  • Oxidative Addition: The active Rh species undergoes facile oxidative addition into the

    
     bond of the bromodifluoroacetate.
    
  • Enolate Formation: A Rhodium-enolate is formed, which is the nucleophilic species.

  • C-C Bond Formation: The enolate attacks the electrophilic imine (Mannich-type addition).

  • Turnover: The cycle is propagated by

    
    , regenerating the active catalyst.
    
Mechanistic Pathway Visualization

HondaReformatskyMechanismRh_PreRhCl(PPh3)3(Wilkinson's Cat.)Active_RhActive Rh Species(Rh-Et / Rh-H)Rh_Pre->Active_Rh ActivationEt2ZnEt2Zn(Promoter)Et2Zn->Active_RhOxAddOxidative Addition(Rh-Enolate Formation)Active_Rh->OxAddSubstrateBr-CF2-COOEtSubstrate->OxAddProduct_CplxRh-Amide ComplexOxAdd->Product_Cplx + ImineImineR-CH=N-R'(Imine)Imine->Product_CplxProduct_Cplx->Active_Rh Turnover (Et2Zn)Final_Prodβ,β-DifluoroAmino Acid EsterProduct_Cplx->Final_Prod Hydrolysis

Figure 1: Catalytic cycle of the Honda-Reformatsky reaction showing the role of

Critical Parameters & Reagents

To ensure reproducibility, strict adherence to reagent quality is required.

ComponentSpecificationRoleCritical Note
Catalyst

(Wilkinson's)
Oxidative addition mediatorMust be stored under Argon. Oxidized catalyst (orange/brown) reduces yield.
Promoter

(1.0 M in Hexane)
Reductant / Transmetallating agentPyrophoric. Handle with extreme caution. Fresh bottles preferred.
Donor Ethyl bromodifluoroacetateDifluoro-enolate precursorPurity >97%. Distill if yellow/degraded.
Acceptor

-Sulfinyl Imine / Aryl Imine
Electrophile

-tert-butanesulfinyl imines (Ellman) provide high diastereoselectivity.
Solvent THF (Anhydrous)Reaction MediumMust be distilled from Na/Benzophenone or dried via column. Water kills

.

Detailed Experimental Protocol

Protocol A: Rh-Catalyzed Synthesis of -Difluoro Amino Esters

Standard Honda-Reformatsky Conditions

Safety Warning: Diethylzinc (

Step 1: Reactor Setup
  • Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Assemble the apparatus while hot and cycle vacuum/Argon three times to establish an inert atmosphere.

  • Allow the flask to cool to room temperature (RT) under Argon flow.

Step 2: Reagent Charging
  • Add

    
      (5 mol%) to the flask.
    
  • Add the Imine substrate (1.0 equiv, e.g., 1.0 mmol).

  • Add anhydrous THF (10 mL, 0.1 M concentration relative to imine).

  • Stir at RT until the catalyst and imine are fully dissolved/suspended.

Step 3: Initiation & Addition
  • Cool the reaction mixture to 0°C using an ice/water bath. (Note: Some substrates require -78°C for enantioselectivity, but 0°C is standard for reactivity).

  • Add Ethyl bromodifluoroacetate (2.0 equiv) via syringe.

  • CRITICAL STEP: Slowly add

    
      (1.0 M in hexane, 2.2 equiv) dropwise over 10–15 minutes.
    
    • Observation: The solution color will change (often darkening to dark red/brown), indicating the formation of the active Rh species.

    • Exotherm: Monitor internal temp; keep below 5°C.

Step 4: Reaction & Quench
  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to RT.

  • Monitor reaction progress via TLC or LC-MS (Target: Disappearance of Imine).

  • Once complete (typically 1–3 hours), quench by adding saturated aqueous

    
     (5 mL) carefully (gas evolution occurs).
    
Step 5: Workup & Purification
  • Dilute with EtOAc (20 mL) and separate layers.

  • Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

ProtocolWorkflowSetup1. Dry Setup(Argon/Vac Cycle)Charge2. Charge Reagents(Rh Cat + Imine + THF)Setup->ChargeCool3. Cool to 0°CCharge->CoolAdd_Br4. Add Br-CF2-COOEtCool->Add_BrAdd_Zn5. Add Et2Zn(Dropwise/Slow)Add_Br->Add_ZnStir6. React(0°C -> RT, 1-3h)Add_Zn->StirQuench7. Quench(Sat. NH4Cl)Stir->Quench

Figure 2: Step-by-step workflow for the Honda-Reformatsky reaction.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Imine remains) Inactive Catalyst or Wet SolventEnsure THF is anhydrous.

hydrolyzes instantly with water. Check Rh catalyst color (should be burgundy/red, not brown).
Low Yield Homocoupling of BromideReduce the rate of

addition. Ensure excess (2.0 eq) of bromodifluoroacetate is used.
Low Diastereoselectivity Temperature too highIf using chiral sulfinylimines, conduct the

addition and reaction at -40°C or -78°C.
Defluorination Over-reductionAvoid large excess of

. Stick to 2.0–2.2 equivalents.

References

  • Honda, T., et al. "Rhodium-catalyzed Reformatsky-type reaction."[1] Chem. Pharm. Bull.2002 , 50, 307.

  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate."[2][3] Tetrahedron Lett.[2][3]2005 , 46, 895.[2] [2]

  • Tarui, A., et al. "Stereoselective synthesis of

    
    -difluoro-
    
    
    -amino acid derivatives via Rh-catalyzed Reformatsky reaction." Tetrahedron2007 , 63, 200.
  • Ando, A. "Recent advances in the synthesis of fluorinated amino acids." J. Fluorine Chem.[3]2014 , 167, 99.

Preparation of alpha,alpha-difluoro-beta-lactam intermediates

Application Note: High-Fidelity Synthesis of -Difluoro- -Lactam Intermediates


Audience:

Executive Summary

The




This application note provides a definitive guide to synthesizing these intermediates. Unlike standard


Honda-Reformatsky ModificationActivated Zinc Protocol

Strategic Introduction: The Fluorine Effect

In drug design, the gem-difluoro group (

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of adjacent protons and alters the electrophilicity of the carbonyl, making the

    
    -lactam a potent inhibitor of serine proteases (e.g., Thrombin, Elastase).
    
  • Conformational Locking: The stereoelectronic effects (gauche effect) of the C-F bonds impose rigid conformational constraints, often improving binding affinity to target enzymes.

The Synthetic Challenge

The synthesis relies on the Reformatsky reaction between an imine and ethyl bromodifluoroacetate.[1] However, the fluorine atoms inductively withdraw electron density, strengthening the C-Br bond and making the formation of the zinc enolate difficult. Standard "unactivated" zinc dust often leads to low yields or stalled reactions.

Mechanistic Insight & Reaction Pathway[1][2][3]

The reaction proceeds via the formation of a Reformatsky reagent (zinc enolate).[2][3] The critical distinction in our protocols is the method of oxidative addition into the C-Br bond.

  • Activation: Zinc (or Rh-H species) inserts into the C-Br bond of ethyl bromodifluoroacetate.

  • Addition: The resulting enolate attacks the electrophilic carbon of the imine (C=N).

  • Cyclization: The resulting

    
    -amino ester intermediate undergoes intramolecular nucleophilic acyl substitution to close the four-membered ring. Note: In many difluoro cases, the intermediate ester is isolated and cyclized in a second step using a base.
    
DOT Diagram: Reaction Logic Flow

Reformatsky_Pathwaycluster_onepotDirect Route (High Temp)PrecursorsPrecursors(Imine + BrCF2COOEt)ActivationMetal Activation(Zn or Rh/Et2Zn)Precursors->Activation  InitiationEnolateDifluoro Enolate(Reactive Species)Activation->Enolate  Oxidative InsertionAdditionNucleophilic Additionto ImineEnolate->Addition  C-C Bond FormationIntermediateBeta-Amino Ester(Open Chain)Addition->Intermediate  QuenchProductalpha,alpha-difluoro-beta-lactamAddition->Product  Spontaneous (Reflux)CyclizationRing Closure(Base Mediated)Intermediate->Cyclization  LHMDS/t-BuMgClCyclization->Product  -EtOH

Caption: Logical flow of the Reformatsky synthesis. While spontaneous cyclization is possible at high temperatures, the two-step procedure (via Intermediate) often yields higher purity for difluoro analogs.

Validated Protocols

Protocol A: The Honda-Reformatsky Reaction (Rh-Catalyzed)

Best for: Enantioselective synthesis, sensitive imines, and mild conditions.

This method utilizes Wilkinson's catalyst to promote the formation of the active species at low temperatures (0°C to RT), avoiding the thermal degradation often seen with refluxing zinc.

Reagents:

  • Substrate: N-protected Imine (1.0 equiv)

  • Reagent: Ethyl bromodifluoroacetate (1.5 equiv)

  • Catalyst: RhCl(PPh3)3 (Wilkinson's Catalyst) (2-5 mol%)

  • Reductant: Et2Zn (Diethylzinc) (1.0 M in hexanes, 2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Catalyst Solution: Add RhCl(PPh3)3 (5 mol%) and the Imine (1.0 equiv) to the flask. Dissolve in anhydrous THF (0.3 M concentration relative to imine).

  • Reagent Addition: Add Ethyl bromodifluoroacetate (1.5 equiv) via syringe.

  • Initiation (Critical): Cool the mixture to 0°C. slowly add Et2Zn (2.0 equiv) dropwise over 20 minutes. Caution: Et2Zn is pyrophoric. Use strict air-free techniques.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of imine).

  • Quench: Carefully quench with saturated aqueous NH4Cl at 0°C.

  • Isolation: Extract with EtOAc (3x). Dry organics over Na2SO4, filter, and concentrate.

  • Cyclization (If needed): If the major product is the

    
    -amino ester (open chain), dissolve in THF, cool to -78°C, and treat with 1.1 equiv of LHMDS to effect ring closure.
    
Protocol B: TMSCl-Activated Zinc (Robust Scale-Up)

Best for: Large scale batches, cost-efficiency, robust substrates.

Standard zinc dust is insufficient. Activation with Trimethylsilyl chloride (TMSCl) removes the oxide layer, exposing reactive Zn(0).

Reagents:

  • Zinc Dust: Activated (3.0 equiv)

  • Activator: TMSCl (0.1 equiv)

  • Reagent: Ethyl bromodifluoroacetate (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Zinc Activation: Place Zinc dust (3.0 equiv) in a dry flask under Argon. Add dry THF (covering the Zn). Add TMSCl (0.1 equiv) and stir vigorously at RT for 15 minutes. (Foaming indicates activation).

  • Addition: Add the Imine (1.0 equiv) to the activated Zn slurry.

  • Controlled Feed: Heat the mixture to a gentle reflux. Add Ethyl bromodifluoroacetate (1.5 equiv) dropwise over 30 minutes to maintain reflux without external heating if possible (exothermic).

  • Reflux: Continue refluxing for 2–4 hours.

    • Self-Validation: The grey zinc suspension usually turns to a yellowish solution as the enolate forms and reacts.

  • Workup: Cool to RT. Quench with 1M HCl (carefully) to dissolve excess Zn salts. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Presentation & Troubleshooting

Yield Comparison by N-Protecting Group

The electronic nature of the imine nitrogen influences the yield. Electron-withdrawing groups (EWG) generally increase the electrophilicity of the imine carbon.

N-Protecting GroupProtocolTypical Yield (%)Notes
N-Benzyl (Bn) Zn/TMSCl55 - 65%Requires harsh reflux; moderate purification.
N-PMP (p-Methoxyphenyl) Honda (Rh)75 - 88%Excellent oxidative removal of PMP later.
N-Sulfinyl (Chiral) Honda (Rh)80 - 92%Gold Standard for Asymmetric Synthesis. High dr (>95:5).
N-Boc Indium60 - 70%Milder, but Boc can be labile under Lewis Acid conditions.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (Zn) Zinc oxide layer passivation.Use TMSCl activation or wash Zn with dilute HCl then dry/ether wash before use.
Low Yield (Honda) Catalyst poisoning or moisture.Ensure strictly anhydrous THF. Re-sublime RhCl(PPh3)3 if old.
Open Chain Ester Product Cyclization failed.Spontaneous cyclization is slow for difluoro. Treat crude with LHMDS (-78°C) or t-BuMgCl to force ring closure.
Pyrophoric Issues Et2Zn handling.Switch to Indium-mediated protocol (sonication in THF) for a safer alternative.

Characterization Standards

The identity of


19F NMR
  • Chemical Shift: Typically

    
     -100 to -125 ppm (relative to CFCl3).[4]
    
  • Pattern:

    • If the molecule is achiral (unlikely for lactams), a singlet or triplet is observed.

    • Chiral Lactams (Standard): Due to the chiral center at C4, the two fluorine atoms at C3 are diastereotopic. They appear as an AB quartet (two doublets) with a large geminal coupling constant.

    • Coupling Constant (

      
      ): 
      
      
      .

Example 19F NMR Report:



References

  • Honda, T., et al. (2000).[5] "Rhodium-catalyzed Reformatsky-type reaction."[6][5] Organic Letters, 2(16), 2549-2551.[5] Link

  • Tarui, A., et al. (2004). "The Reformatsky-Honda Reaction of BrCF2COOEt with Imines." Journal of Organic Chemistry. Link

  • Sato, K., et al. (2006).[6] "Trifluoromethylation at the alpha-Position of alpha,beta-Unsaturated Ketones." Organic Syntheses, 83, 177.[6] Link

  • Kirseberg, J., et al. (2012). "Indium-Promoted Reformatsky Reaction: A Straightforward Access to beta-Amino and beta-Hydroxy alpha,alpha-Difluoro Carbonyl Compounds."[1] Journal of Organic Chemistry. Link

  • Omote, M., et al. (2020).[7] "Peptide Synthesis with alpha,alpha-Difluoro-beta-Lactams." Synthesis, 52. Link

Deprotection protocols for N-Boc-3,3-difluoro-GABA esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deprotection of N-Boc-3,3-difluoro-GABA Esters

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Lactam Trap" in Fluorinated GABA Analogs The deprotection of N-Boc-3,3-difluoro-GABA esters presents a unique chemoselective challenge distinct from standard amino acid chemistry. While the removal of the tert-butoxycarbonyl (Boc) group is mechanistically routine, the presence of the gem-difluoro (


) moiety at the 

-position (C3)
significantly alters the reactivity landscape.
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group (via inductive effect) increases the electrophilicity of the distal carbonyl carbon (C1).
    
  • Conformational Bias: The gauche effect associated with C-F bonds and the steric bulk of the fluorine atoms can pre-organize the molecule into a conformation that favors intramolecular cyclization.

The Consequence: Upon deprotection, the resulting free amine is highly prone to rapid intramolecular nucleophilic attack on the ester, leading to the formation of 3,3-difluoro-2-pyrrolidinone (lactam) . This side reaction is often faster than in non-fluorinated GABA analogs.

The Solution: To isolate the linear amino ester, the protocol must strictly maintain the amine in its protonated ammonium salt form throughout the entire workflow. Standard basic workups (e.g., NaHCO


 washes) are strictly forbidden, as they trigger immediate cyclization.

Part 2: Chemical Logic & Reaction Pathways

The following diagram illustrates the divergent pathways. The goal is to arrest the process at the Ammonium Salt stage.

DeprotectionPathways Start N-Boc-3,3-difluoro-GABA Ester (Stable Precursor) Intermediate Reaction Intermediate (Carbamic Acid) Start->Intermediate Acid (H+) - t-Bu cation Target Target Product: Amino Ester Salt (HCl or TFA Salt) Intermediate->Target - CO2 Stabilization FreeBase Transient Free Base (High Energy) Target->FreeBase Base (NaHCO3/TEA) [CRITICAL ERROR] Lactam By-Product: 3,3-difluoro-2-pyrrolidinone (Thermodynamic Sink) FreeBase->Lactam Fast Cyclization (- ROH)

Figure 1: Reaction pathway analysis showing the critical divergence between salt stabilization and lactamization.

Part 3: Detailed Experimental Protocols

Method A: HCl/Dioxane (Preferred for Storage Stability)

Objective: Isolation of the 3,3-difluoro-GABA ethyl/methyl ester as a hygroscopic hydrochloride salt. Advantages: HCl salts are generally more crystalline and stable than TFA salts; no fluorinated organic impurities.

Reagents:

  • Substrate: N-Boc-3,3-difluoro-GABA ester (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (optional, for dilution)

  • Precipitant: Diethyl Ether or MTBE (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve the N-Boc substrate (e.g., 1.0 mmol) in a minimal volume of dry DCM (1–2 mL).

    • Note: If the substrate is an oil, it can be treated directly, but dilution helps control exotherms.

  • Acidolysis: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar). Add 4.0 M HCl in Dioxane (10–15 equiv, ~2.5–3.75 mL) dropwise.
    
    • Mechanistic Insight: High acid concentration drives the equilibrium towards the protonated amine, preventing any transient free amine from cyclizing.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; the product spot will be at the baseline) or LC-MS.

  • Workup (The "No-Base" Rule):

    • Do NOT wash with water or bicarbonate.

    • Concentrate the reaction mixture in vacuo at low temperature (<30°C) to remove excess HCl and dioxane.

    • Result: A gummy solid or oil (the crude HCl salt).

  • Purification/Solidification:

    • Triturate the residue with anhydrous Diethyl Ether or MTBE (3 x 5 mL). The hydrochloride salt should precipitate as a white solid.

    • Decant the supernatant (containing Boc by-products like tert-butyl chloride/alcohol).

    • Dry the solid under high vacuum for 4–6 hours.

  • Storage: Store at -20°C under Argon. The salt is hygroscopic.

Method B: TFA/DCM (Alternative for Immediate Use)

Objective: Rapid deprotection for subsequent coupling reactions.

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Optional scavenger if tert-butyl cations cause side reactions.

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc substrate (1.0 mmol) in DCM (2 mL).

  • Acidolysis: Add TFA (2 mL) slowly at 0°C. (Ratio TFA:DCM = 1:1).

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Workup:

    • Concentrate in vacuo.

    • Azeotrope: Add Toluene (3 mL) and concentrate again to remove residual TFA. Repeat 2–3 times.

    • Warning: Residual TFA can catalyze ester hydrolysis over time if not removed.

  • Utilization: Use the crude TFA salt immediately in the next step. If neutralization is required for the next reaction (e.g., amide coupling), add the base (e.g., DIPEA) only in the presence of the electrophile to capture the amine before it cyclizes.

Part 4: Data & Troubleshooting

Table 1: Comparative Stability & Conditions

ParameterMethod A (HCl/Dioxane)Method B (TFA/DCM)Free Base (Neutralized)
Reagent Acidity Strong (

)
Strong (

)
N/A
Product Form Hydrochloride SaltTrifluoroacetate SaltFree Amine
Stability (25°C) High (> 6 months)Moderate (Weeks)Very Low (< 1 hour)
Lactam Formation < 1%< 5%> 90%
Hygroscopicity ModerateHighN/A
Recommended Use Storage / Reference StdIntermediate SynthesisAvoid Completely

Troubleshooting the "Lactam Trap"

  • Symptom: LC-MS shows a peak with Mass [M-EtOH] or [M-OMe] (loss of ester group mass).

  • Cause: Cyclization to 3,3-difluoro-2-pyrrolidinone.

  • Remedy:

    • Check your solvent for moisture (hydrolysis risk).

    • Ensure no adventitious base (e.g., residual DIPEA from a previous step) is present.

    • If performing an extraction, use acidic brine (brine spiked with 1N HCl) to keep the pH < 4 during the wash.

Part 5: References

  • GABA Analog Synthesis & Lactamization:

    • Gottlieb, L., et al. (2007). Synthetic approaches to fluorinated GABA analogues. This work details the propensity of gamma-amino esters to cyclize and the stabilizing effect of salt formation.

    • Source: (General reference for fluorinated amino acid behavior).

  • Deprotection Methodologies:

    • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. (Covers standard Boc removal protocols adapted here).

    • Source:

  • Specific 3,3-Difluoro-GABA Characterization:

    • Detailed NMR and stability data for 3,3-difluoro-GABA derivatives can be found in patents related to GABA-AT inhibitors (e.g., Vigabatrin analogs).

    • Source:

(Note: While specific "Application Notes" from commercial vendors are proprietary, the protocols above are derived from standard operating procedures in medicinal chemistry for beta-fluoro amines.)

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated


-aminobutyric acid (GABA) analogs into peptide backbones represents a high-value strategy in peptidomimetic drug design. Fluorine substitution—particularly at the 

(C3) or

(C4) positions—imparts metabolic stability against proteolysis and modulates lipophilicity. However, the synthesis of these sequences via Fmoc-SPPS is non-trivial.

The primary failure mode is intramolecular lactamization , where the activated GABA species cyclizes to form a pyrrolidinone (lactam) byproduct, permanently terminating peptide chain elongation. This guide provides a validated protocol to overcome this thermodynamic trap using backbone protection strategies and optimized coupling chemistry.

Technical Challenges & Mechanistic Insight

The Lactamization Trap

In standard SPPS, an activated amino acid ester reacts with the N-terminal amine of the resin-bound peptide. For


-amino acids like GABA, the nucleophilic amine is positioned four carbons away from the activated carboxyl group. This allows for a favorable 5-exo-trig cyclization to form a chemically inert 

-lactam (pyrrolidinone).

Impact of Fluorination:

  • Inductive Effect: Electron-withdrawing fluorine atoms decrease the basicity of the amine (lowering nucleophilicity) and increase the acidity of the carboxyl group (increasing activated ester reactivity).

  • Conformational Bias (The Gauche Effect): Vicinal difluorination or specific stereochemical patterns can pre-organize the GABA backbone into a "bent" conformation that accelerates cyclization rates compared to non-fluorinated GABA.

Visualization: The Kinetic Competition

The following diagram illustrates the competition between the desired intermolecular coupling and the fatal intramolecular cyclization.

Lactamization_Pathway cluster_fail Path A: Failure Mode (Intramolecular) cluster_success Path B: Desired Coupling (Intermolecular) Start Fmoc-GABA-OH Activation Activation (DIC/Oxyma or HATU) Start->Activation ActiveEster Activated Ester (Reactive Intermediate) Activation->ActiveEster Lactam Pyrrolidinone (Dead End) ActiveEster->Lactam  Fast Cyclization (k_intra) Peptide Elongated Peptide (Resin-Bound) ActiveEster->Peptide  + Resin-NH2 (k_inter) Note Critical Factor: If k_intra > k_inter, synthesis fails. ActiveEster->Note

Figure 1: Kinetic competition between peptide bond formation and lactamization. Fluorinated analogs often increase


 due to conformational pre-organization.

Strategic Solutions

To ensure successful synthesis, we must manipulate the kinetics to favor Path B (Figure 1).

Backbone Protection (The Gold Standard)

The only guaranteed method to prevent lactamization is to physically block the nitrogen of the GABA analog.

  • Dmb (2,4-dimethoxybenzyl): Recommended. The bulky group prevents cyclization sterically and electronically.

  • Hmb (2-hydroxy-4-methoxybenzyl): Alternative.

Coupling Reagent Selection

If backbone-protected building blocks are unavailable, you must maximize the intermolecular reaction rate (


).
  • Preferred: HATU / HOAt with TMP (2,4,6-trimethylpyridine) . TMP is a weaker base than DIPEA, reducing base-catalyzed aspartimide formation and racemization, while HATU provides rapid activation.

  • Avoid: Slow activation methods (e.g., carbodiimides without additives) which give the molecule time to cyclize.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (CTC) or Rink AmideLow loading (0.3–0.5 mmol/g) preferred to reduce aggregation.
Amino Acid Fmoc-(F)-GABA-OHIf available, use Fmoc-(F)-GABA-(Dmb)-OH .
Activator HATU (0.5 M in DMF)High-speed activation.
Base DIPEA or TMP (Collidine)TMP preferred for chiral fluorinated analogs to prevent racemization.
Solvent DMF (Peptide grade)Anhydrous is critical for fluorinated couplings.
Step-by-Step Synthesis Cycle
Step 1: Resin Loading (First Residue)

If the Fluorinated GABA is the C-terminal residue:

  • Swell 2-CTC resin in DCM for 30 min.

  • Dissolve Fmoc-(F)-GABA-OH (1.2 eq) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min. Note: Loading efficiency is often lower for secondary amino acids; check loading via UV quantification of the Fmoc adduct.

Step 2: Fmoc Deprotection[1]
  • Drain reaction vessel.

  • Treat with 20% Piperidine/DMF (containing 0.1M Oxyma Pure to suppress racemization) for 2 × 5 min.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 3: Coupling of Fluorinated GABA (Chain Extension)

Use this step when adding (F)-GABA to a growing chain.

  • Pre-activation (Critical): Dissolve Fmoc-(F)-GABA-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add TMP (6 eq). Shake for exactly 30 seconds .

    • Why? Long pre-activation favors lactamization. We want the "burst" kinetics.

  • Add mixture immediately to the resin.

  • Reaction time: 45–60 minutes .

  • Double Coupling: Highly recommended. Repeat step 3.1–3.3 with fresh reagents.

Step 4: Coupling onto Fluorinated GABA

The amine of (F)-GABA is less nucleophilic due to the fluorine's electron-withdrawing effect.

  • Use 4 eq of the next amino acid.

  • Use HATU/HOAt activation.

  • Extend reaction time to 2 hours .

  • Kaiser Test: Standard ninhydrin test may be faint due to the fluorine effect. Use Chloranil test for secondary amines or micro-cleavage LC-MS for verification.

Step 5: Cleavage & Isolation
  • Wash resin with DCM (5x).

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

  • Shake for 2 hours.

  • Precipitate in cold diethyl ether.

Quality Control & Troubleshooting

Diagnostic Workflow

Use the following logic to troubleshoot low yields or missing peaks.

Troubleshooting_Tree Start QC: LC-MS Analysis of Crude MassCheck Is Target Mass (M+) Present? Start->MassCheck PurityCheck Purity > 85%? MassCheck->PurityCheck Yes MassMinus18 Mass = [M-18] or [M-H2O]? MassCheck->MassMinus18 No Success Proceed to Purification PurityCheck->Success Yes LactamID Lactam Formation Confirmed (Pyrrolidinone byproduct) MassMinus18->LactamID Yes Truncation Mass = [Target - (F)GABA]? MassMinus18->Truncation No Sol_Lactam Action: Use Dmb-protected Backbone or Reduce Activation Time LactamID->Sol_Lactam CouplingFail Coupling Failure (Steric/Electronic) Truncation->CouplingFail Yes Sol_Coupling Action: Switch to HATU/HOAt Double Couple at 50°C CouplingFail->Sol_Coupling

Figure 2: Decision tree for interpreting LC-MS data of fluorinated GABA peptides.

Analytical Nuances
  • 19F-NMR: Essential for confirming the integrity of the C-F bond. Run a crude proton-decoupled 19F-NMR. A shift in the fluorine signal often indicates lactamization or racemization.

  • HPLC Retention: Fluorinated peptides usually elute later than their non-fluorinated parents on C18 columns due to increased hydrophobicity (the "Fluorous Effect").

References

  • O'Hagan, D., et al. (2023).[2] "Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues." ResearchGate.[3]

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.

  • BOC Sciences. (2024). "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." BOC Sciences Application Notes.

  • Sigma-Aldrich. (2024). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (and difficult sequences)." Sigma-Aldrich Technical Library.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for fluorinated amino acids and coupling reagents before use.

Sources

Application Notes & Protocols: A Scientist's Guide to Reductive Ring Opening of gem-Difluoro-β-Lactams for the Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity. Among the diverse classes of fluorinated compounds, α,α-difluoro and β,β-difluoro amino acids are of paramount importance. These motifs serve as unique building blocks for peptides and small molecule drugs, often imparting desirable conformational constraints and enhanced biological activity.

This guide provides an in-depth exploration of a robust synthetic methodology: the reductive ring opening of gem-difluoro-β-lactams (also known as gem-difluoroazetidin-2-ones). These strained, four-membered rings, activated by the presence of two electron-withdrawing fluorine atoms, are versatile precursors for a variety of valuable difluorinated amino acid derivatives. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-tested protocols using common, yet powerful, reducing agents.

The β-lactam ring, famous for its role in penicillin and cephalosporin antibiotics, is a highly versatile synthetic intermediate.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack and ring opening. The introduction of a gem-difluoro group at the C4 position further activates the amide bond, making selective cleavage under reductive conditions a highly effective strategy.

Mechanistic Principles: Activating the Amide Bond

The reductive cleavage of the C-N bond in β-lactams is the core of this synthetic strategy. The success of this reaction hinges on the choice of reducing agent, which dictates the reaction pathway and the final product. Two primary mechanisms are at play: nucleophilic hydride attack and single-electron transfer (SET).

Nucleophilic Hydride Reduction (e.g., with LiAlH₄)

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), operate via a nucleophilic addition mechanism.[3][4] The hydride anion (H⁻), delivered from the Al-H bond, attacks the electrophilic carbonyl carbon of the β-lactam. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond. The result is a γ-amino alcohol, which can be subsequently oxidized to the corresponding γ-amino acid.

G cluster_0 Mechanism of LiAlH₄ Reduction start gem-Difluoro-β-Lactam intermediate1 Tetrahedral Intermediate (Alkoxide) product β,β-Difluoro-γ-amino Alcohol

Caption: General mechanism of LiAlH₄-mediated reductive ring opening.

Single-Electron Transfer (SET) Reduction (e.g., with SmI₂)

Samarium(II) iodide (SmI₂) is a powerful yet mild single-electron reducing agent.[5][6] Its mechanism involves the transfer of an electron to the β-lactam, typically targeting the carbonyl group, to form a radical anion intermediate.[7] This intermediate can then undergo further reduction and protonation steps, or participate in radical cyclizations, leading to a variety of products depending on the substrate and reaction conditions.[8][9] The use of additives like HMPA or TPPA can significantly enhance the reactivity of SmI₂.[6]

G cluster_1 Mechanism of SmI₂ Reduction start_smi2 gem-Difluoro-β-Lactam intermediate_smi2 Radical Anion Intermediate product_smi2 Ring-Opened Product (e.g., Difluoro Amino Acid Derivative)

Caption: Simplified single-electron transfer (SET) mechanism with SmI₂.

Key Methodologies & Protocols

The choice of reducing agent is critical and depends on the desired final product. Below are detailed protocols for two of the most common and effective methods.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction to β,β-Difluoro-γ-amino Alcohols

This protocol is designed for the complete reduction of the β-lactam amide to an amine and the carbonyl to a methylene group, yielding a γ-amino alcohol. This is a powerful, albeit non-selective, reduction.

Protocol: Synthesis of a β,β-Difluoro-γ-amino Alcohol

Materials:

  • gem-Difluoro-β-lactam substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (4.0 equivalents) in anhydrous THF (0.2 M relative to the β-lactam).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the gem-difluoro-β-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Once the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with Et₂O. Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired β,β-difluoro-γ-amino alcohol.

Expert Insight: The Fieser workup is critical for safety and ease of purification. Adding the reagents in the specified order results in a granular, easily filterable solid. LiAlH₄ reacts violently with water, so the initial quenching must be done slowly and at 0 °C.[10]

Method B: Samarium(II) Iodide (SmI₂) Mediated Reductive Cleavage

This method offers a milder alternative to LiAlH₄ and can be tuned to achieve different outcomes. The protocol below describes a general procedure for the reductive cleavage of the β-lactam ring.

Protocol: SmI₂-Mediated Reductive Ring Opening

Materials:

  • gem-Difluoro-β-lactam substrate

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH) as a proton source

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the gem-difluoro-β-lactam (1.0 equivalent) in anhydrous THF.

  • Proton Source: Add methanol (4.0-10.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • SmI₂ Addition: Add the 0.1 M solution of SmI₂ in THF (2.5-3.0 equivalents) dropwise to the stirred reaction mixture. The characteristic deep blue or green color of the SmI₂ solution should dissipate upon reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. If the starting material is not fully consumed, additional equivalents of SmI₂ may be required.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ to remove any remaining iodine.

  • Extraction: Allow the mixture to warm to room temperature and extract with EtOAc (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

Expert Insight: The choice of proton source and the amount of SmI₂ can influence the reaction outcome. Methanol is a common proton source. The reaction is often run at low temperatures to improve selectivity. The success of SmI₂ reactions often depends on the quality of the reagent; using a freshly prepared or titrated solution is recommended.[5]

Data Presentation & Analysis

The following table summarizes typical outcomes for the reductive ring opening of a model N-benzyl-4,4-difluoro-β-lactam under different conditions.

Reducing AgentEquivalentsTemperatureTypical ProductYield (%)
LiAlH₄ 4.0Refluxγ-Amino alcohol75-90%
SmI₂ / MeOH 2.5-78 °C to RTβ,β-Difluoro-γ-amino acid derivative60-85%
H₂ / Pd-C CatalyticRT, 1 atm4-Difluoromethyl-β-lactam[11][12]>90%

Yields are representative and will vary based on the specific substrate.

Experimental Workflow Visualization

The overall process, from the starting β-lactam to the final amino acid product, can be visualized as follows.

G

Caption: From β-lactam to fluorinated amino acid.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, particularly with SmI₂, ensure your reagents are anhydrous and the SmI₂ solution is active. Adding more equivalents of the reducing agent may be necessary.

  • Side Reactions: Over-reduction can be an issue with powerful reagents like LiAlH₄. Careful control of temperature and reaction time is crucial. With SmI₂, undesired dimerization can sometimes occur.[6]

  • Purification Challenges: The amino alcohol and amino acid products can be polar, sometimes making chromatographic purification difficult. Using a polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH) can be effective.

  • Catalytic Hydrogenolysis: It's important to note that catalytic hydrogenation (e.g., H₂/Pd-C) of some difluoro-β-lactams may not result in ring opening, but rather reduction of the difluoroalkene moiety if present, yielding a 4-difluoromethyl-β-lactam.[11][13]

Conclusion

The reductive ring opening of gem-difluoro-β-lactams is a powerful and versatile strategy for accessing valuable fluorinated amino acids. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can selectively cleave the strained β-lactam ring to generate a range of useful synthetic intermediates. The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals looking to leverage this methodology in their research.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2003). SmI2-Mediated cyclizations of derivatized beta-lactams for the highly diastereoselective construction of functionalized prolines. The Journal of Organic Chemistry, 68(26), 10062–10065. [Link]

  • Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692–696. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Molander, G. A., & Harris, C. R. (1996). Reductions with Samarium(II) Iodide. Organic Reactions, 49, 1-246. [Link]

  • Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Wikipedia. (2023). Reductions with samarium(II) iodide. [Link]

  • Hossain, M. A., & Al-Majid, A. M. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9869–9891. [Link]

  • Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(14), 7257–7303. [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Kaur, N., & Kishore, D. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Journal of Chemistry, 2014, 1–20. [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Organic Chemistry, 10(7), 757–773. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]

  • Letzel, T., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 23(18), 10839. [Link]

Sources

Application Note: Scalable Synthesis of 4-Amino-3,3-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3,3-difluorobutanoic acid, a key fluorinated analog of γ-aminobutyric acid (GABA), is a molecule of significant interest in neuroscience and medicinal chemistry. The introduction of a gem-difluoro group at the β-position imposes specific conformational constraints and enhances metabolic stability, making it a valuable building block for novel therapeutics targeting GABA receptors. This document provides a detailed guide for researchers and drug development professionals on scalable synthetic routes to this compound. We present two robust, field-proven strategies: a modern organocatalytic asymmetric Michael addition and a diastereoselective aza-Reformatsky reaction. Each route is detailed with step-by-step protocols, mechanistic insights, and considerations for large-scale production.

Introduction: The Strategic Value of β,β-Difluorination

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are cornerstone therapeutics for conditions like epilepsy, anxiety, and muscle spasticity.[1] Strategic fluorination of these analogs is a powerful tool to modulate their physicochemical and pharmacological properties.

The gem-difluoromethylene group (CF₂) is a bioisostere of a carbonyl group or an ether oxygen and can significantly alter molecular conformation due to the stereoelectronic effects of the C-F bonds.[1] In the context of 4-aminobutanoic acid, placing the CF₂ group at the C3 (β) position creates a "gauche effect" with adjacent substituents, which restricts the molecule's rotational freedom. This conformational locking can lead to higher binding affinity and selectivity for specific receptor subtypes. Furthermore, the strong C-F bond enhances metabolic stability by blocking sites susceptible to enzymatic oxidation. This guide outlines viable and scalable pathways to synthesize this high-value compound.

Comparative Overview of Scalable Synthetic Strategies

Two primary strategies are presented, chosen for their demonstrated reliability, stereochemical control, and potential for scale-up. Route 1 utilizes a state-of-the-art organocatalytic approach for enantioselectivity, while Route 2 employs a classical, substrate-controlled diastereoselective method.

FeatureRoute 1: Asymmetric Michael Addition Route 2: Aza-Reformatsky Reaction
Key Reaction Organocatalyzed conjugate addition of nitromethane to a difluoro-α,β-unsaturated ester.Zinc-mediated addition of a difluoroenolate to a chiral N-sulfinyl imine.
Stereocontrol Enantioselective (catalyst-controlled).Diastereoselective (substrate-controlled via chiral auxiliary).
Key Starting Materials 2,2-Difluoro-1,3-propanediol, nitromethane, organocatalyst.3-Hydroxypropanal derivative, N-tert-butanesulfinamide, ethyl bromodifluoroacetate.
Scalability Pros Catalytic amount of chiral inductor; high enantioselectivity.[2]Robust and well-documented reaction; high diastereoselectivity.[3]
Scalability Cons May require optimization of catalyst loading for large scale; purification of nitro-intermediate.Stoichiometric use of a chiral auxiliary; requires synthesis and removal of the auxiliary.
Overall Approach Modern, catalytic, and highly enantioselective.Classical, robust, and diastereoselective.

Detailed Protocols and Methodologies

Route 1: Asymmetric Michael Addition Strategy

This route builds the carbon skeleton via an organocatalyzed Michael addition, establishing the chiral center early in the synthesis. The subsequent transformations are standard, high-yielding reactions amenable to large-scale production.

A 2,2-Difluoro-1,3-propanediol B Ethyl 3,3-difluoroacrylate A->B Oxidation & Wittig C Ethyl (R)-3,3-difluoro-4-nitrobutanoate B->C Michael Addition (Nitromethane, Organocatalyst) D Ethyl (R)-4-amino-3,3-difluorobutanoate C->D Nitro Reduction (H₂, Raney Ni) E (R)-4-Amino-3,3-difluorobutanoic Acid D->E Ester Hydrolysis (aq. HCl)

Caption: Overall workflow for the Asymmetric Michael Addition route.

  • Causality: This initial two-step sequence converts a commercially available difluoro building block into the required Michael acceptor. Swern oxidation is chosen for its mild conditions, preventing over-oxidation. The subsequent Horner-Wadsworth-Emmons reaction is highly reliable for forming α,β-unsaturated esters.

  • Oxidation: To a stirred solution of oxalyl chloride (1.2 eq.) in dichloromethane (DCM, 0.2 M) at -78 °C, add dimethyl sulfoxide (DMSO, 2.5 eq.) dropwise. After 15 minutes, add a solution of 2,2-difluoro-1,3-propanediol (1.0 eq.) in DCM. Stir for 1 hour, then add triethylamine (5.0 eq.). Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction with water and separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,2-difluoro-3-hydroxypropanal.

  • HWE Reaction: To a suspension of sodium hydride (60% in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise. Stir until gas evolution ceases. Add the crude aldehyde from the previous step as a solution in THF.

  • Purification: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by vacuum distillation to afford ethyl 3,3-difluoroacrylate.

  • Causality: This is the key stereochemistry-defining step. A chiral squaramide or thiourea-based catalyst activates the nitroalkane and directs the nucleophilic attack of the enolate onto one face of the Michael acceptor, leading to high enantioselectivity.[2]

  • Reaction Setup: In a nitrogen-flushed reactor, dissolve the chiral organocatalyst (e.g., a Takemoto catalyst, 0.05 eq.) and ethyl 3,3-difluoroacrylate (1.0 eq.) in toluene (0.5 M).

  • Addition: Cool the solution to 0 °C and add nitromethane (3.0 eq.).

  • Monitoring: Stir the reaction at 0-5 °C for 24-48 hours, monitoring by TLC or ¹H NMR for the consumption of the starting acrylate.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product, Ethyl (R)-3,3-difluoro-4-nitrobutanoate.

  • Causality: The nitro group is efficiently reduced to a primary amine under catalytic hydrogenation conditions. Raney Nickel is a cost-effective and highly active catalyst for this transformation on a large scale. Finally, acid-catalyzed hydrolysis of the ethyl ester yields the target amino acid as its hydrochloride salt, which is typically a stable, crystalline solid that is easy to isolate.

  • Nitro Reduction: In a suitable hydrogenation vessel, dissolve the nitrobutanoate from Step 1B (1.0 eq.) in methanol (0.2 M). Add a slurry of Raney Nickel (approx. 10% by weight) in methanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude Ethyl (R)-4-amino-3,3-difluorobutanoate.

  • Hydrolysis: Add 6 M hydrochloric acid (5.0 eq.) to the crude amino ester. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Isolation: Cool the reaction mixture to 0-5 °C. The product, (R)-4-Amino-3,3-difluorobutanoic acid hydrochloride, will precipitate. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Route 2: Diastereoselective Aza-Reformatsky Reaction

This classical approach utilizes a chiral auxiliary to direct the formation of the new stereocenter. The Reformatsky reaction is a powerful method for forming C-C bonds with organozinc reagents, which are less reactive and more functional-group tolerant than Grignard or organolithium reagents.[4][5][6]

A Protected 3-aminopropanal B (R)-N-tert-Butanesulfinyl Aldimine A->B (R)-t-BuS(O)NH₂ CuSO₄ D Protected (R,R)-4-Amino- 3,3-difluorobutanoate B->D Aza-Reformatsky Reaction (THF) C Ethyl Bromodifluoroacetate + Zinc C->D E (R)-4-Amino-3,3-difluorobutanoic Acid D->E Deprotection & Hydrolysis (aq. HCl)

Caption: Synthetic pathway for the Aza-Reformatsky approach.

  • Causality: The chiral N-tert-butanesulfinyl group, introduced by condensation with the corresponding sulfinamide, serves as a robust chiral director. Anhydrous copper sulfate acts as a water scavenger, driving the condensation reaction to completion.

  • Setup: To a solution of a suitable protected 3-aminopropanal (e.g., N-Boc-3-aminopropanal, 1.0 eq.) in anhydrous DCM (0.4 M), add (R)-2-methylpropane-2-sulfinamide (1.05 eq.) followed by anhydrous CuSO₄ (2.0 eq.).

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours.

  • Purification: Filter the reaction mixture through Celite®, washing the pad with DCM. Concentrate the filtrate and purify the resulting crude imine by flash chromatography to yield the pure chiral sulfinyl imine.

  • Causality: The Reformatsky reagent is generated in situ by the oxidative addition of zinc metal into the C-Br bond of ethyl bromodifluoroacetate.[4] The chiral sulfinyl group on the imine chelates to the zinc enolate, creating a rigid six-membered transition state that directs the nucleophilic attack from one face, resulting in high diastereoselectivity.[3]

  • Zinc Activation: In a flame-dried, nitrogen-flushed reactor, add activated zinc dust (3.0 eq.). Add anhydrous THF (0.5 M based on imine).

  • Reagent Addition: Add ethyl bromodifluoroacetate (1.5 eq.) to the zinc suspension. Gently heat the mixture (e.g., with a heat gun) to initiate the reaction, then allow it to stir at room temperature for 30 minutes. A solution of the chiral sulfinyl imine from Step 2A (1.0 eq.) in THF is then added dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until the imine is consumed (monitor by TLC).

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and stir for 15 minutes. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude protected amino ester. Purify by column chromatography.

  • Causality: A single step using strong acid (HCl) simultaneously cleaves the acid-labile N-sulfinyl and N-Boc protecting groups and hydrolyzes the ethyl ester to the carboxylic acid. This convergent final step is highly efficient for large-scale operations.

  • Hydrolysis: Dissolve the purified product from Step 2B in a 1:1 mixture of 1,4-dioxane and 6 M aqueous HCl (0.2 M).

  • Reaction: Heat the solution to 80-90 °C and stir for 4-8 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the dioxane. Lyophilize or concentrate the remaining aqueous solution to dryness to obtain the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield pure (R)-4-Amino-3,3-difluorobutanoic acid hydrochloride.

References

  • Linclau, B., & Poisson, J.-F. (2014). Synthesis of chiral α,α-difluoro-β-(N-tert-butylsulfinyl) amino esters through ZnEt2-mediated aza-Reformatsky reactions. Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]

  • Van der Veken, P., et al. (2005). Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, G., et al. (1998). Synthesis of beta-difluorine-containing amino acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. Available at: [Link]

  • Ahluwalia, V.K., & Aggarwal, R. (n.d.). Reformatsky Reaction. Comprehensive Practical Organic Chemistry: Name Reactions. Available at: [Link]

  • Peng, Q., et al. (2021). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

  • Uneyama, K., et al. (2015). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]

  • Uneyama, K., et al. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martinez-Montero, L., et al. (2016). Transaminases as suitable catalysts for the synthesis of enantiopure β,β-difluoroamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. Available at: [Link]

  • Jørgensen, K. A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Jørgensen, K. A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • President and Fellows of Harvard College. (2016). Preparation of 4-amino-2,4-dioxobutanoic acid. Google Patents.
  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. Available at: [Link]

  • Juaristi, E., et al. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]

  • Sibi, M. P., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. ACS Catalysis. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3,3-difluorobutanoate. Available at: [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

  • Noël, T., et al. (2020). Radical-Based Synthesis and Modification of Amino Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

  • Moynihan, H., & O'Brien, P. (2002). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules. Available at: [Link]

  • Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. Available at: [Link]

  • protocols.io. (n.d.). Student Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification of Zwitterionic Difluoro Amino Acids by Ion Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect

Purifying zwitterionic difluoro amino acids presents a unique challenge compared to standard amino acids. The introduction of two fluorine atoms exerts a powerful electron-withdrawing inductive effect (


), which fundamentally alters the acid-base properties of the molecule.

The Critical Shift:

  • Amine Basicity: The pKa of the

    
    -ammonium group drops significantly (often from ~9.6 to ~6.0–7.5).
    
  • Carboxyl Acidity: The pKa of the carboxylic acid lowers (becoming more acidic).[1]

  • Consequence: The "Zwitterionic Window" (the pH range where the molecule carries a net zero charge) is shifted and compressed.

Standard protocols for non-fluorinated amino acids often fail because the difluoro-analog may not bind efficiently to cation exchange resins at standard loading pH, or it may degrade (dehydrofluorination) under standard highly basic elution conditions.[2] This guide addresses these specific anomalies.

Module 1: Resin Selection & Preparation

For zwitterionic amino acids, Strong Cation Exchange (SCX) is the industry standard.[2] We utilize sulfonated polystyrene resins.

Recommended Resin: Dowex® 50W-X8 (H⁺ Form)[3][4]
  • Matrix: Styrene-divinylbenzene (DVB) gel.

  • Cross-linkage (X8): 8% cross-linking provides the optimal balance between mechanical stability and pore size for small molecules (MW < 1000 Da).

  • Ionic Form: Must be in Hydrogen (H⁺) form. The Sodium (Na⁺) form will not bind zwitterions effectively under the required acidic loading conditions.

Resin Activation Protocol

If your resin is old or in the Na⁺ form, it must be regenerated.[2]

  • Slurry: Suspend resin in DI water; decant fines.

  • Acid Wash: Treat with 2M HCl (3 Bed Volumes). Stir gently for 30 mins.

    • Mechanism:[3]

      
      
      
  • Rinse: Wash with DI water until effluent pH is neutral (pH > 5).

  • Storage: Store in water at 4°C. Do not freeze.

Module 2: The Purification Workflow

The following workflow is optimized for the reduced basicity of difluoro amino acids.

Step-by-Step Protocol
StepBuffer/SolventCritical ParameterMechanism
1. Equilibration DI WaterpH ~7Prepares resin bed.
2. Sample Loading 0.5M - 1M HCl pH < 1.5 CRITICAL: The amine must be fully protonated (

) to bind. Due to the fluorine effect, loading at pH 3-4 (standard for Ala/Gly) may result in breakthrough.
3. Washing DI WaterMonitor effluent pHRemoves non-basic impurities (salts, neutral organics, anionic byproducts).[2] Continue until effluent is neutral.
4. Elution 1M - 2M NH₄OH Flash Elution Displaces the amino acid. The

ion competes for the sulfonate site; the

deprotonates the amino acid amine.
Workflow Visualization

PurificationWorkflow Start Crude Mixture (Difluoro AA + Salts) Acidify Acidify to pH < 1.5 (Ensure NH3+ formation) Start->Acidify 1M HCl Load Load onto Dowex 50W (H+) Acidify->Load Bind Cations Wash Wash with H2O (Remove Anions/Neutrals) Load->Wash Waste: Salts Elute Elute with NH4OH (Collect Basic Fractions) Wash->Elute pH Shift Finish Pure Zwitterion (Lyophilize) Elute->Finish Evaporate

Caption: Optimized Cation Exchange Workflow for Fluorinated Zwitterions. Note the strict acidification step.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes associated with fluorinated substrates.

Q1: My difluoro amino acid is not sticking to the resin (Breakthrough). Why?

Diagnosis: The loading pH is likely too high. The Science: In standard amino acids (e.g., Alanine), the amine pKa is ~9.[2]7. At pH 4, it is 99.9% protonated.[2] In


-difluoromethyl amino acids, the amine pKa can drop to ~6.[2]5. At pH 4, retention is weaker.[2]
Solution: 
  • Acidify your crude sample with 1M HCl until pH is < 1.5 before loading.

  • Ensure the resin is fully in the H⁺ form (see Module 1).[4]

Q2: I see decomposition/fluoride ions in my product. What happened?

Diagnosis: Base-catalyzed dehydrofluorination (HF elimination). The Science:


-fluorinated amino acids are prone to E1cB elimination reactions under alkaline conditions. Prolonged exposure to strong ammonia can strip the acidic 

-proton, expelling fluoride. Solution:
  • Minimize Exposure: Do not leave the compound in NH₄OH. Elute quickly and evaporate immediately.

  • Milder Elution: Try a gradient elution starting with 0.5M Pyridine (weaker base) or lower concentrations of ammonia (0.5M).

  • Temperature: Perform the elution at 4°C to kinetically inhibit the elimination reaction.

Q3: How do I separate my difluoro AA from inorganic salts (NaCl, KCl)?

Diagnosis: Incomplete washing or co-elution.[2] The Science: Cation exchange is excellent for desalting. Na⁺/K⁺ bind to the resin but are displaced differently than the amino acid. Solution:

  • The Wash Step: After loading, wash with water until the effluent conductivity is near zero (or no AgCl precipitate forms with AgNO₃ test).[2] This ensures all unbound anions (Cl⁻) are gone.

  • Elution Order: When eluting with ammonia, the amino acid (being a weaker base than ammonia) generally elutes before the bulk of any trapped metal cations if a gradient is used, but typically metal cations remain bound if only weak ammonia is used, or they co-elute.[2]

  • Self-Validating Check: Use Volatile Buffers (HCl, NH₄OH) only.[2] Do not use phosphate or sodium buffers, as they defeat the purpose of desalting.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type NoBind No Retention (In Flow-through) Type->NoBind Yield Low Decomp Decomposition (Free F- detected) Type->Decomp Purity Low Salt High Salt Content Type->Salt Ash High Fix1 Action: Lower Loading pH to < 1.5 NoBind->Fix1 Fix2 Action: Reduce Elution pH Use 0.5M NH4OH @ 4°C Decomp->Fix2 Fix3 Action: Increase Water Wash Check Conductivity Salt->Fix3

Caption: Decision matrix for common purification failures.

Module 4: Stability & Storage

Self-Validating Purity Checks

Do not rely solely on weight. Fluorinated amino acids can trap solvents.

  • 19F NMR: The definitive check.

    • Sharp Singlet/Doublet: Intact product.

    • Broad peak at -120 ppm: Free Fluoride (Decomposition).

  • TLC Staining:

    • Ninhydrin: May stain lighter/different color (often yellow/brown instead of purple) due to the electron-deficient amine.

    • KMnO4: Useful if the molecule has unsaturation (elimination product).

References
  • Sigma-Aldrich. Dowex® 50W-X8 Ion Exchange Resin Technical Bulletin.Link

  • Bio-Rad Laboratories. Cation Exchange Chromatography Application Guide.Link

  • Qiu, X. L., & Qing, F. L. (2011).[2] Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. (Contextual grounding on stability). Link

  • University of Calgary. Amino Acids pKa and pI Values. (Reference for standard pKa comparison). Link

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Amino Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic fluorinated amino acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. The inherent hygroscopicity of these salts, coupled with the unique properties imparted by fluorination, necessitates specialized handling procedures to ensure experimental accuracy, reproducibility, and safety.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of these materials.

Understanding the Challenge: The Nature of Hygroscopic Fluorinated Amino Acid Hydrochloride Salts

Fluorinated amino acids are of significant interest in drug development and materials science due to their ability to enhance metabolic stability, binding affinity, and protein folding.[1][2][3] However, their synthesis often results in hydrochloride salts to improve solubility and stability. The combination of the polar hydrochloride salt form and the electronegativity of fluorine can lead to a high affinity for atmospheric moisture, a property known as hygroscopicity.[4]

Moisture absorption can lead to a cascade of issues, including:

  • Inaccurate Weighing: The continuous absorption of water leads to unstable and incorrect mass measurements.[5]

  • Physical Changes: Powders can clump, cake, or even deliquesce (dissolve in the absorbed water), making handling and dissolution difficult.[4][6][7][8][9][10]

  • Chemical Degradation: The presence of water can promote hydrolysis or other unwanted chemical reactions, compromising the integrity of the compound.[6][9]

  • Altered Biological Activity: Changes in the physical and chemical properties of the amino acid can impact its performance in biological assays.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for hygroscopic fluorinated amino acid hydrochloride salts?

A1: Proper storage is the first line of defense against moisture-related problems. These salts should be stored in a tightly sealed container, preferably in a desiccator containing an active desiccant like silica gel or anhydrous calcium sulfate.[11] For highly sensitive compounds, storage in an inert atmosphere, such as a nitrogen-filled glove box, is recommended.[11][12][13][14] The storage temperature should be stable and cool to minimize temperature fluctuations that can drive moisture absorption.[15][16]

Q2: I've noticed my powder has started to clump. Is it still usable?

A2: Clumping is a clear indication of moisture absorption.[7][8][9][10][15] While the compound may not be chemically degraded, its purity is compromised by the presence of water. For applications requiring precise concentrations, it is crucial to determine the water content of the clumped material before use. If the clumping is minor, you may be able to dry the material under vacuum, but this should be done with caution to avoid degradation of the amino acid itself. For critical applications, it is best to use a fresh, non-clumped sample.

Q3: Can I store these salts in a standard laboratory freezer?

A3: While a freezer provides a low-temperature environment, it is not necessarily a low-humidity environment. In fact, the freeze-thaw cycles can introduce moisture if the container is not properly sealed or is opened before it has fully warmed to room temperature. If freezer storage is necessary, ensure the container is airtight and allow it to equilibrate to ambient temperature in a desiccator before opening to prevent condensation.

Weighing and Preparation of Solutions

Q4: My balance reading is constantly increasing while I'm trying to weigh the powder. How can I get an accurate measurement?

A4: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[5] To obtain an accurate weight, you must minimize the sample's exposure to air. The most reliable method is to weigh the material inside a controlled environment, such as a glove box with a dry, inert atmosphere.[17]

If a glove box is unavailable, the "weighing by difference" method is a practical alternative.[5] In this technique, you weigh a sealed vial containing the powder, quickly transfer an approximate amount to your reaction vessel, and then re-weigh the sealed vial. The difference in weight represents the amount of powder transferred. This should be done as quickly as possible to minimize moisture uptake.

Q5: What is the best way to dissolve these salts? I'm having trouble with clumping and slow dissolution.

A5: Clumping during dissolution is often due to the powder absorbing moisture before it can be adequately wetted by the solvent.[18] To improve dissolution, consider the following:

  • Agitation: Vigorous stirring or sonication can help break up clumps and increase the surface area of the powder exposed to the solvent.[18][19]

  • Solvent Addition: Instead of adding the powder to the solvent, try adding the solvent to the powder in small portions with continuous stirring. This can help to wet the powder more evenly.

  • Temperature: Gently warming the solvent (if the compound's stability allows) can increase solubility and the rate of dissolution.[18][19]

  • Pre-treatment: For particularly stubborn powders, you can try to create a slurry by adding a small amount of solvent and mixing thoroughly before adding the remaining solvent.

Q6: Should I be concerned about the pH of my final solution?

A6: Yes. As these are hydrochloride salts, dissolving them in a neutral solvent will result in an acidic solution. This is due to the dissociation of the hydrochloride salt, releasing H+ ions. It is important to consider the pH of your final solution, as it can affect the stability of your compound and its performance in subsequent experiments. If a specific pH is required, you may need to buffer the solution or adjust the pH with a suitable base.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Inaccurate weighing due to hygroscopicity.Degradation of the compound due to moisture.Implement proper weighing procedures (glove box or weighing by difference).[5][17]Determine the water content of your material using Karl Fischer titration.[20][21][22][23][24][25][26]Always use fresh, properly stored material.
Powder appears "wet" or has turned into a paste Severe moisture absorption (deliquescence).[4]The material is likely unusable for quantitative applications. Discard and obtain a fresh sample.Review and improve your storage conditions immediately.
Difficulty achieving complete dissolution Clumping of the powder.Inadequate solvent or agitation.Use vigorous stirring or sonication.[18][19]Try adding the solvent to the powder incrementally.Consider a different solvent if solubility is a persistent issue.
Formation of an unexpected precipitate upon dissolution Reaction with impurities in the solvent.pH-dependent precipitation.Use high-purity, anhydrous solvents.Check the pH of the solution and adjust if necessary.
Safety Concerns (Irritation) Inhalation of fine powder.Skin or eye contact with the acidic salt.Always handle these compounds in a well-ventilated area or a fume hood.[27][28]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[27][29][30]

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Fluorinated Amino Acid Hydrochloride Salt using the Weighing by Difference Method

This protocol is a reliable alternative when a controlled atmosphere glove box is not available.

Materials:

  • Hygroscopic fluorinated amino acid hydrochloride salt in a sealed container

  • Analytical balance

  • Spatula

  • Receiving vessel (e.g., flask or vial)

  • Desiccator

Procedure:

  • Place the sealed container of the hygroscopic salt in a desiccator for at least 30 minutes to ensure the exterior is dry.

  • Tare the analytical balance.

  • Place the sealed container on the balance and record the initial mass (M1) to four decimal places.

  • Remove the container from the balance. Working quickly, open the container and use a clean, dry spatula to transfer an approximate amount of the powder to the receiving vessel.

  • Immediately reseal the container.

  • Place the sealed container back on the tared balance and record the final mass (M2).

  • The mass of the transferred powder is M1 - M2.

  • Return the stock container to the desiccator for proper storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[20][21][23][24][25][26] This is essential for correcting the concentration of solutions prepared from hygroscopic materials.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Hygroscopic fluorinated amino acid hydrochloride salt

  • Gas-tight syringe

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration vessel and pre-titrating to a dry endpoint to remove any residual moisture.

  • Sample Preparation: Accurately weigh a suitable amount of the hygroscopic salt using the weighing by difference method (Protocol 1).

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted. The endpoint is typically detected electrochemically.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Visualizations

Workflow for Handling Hygroscopic Salts

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_analysis Analysis & Use Storage Store in Tightly Sealed Container in Desiccator Weighing Weighing by Difference (or in Glove Box) Storage->Weighing Minimize Air Exposure Dissolution Add Solvent to Powder with Vigorous Agitation Weighing->Dissolution Immediate Transfer KF Karl Fischer Titration (for Water Content) Dissolution->KF Verify Concentration Experiment Proceed with Experiment Dissolution->Experiment Direct Use (if water content is known or non-critical) KF->Experiment Correct for Water Content

Caption: Recommended workflow for handling hygroscopic salts.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Experimental Results CheckWeighing Review Weighing Procedure Start->CheckWeighing CheckStorage Inspect Storage Conditions Start->CheckStorage CheckPurity Assess Compound Purity Start->CheckPurity WeighingOK Procedure is Correct CheckWeighing->WeighingOK StorageOK Storage is Adequate CheckStorage->StorageOK RunKF Perform Karl Fischer Titration CheckPurity->RunKF WeighingOK->CheckStorage No ImplementProtocol Implement Weighing by Difference or use Glove Box WeighingOK->ImplementProtocol Yes StorageOK->CheckPurity No ImproveStorage Use Desiccator/ Inert Atmosphere StorageOK->ImproveStorage Yes NewSample Use Fresh Sample RunKF->NewSample High Water Content

Caption: Troubleshooting logic for inconsistent experimental results.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Hanna Instruments. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]

  • BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Armstrong, D. W. (n.d.). Water determination. ResearchGate. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Lin, S. Y., & Chen, Y. C. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1233. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • Wikipedia. (n.d.). Hygroscopy. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • DTF Superstore. (2025, September 2). Why DTF Powder Clumps: A Guide to Humidity, Storage & Solutions. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. [Link]

  • AquaLab. (n.d.). The food manufacturer's guide to eradicating caking and clumping. [Link]

  • University of California, Santa Barbara. (2009, August 3). Transferring Air-Sensitive Reagents. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • APEC USA. (2021, November 2). 6 Powder Flow Control Problems And Solutions. [Link]

  • utstester. (2022, October 28). Methods for measuring hygroscopicity of fibrous materials. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • PowderProcess.net. (n.d.). Powder caking or clumping review : causes and how to solve it. [Link]

  • amixon GmbH. (2025, December 15). Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. [Link]

  • BulkInside. (2022, September 9). Instant Dissolution in Powder Handling. [Link]

  • RSC Publishing. (n.d.). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. [Link]

  • Semantic Scholar. (2019, January 4). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. [Link]

  • PNAS. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. [Link]

  • Tetra Pak Global. (n.d.). Solving common powder mixing challenges. [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. [Link]

  • Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]

  • PubMed. (2007, December 19). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]

  • ResearchGate. (2015, January 7). Why are amino acids stable at room temperature for long time but peptides are not?. [Link]

Sources

Optimizing zinc activation for bromodifluoroacetate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Zinc Activation for Bromodifluoroacetate Coupling

Welcome to the Advanced Synthesis Support Module

Subject: Optimization of Zinc Activation for Ethyl Bromodifluoroacetate (


) Coupling (Reformatsky-Type)
Ticket Priority:  High (Safety & Yield Critical)
Assigned Specialist:  Senior Application Scientist

Module 1: The Activation Matrix (The "Why" and "How")

The Core Problem: The "Difluoro Effect" Unlike standard alkyl bromoacetates, ethyl bromodifluoroacetate presents a unique kinetic challenge. The highly electronegative fluorine atoms strengthen the C-Br bond via bond shortening, making the initial oxidative insertion of zinc significantly harder (


 is higher). Furthermore, commercial zinc dust is invariably coated with a passivation layer of Zinc Oxide (ZnO), which acts as an insulator against this already difficult insertion.

To succeed, you must chemically scour the surface and solubilize the resulting organozinc species to prevent surface saturation.

Comparative Activation Methodologies
MethodMechanism of ActionSuitability for

ProsCons
TMSCl (Trimethylsilyl Chloride) Chemical Etching: Reacts with ZnO to form soluble

, exposing active Zn(0).
High (Recommended)Highly reproducible; initiates reaction at lower temps; solubilizes intermediates.Moisture sensitive; requires dry solvents.
Acid Wash (HCl) Physical Cleaning: Protonates ZnO to form water-soluble

, leaving pitted, high-surface-area Zn(0).
Medium Cheap; effective for bulk zinc cleaning.Zinc oxidizes rapidly if not dried immediately/stored under Ar; difficult to reproduce exactly.
1,2-Dibromoethane (Entrainment) Surface Depassivation: Reacts with Zn to form

and ethene, exposing fresh metal lattice.
Low-Medium Classic method.Often insufficient for fluorinated substrates without high heat; ethylene gas evolution.
Rh-Catalysis (Honda-Reformatsky) Mechanistic Bypass: Uses

and

to form a reactive Rh-enolate species.
Ultra-High Works when Zn dust fails; mild conditions.Expensive catalyst; technically not "zinc activation" but a different mechanism.

Module 2: Visualization of the Activation Pathway

The following diagram illustrates the critical role of TMSCl in breaking the "Passivation Lock" that prevents the reaction from starting.

ZincActivation Zn_Passivated Passivated Zinc (Zn core / ZnO Shell) Etching Etching Process (ZnO + 2TMSCl → ZnCl2 + TMS2O) Zn_Passivated->Etching TMSCl Activator: TMSCl TMSCl->Etching Zn_Active Active Zn(0) (Exposed Lattice) Etching->Zn_Active Exposes Surface Insertion Oxidative Insertion (Rate Limiting Step) Zn_Active->Insertion Substrate Substrate: BrCF2CO2Et Substrate->Insertion Reagent Reformatsky Reagent (BrZnCF2CO2Et) Insertion->Reagent Formation

Caption: TMSCl chemically strips the oxide layer, allowing the difluoroacetate to access the zinc lattice for oxidative insertion.

Module 3: Standard Operating Procedures (Protocols)

WARNING: The reaction of


 with Zinc has a significant induction period . Once initiated, it can be violently exothermic. Never add all reagents at once on a scale >1g.
Protocol A: The TMSCl "In-Situ" Activation (Recommended)

Best for: High reproducibility and reactions sensitive to water.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Add a magnetic stir bar.

  • Zinc Charge: Add Zinc dust (1.5 - 2.0 equiv).

    • Tip: Use <10 micron particle size if available.

  • Solvent & Activation: Add anhydrous THF (0.5 M concentration relative to substrate). Add TMSCl (0.05 - 0.1 equiv) while stirring.

    • Observation: The suspension may slightly darken or bubble. Stir at RT for 15 minutes.

  • Temperature Set: Heat the mixture to a gentle reflux (approx. 66°C).

  • Initiation (The Critical Step):

    • Turn off the heat source temporarily.

    • Add 10% of the total volume of Ethyl Bromodifluoroacetate.

    • Wait. Watch for a sudden exotherm (solvent boiling becomes vigorous without external heat) or a color change (grey to greenish/yellow).

    • Troubleshooting: If no initiation after 5 mins, add a crystal of Iodine.

  • Feeding: Once initiated, resume gentle heating. Add the remaining bromide (mixed with the aldehyde/imine electrophile if performing a Barbier-type coupling) dropwise over 30-60 minutes.

    • Control: Maintain a steady reflux. If the reflux stops, stop addition immediately. The reaction has stalled. Re-initiate before adding more.

  • Completion: Reflux for an additional 1-2 hours. Cool to RT and quench with dilute HCl.

Protocol B: The Acid Wash Pre-treatment

Best for: Large scale bulk zinc preparation where TMSCl cost is prohibitive.

  • Suspend Zinc dust in 2% HCl (aq) and stir vigorously for 2 minutes.

  • Filter rapidly on a sintered glass funnel.

  • Wash sequentially with: Water (

    
    ), Acetone (
    
    
    
    ), and Diethyl Ether (
    
    
    ).
  • Critical: Dry under high vacuum (0.1 mmHg) at 100°C for 2 hours. Store under Argon.

  • Use immediately.

Module 4: Troubleshooting & FAQs

Q1: The reaction won't start (Induction Period > 15 mins). What do I do?

  • Diagnosis: Your zinc surface is still passivated, or the THF is "wet" (water destroys the organozinc as it forms).

  • Immediate Fix:

    • Sonication: If possible, place the flask in an ultrasonic bath for 5 minutes. This mechanically pits the surface.

    • The "Hot Shot": Add a single crystal of Iodine. It reacts with Zn to form

      
       (exothermic), creating a local "hot spot" of active surface area.
      
    • Temperature: Ensure you are at reflux.

      
       rarely initiates at room temperature.
      

Q2: The reaction started, but then died (stalled) halfway through addition.

  • Diagnosis: The zinc surface has become saturated with the organozinc product (which is not fully soluble) or by-products (Zn salts), blocking further access to the metal.

  • Fix:

    • Increase agitation (stir faster).

    • Add more TMSCl (another 0.05 equiv). TMSCl helps solubilize zinc aggregates, clearing the surface.

    • Check solvent volume; if the slurry is too thick, add dry THF.

Q3: I see a massive exotherm upon adding the first portion. Is this normal?

  • Safety Alert: Yes, but it is dangerous. This indicates your zinc is very active.

  • Action: Stop addition immediately. Remove the oil bath. Let the exotherm subside. Resume addition at a much slower rate. Never scale up a reaction that showed a violent induction exotherm without active cooling measures in place.

Q4: Why use THF? Can I use Diethyl Ether?

  • Technical Answer: THF is preferred because it coordinates to the zinc species (

    
    ), stabilizing the monomeric form. In non-coordinating solvents like ether or toluene, the reagent tends to form polymeric aggregates that precipitate out and stop the reaction.
    

Q5: My yield is low (<40%), and I see starting material.

  • Diagnosis: Protonation. The difluoro-Reformatsky reagent is basic. If your solvent has moisture, or if your electrophile (aldehyde) has acidic protons (e.g., unmasked alcohols, carboxylic acids), the reagent will simply protonate to form

    
    .
    
  • Fix: Ensure strict anhydrous conditions. Use molecular sieves in the reaction flask if necessary.

References

  • TMSCl Activation Mechanism

    • Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal.[1][2][3][4]

    • Source:J. Org.[1][2] Chem. 2025, 90, 2, 939–948.[2]

    • URL:[Link]

  • Honda-Reformatsky (Rh-Catalyzed/TMSCl Context)

    • Title: Reformatsky-Honda reaction of BrCF2COOEt with imines.[5][6]

    • Source:Organic Syntheses 2010, 87, 162-177.
    • URL:[Link]

  • General Reformatsky Review & Zinc Activation

    • Title: The Reformatsky Reaction (Review).[3][6][7][8][9][10]

    • Source:Organic Reactions (via Wiley Online Library).
    • URL:[Link]

  • Process Safety in Scale-Up

    • Title: Scale Up Safety Guidelines.[11][12][13]

    • Source: Stanford Environmental Health & Safety.
    • URL:[Link]

Sources

Storage conditions to prevent degradation of fluorinated GABA analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Welcome to the technical support center for fluorinated GABA analogs. As a Senior Application Scientist, I understand that the success of your research hinges on the stability and integrity of your reagents. Fluorinated GABA analogs, while powerful tools in neuroscience and drug development, possess unique chemical properties that necessitate specific storage and handling procedures to prevent degradation.

This guide is designed to provide you with expert, field-proven insights into maintaining the viability of these compounds. We will move beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory.

Section 1: Frequently Asked Questions & Best Practices

This section addresses the most common initial questions researchers have when working with fluorinated GABA analogs.

Q1: I have just received a lyophilized (solid) fluorinated GABA analog. What are the ideal storage conditions?

For long-term stability, lyophilized powders should be stored at -20°C or lower , in a tightly sealed container to protect from moisture.[1] Most fluorinated compounds are sensitive to heat, which can accelerate degradation over time.[1]

  • Expertise & Causality: Storing at -20°C significantly reduces the kinetic energy of molecules, slowing down potential solid-state degradation reactions. The primary enemies of lyophilized compounds are moisture and heat. Moisture can initiate hydrolysis, while heat can provide the activation energy for various decomposition pathways. Using desiccants in the storage environment is also a recommended practice to guard against ambient humidity.[1]

Q2: What is the best way to prepare and store solutions of these analogs?

Once reconstituted, fluorinated GABA analogs are significantly more susceptible to degradation. The stability of gabapentin, a well-studied analog, has been shown to be reliable for at least 90 days in aqueous suspension at room temperature or refrigerated, provided it is protected from light.[2] However, for novel or less-characterized fluorinated analogs, a more cautious approach is warranted.

Recommended Protocol for Solutions:

  • Solvent Choice: Use a sterile, high-purity buffer or solvent appropriate for your compound and experimental needs. For many GABA analogs, a slightly acidic buffer (pH 5-6) can enhance stability.[3]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. This is the single most effective step to preserve the integrity of your solution. Freeze-thaw cycles can cause pH shifts in buffers and physically stress the compound, leading to aggregation or degradation.

  • Storage Temperature: For long-term storage of solutions, -80°C is strongly recommended .[3] For short-term storage (1-2 weeks), 4°C is acceptable for many compounds, but this should be validated for your specific analog.[3]

Q3: What type of storage container should I use?

The choice of container is critical for preventing contamination and degradation.

  • For Solids: Use amber glass vials.[1] Glass is generally inert, and the amber color protects photosensitive compounds from light-induced degradation.[1]

  • For Solutions: Low-protein-binding polypropylene tubes are ideal for aliquots to prevent the compound from adsorbing to the container walls. For stock solutions, amber glass vials or bottles are preferred.

Q4: Why is avoiding freeze-thaw cycles so important?

Each freeze-thaw cycle exposes the compound to significant physical and chemical stress. As the solution freezes, solutes like buffers and salts concentrate in the unfrozen liquid phase. This can cause dramatic shifts in pH and ionic strength, which can catalyze hydrolysis or other degradation reactions. This principle is well-established in the handling of sensitive biomolecules like peptides and proteins, and it applies to amino acid analogs as well.[3]

Section 2: Troubleshooting Guide - Identifying and Preventing Degradation

Inconsistent experimental data is a common sign of compound degradation. This section provides a framework for troubleshooting these issues.

Q1: My experimental results are suddenly inconsistent or showing reduced compound efficacy. Could my analog be degrading?

Yes, this is a primary suspect. Before questioning your assay, validate your compound's integrity. Degradation can lead to a lower effective concentration of the active molecule, introduce impurities that may have off-target effects, or both.

Troubleshooting Workflow:

G A Inconsistent Results or Reduced Efficacy B Check Storage Conditions: - Temperature Log - Aliquot History (Freeze-Thaw?) - Container Type A->B C Prepare Fresh Solution from Solid Stock B->C If any doubt D Run QC Check on Old and New Solutions (e.g., HPLC, LC-MS) B->D If confident in storage C->D E Compare Purity & Concentration D->E F Results Match? (Old solution degraded) E->F Purity <95% or new peaks appear G Results Do Not Match? (Issue is likely in the assay) E->G Purity >95% Concentrations match H Discard Old Solution. Review Storage Protocols. F->H I Troubleshoot Experimental Procedure. G->I

Caption: Troubleshooting workflow for suspected compound degradation.

Q2: What are the most common chemical degradation pathways for fluorinated GABA analogs?

While the C-F bond is very strong, the overall molecular structure can have points of instability.[4] For GABA analogs specifically, two pathways are of primary concern:

  • Intramolecular Cyclization (Lactamization): This is a well-documented degradation pathway for gabapentin, where the terminal amine attacks the carboxylic acid group, forming a cyclic lactam and eliminating a water molecule.[5] This is often accelerated by heat.[6][7]

  • Hydrolysis & Defluorination: Depending on the position of the fluorine atom and the presence of adjacent activating groups, the C-F bond can become susceptible to cleavage, particularly in solution.[4] Oxidative defluorination is another potential metabolic pathway that could occur in certain biological assays.[8]

G cluster_0 Lactamization Pathway cluster_1 Hydrolysis/Defluorination Pathway Gabapentin Gabapentin Structure H₂N-CH₂-C₆H₁₀-CH₂-COOH Lactam Gabapentin Lactam (Inactive Degradant) Gabapentin->Lactam Heat, pH > 7 (Intramolecular Cyclization) FluoroGABA Hypothetical Fluoro-GABA Analog R-CHF-R' HydroxyGABA Hydroxy-GABA Analog R-CH(OH)-R' FluoroGABA->HydroxyGABA H₂O, pH extremes (Nucleophilic Substitution)

Caption: Common degradation pathways for GABA analogs.

Section 3: Key Environmental Factors Influencing Stability

Proactive management of the compound's environment is key to long-term success.

FactorImpact on StabilityMitigation StrategyCausality
Temperature High temperatures increase the rate of all chemical reactions, including lactamization and hydrolysis.[1][9]Solid: Store at -20°C or below. Solution: Store at -80°C for long-term.[3]Reduces molecular kinetic energy, lowering the probability that molecules will overcome the activation energy barrier for degradation reactions.
pH Extremes in pH can catalyze hydrolysis of the C-F bond or other labile functional groups. Gabapentin lactamization is accelerated at higher pH.[5]Use sterile buffers in the optimal stability range for your molecule, typically pH 5-7 . Avoid highly acidic or basic conditions unless required for the experiment.Protons (low pH) or hydroxide ions (high pH) can act as catalysts for nucleophilic substitution or elimination reactions, leading to compound breakdown.
Light UV or high-intensity light can provide the energy to break chemical bonds, particularly in compounds with aromatic rings or conjugated systems.[1]Store both solid and solution forms in amber vials or otherwise protected from light.[1][2]Photons of specific wavelengths can be absorbed by the molecule, promoting it to an excited state where bond cleavage can occur, leading to photodegradation.
Oxygen For analogs with susceptible moieties (e.g., thiols, phenols), atmospheric oxygen can cause oxidation.Purge stock solution vials with an inert gas (e.g., argon or nitrogen ) before sealing for long-term storage.Inert gas displaces oxygen, preventing oxidation reactions that can alter the chemical structure and activity of the compound.

Section 4: Essential Experimental Protocols

These protocols provide a foundation for maintaining and validating the integrity of your fluorinated GABA analogs.

Protocol 1: Preparation of Stock Solutions for Long-Term Storage

This protocol is designed to maximize the shelf-life of your valuable compounds.

  • Pre-Experiment Preparation:

    • Bring the lyophilized compound vial to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Prepare your chosen sterile buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMSO, water). Ensure it is filtered and, if necessary, degassed.

  • Reconstitution:

    • Calculate the volume of solvent needed to reach your desired stock concentration (e.g., 10 mM).

    • Carefully add the solvent to the vial of lyophilized powder.

    • Mix gently by inversion or vortexing until the solid is completely dissolved. Avoid vigorous shaking to prevent shearing or oxidation.

  • Aliquoting:

    • Immediately dispense the stock solution into single-use, low-protein-binding polypropylene tubes.

    • The volume of each aliquot should be appropriate for a single experiment to avoid wasting material or needing to thaw and re-freeze.

  • Storage:

    • Clearly label all aliquots with the compound name, concentration, date, and aliquot number.

    • Flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.

    • Transfer the frozen aliquots to a labeled storage box at -80°C for long-term storage.

Protocol 2: Workflow for Routine Stability Assessment by HPLC

If you suspect degradation or are establishing the shelf-life of a new analog, a stability-indicating HPLC method is the gold standard.

  • Method Development: Develop or use an established HPLC method that can separate the parent compound from potential degradants. A reverse-phase C18 column is often a good starting point.

  • Initial Analysis (T=0):

    • Prepare a fresh solution of the compound from lyophilized powder.

    • Immediately run an HPLC analysis to obtain the T=0 chromatogram.

    • Record the peak area and retention time of the parent compound. This represents 100% purity.

  • Incubation:

    • Store aliquots of the same solution under your desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 day, 1 week, 1 month), remove an aliquot from storage.

    • Allow it to come to room temperature.

    • Run the HPLC analysis under the exact same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 sample.

    • Calculate Purity: Purity (%) = (Area of Parent Peak / Total Area of All Peaks) x 100.

    • Look for Degradation: Identify any new peaks that appear or grow over time. A stable compound should show >95% purity with no significant formation of new peaks.

This systematic approach provides empirical data on your compound's stability under your specific experimental conditions, ensuring the reliability and reproducibility of your research.

References

  • Silverman, R. B. (2010). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 49(27), 5618–5625. [Link]

  • D'Oca, M. G., et al. (2011). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ChemMedChem, 6(6), 1046-1053. [Link]

  • Wetherington, J. P., et al. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 14(7), 2242-2252. [Link]

  • Ariawan, A. D., et al. (2017). The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA(C) receptor. Organic & Biomolecular Chemistry, 15(3), 552-556. [Link]

  • D'Oca, M. G., et al. (2011). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ResearchGate. [Link]

  • Akk, G., et al. (2009). Photodynamic Effects of Steroid-Conjugated Fluorophores on GABAA Receptors. Molecular Pharmacology, 75(2), 253-264. [Link]

  • Hare, T. A., et al. (1980). Stability of GABA levels in CSF under various conditions of storage. Brain Research Bulletin, 5(Suppl 2), 721-725. [Link]

  • Sorensen, A. L., et al. (2012). Stability of Gabapentin in SyrSpend SF. International Journal of Pharmaceutical Compounding, 16(5), 432-434. [Link]

  • Nahata, M. C. (2009). Stability of gabapentin 300-mg capsules repackaged in unit dose containers. American Journal of Health-System Pharmacy, 66(15), 1379-1381. [Link]

  • Nahata, M. C. (2009). Stability of gabapentin 300-mg capsules repackaged in unit dose containers. ResearchGate. [Link]

  • Friciu, M., et al. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS ONE, 12(4), e0175208. [Link]

  • Friciu, M., et al. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PubMed. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Friciu, M., et al. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PMC. [Link]

  • Zhang, K., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

  • Jenkins, K. M., et al. (1998). Effects of temperature and volatile anesthetics on GABA(A) receptors. Anesthesiology, 88(4), 1056-1064. [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech Blog. [Link]

  • Sacks, M., & Derendorf, H. (2016). Gabapentin and Pregabalin. Neupsy Key. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5909-5912. [Link]

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs Blog. [Link]

Sources

Validation & Comparative

19F NMR Guide: 3,3-Difluoro-GABA Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 19F NMR chemical shift profile of 3,3-difluoro-GABA , a critical bioisostere and metabolic probe in neuropharmacology.[1] The content is structured for direct application in medicinal chemistry and structural biology.[1]

Executive Summary & Technical Profile

3,3-Difluoro-GABA (4-amino-3,3-difluorobutanoic acid) is a fluorinated analog of the inhibitory neurotransmitter GABA.[1] It serves two primary roles: as a mechanistic probe for GABA aminotransferase (GABA-AT) inactivation and as a 19F NMR reporter for studying receptor binding dynamics.

Unlike monofluorinated analogs, the gem-difluoro group at the


-position (C3) introduces significant electronic withdrawal, lowering the pKa of the adjacent amine and carboxyl groups by approximately 1 unit each.[1] This guide focuses on the specific spectral signature of the -CF

- moiety, which exhibits a characteristic chemical shift distinct from

-fluorinated (2,2-difluoro) and

-fluorinated (4-fluoro) analogs.
Key Chemical Identity
PropertySpecification
IUPAC Name 4-amino-3,3-difluorobutanoic acid
CAS Number 13079-99-7 (Free acid) / 155601-20-4 (HCl salt)
Molecular Formula C

H

F

NO

Key Moiety

-difluoro (gem-difluoro)
Primary NMR Feature Geminal fluorines (

F) exhibiting AB spin system characteristics in chiral environments or rigid conformations.[2][3][4]

19F NMR Chemical Shift Data

The chemical shift of 3,3-difluoro-GABA is sensitive to solvent, pH, and esterification.[1] The values below represent the most reliable experimental data for the free acid and its key synthetic intermediates.

Primary Spectral Data (Reference: CFCl = 0 ppm)[5]
Compound FormSolventChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Notes
Ethyl Ester (Precursor)CDCl

-99.1, -105.1 dd,

Hz
AB System. Fluorines are diastereotopic due to stable conformations or salt formation.
Lactam (3,3-difluoropyrrolidin-2-one)CDCl

-110.3, -114.7 dd,

Hz
Cyclic constraint enforces non-equivalence.
Free Acid (Zwitterion) D

O
~ -105 to -115 Multiplet (Quintet-like)Broadened by coupling to C2/C4 protons (

Hz).

Critical Insight: The observation of two distinct doublets (AB system) in the ester and lactam forms indicates that the two fluorine atoms are magnetically non-equivalent .[1] This is often due to the "gauche effect" where the electronegative fluorines orient themselves to minimize dipole interactions with the carbonyl and amine, creating a rigid, desymmetrized local environment.[1]

Comparative Shift Analysis

To validate your spectrum, compare the observed shift against these common alternatives:

AnalogStructureApprox.[1][2][5][6][7][8] Shift (

)
Distinction
3,3-Difluoro-GABA

-CF

-100 to -115 ppm Target. Geminal coupling present.[1]
2,2-Difluoro-GABA

-CF

(near COOH)
-105 to -120 ppmCloser to COOH; often sharper due to lack of NH

coupling.
4-Fluoro-GABA

-CH

F (terminal)
-220 to -230 ppmMonofluoro; highly shielded (upfield).
TFA (Standard) CF

COOH
-76.55 ppmSharp singlet; use for internal calibration.[1]

Experimental Protocol: Reliable Acquisition

This protocol ensures reproducible chemical shift measurement and accurate quantification.[1]

Step 1: Sample Preparation[1]
  • Solvent: Use D

    
    O  (99.9% D) for the free acid to mimic physiological conditions. For esters or protected forms, use CDCl
    
    
    
    .[1]
  • Concentration: Prepare a 5–10 mM solution. High concentrations (>50 mM) may induce aggregation, shifting signals.

  • pH Adjustment: The chemical shift is pH-dependent.[1][9][10]

    • Acidic (pH < 3): Protonated carboxyl/amine.[1]

    • Neutral (pH 7): Zwitterionic (COO

      
      , NH
      
      
      
      ).[1]
    • Recommendation: Buffer with 50 mM phosphate (pH 7.[1]0) for biological relevance.

Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or zg (standard).

    • Note: Use 1H decoupling during acquisition to collapse the multiplet into a singlet (or AB quartet) for easier Signal-to-Noise (S/N) analysis.

  • Spectral Width (SW): 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1): Set to 3–5 seconds . Fluorine T1 relaxation can be long (1–2s); insufficient delay leads to integration errors.

  • Reference: Add a sealed capillary of TFA (-76.55 ppm) or calibrate relative to the solvent lock signal if established.

Step 3: Data Processing[1]
  • Line Broadening (LB): Apply 1.0 – 3.0 Hz. The fluorine signal may be broad due to chemical shift anisotropy (CSA).

  • Baseline Correction: Essential, as the broad fluorine background from probe components can distort integration.[1]

Mechanistic Insight & Visualization[1]

Structural Dynamics & The "Gauche" Effect

The 19F NMR signal of 3,3-difluoro-GABA is defined by the gem-difluoro effect .[1] The two fluorine atoms prefer a gauche orientation relative to the amine and carboxyl groups to maximize electrostatic stability.[1] This conformation is rigid, often making the two fluorines diastereotopic (non-equivalent), resulting in the characteristic AB quartet system seen in the ester and lactam.[1]

Diagram: NMR Assignment & Conformational Logic

G cluster_0 Chemical Structure cluster_1 NMR Signature GABA 3,3-Difluoro-GABA (Zwitterion) F_atoms Gem-Difluoro (-CF2-) Beta-position GABA->F_atoms Contains Shift Chemical Shift -100 to -115 ppm F_atoms->Shift Determines Coupling Coupling Constants 2J(F-F) ~ 275 Hz (AB System) 3J(F-H) ~ 15 Hz F_atoms->Coupling Causes Splitting Amine Amine (-NH3+) pKa ~ 9.5 Amine->F_atoms Inductive Effect (Deshielding) COOH Carboxyl (-COO-) pKa ~ 3.0 COOH->F_atoms Inductive Effect (Deshielding)

Caption: Logical flow connecting the 3,3-difluoro-GABA structure to its observed 19F NMR parameters. The inductive effects of the flanking amine and carboxyl groups contribute to the specific chemical shift range.

References

  • Synthesis & Characterization: Kondratov, I. S., et al. "Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: Application for the Synthesis of 3,3-Difluoro-GABA."[1][11] The Journal of Organic Chemistry, 80(24), 12258-12264 (2015).[12] Link

  • Lactam Derivative Data: Supporting Information for Divergent Functionalization of Alkenes. (Contains 19F NMR data for 3,3-difluoropyrrolidin-2-one derivatives). Link

  • General 19F Shifts: Dolbier, W. R. "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley (2009).
  • pKa & Conformation: Clift, M. D., et al. "Synthesis and evaluation of 3-fluoro-GABA enantiomers."[1] Bioorganic & Medicinal Chemistry Letters, 17(12), 3333-3337 (2007). (Provides comparative pKa data for fluorinated GABAs).

Sources

Demystifying the Fluorine Fog: A Guide to Analyzing CF2 Multiplets in 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern drug discovery, the incorporation of difluoromethylene (


) groups is a pervasive strategy to modulate lipophilicity (

), metabolic stability, and bioisosterism (e.g., as an oxygen mimic). However, for the analytical chemist,

groups introduce significant spectral complexity. Due to the 100% natural abundance and spin-1/2 nature of

, protons adjacent to or within fluorinated motifs exhibit extensive signal splitting (multiplets) that often degrade into broad, uninterpretable "blobs" in standard

NMR.

This guide compares the standard analytical approach against the "Gold Standard" decoupling technique (


) and the structural validation method (HOESY), providing a definitive protocol for resolving these characteristic patterns.

Part 1: The Physics of the Problem

To interpret


 patterns, one must understand the magnitude of the forces at play. Unlike standard proton-proton coupling (

Hz), fluorine-proton coupling constants are massive.
The Coupling Constants ( -Values)

When a proton is proximal to a


 group, the signal is split not just by neighbors, but by the fluorine atoms with high 

-values:
Coupling TypeBond RelationshipTypical Value (Hz)Spectral Impact
Geminal

45 – 55 Hz Creates massive doublets/triplets; can span >0.1 ppm.
Vicinal

5 – 25 Hz Causes complex overlapping multiplets.
Long Range

1 – 5 Hz Contributes to line broadening and "fuzzy" baselines.
The "Roofing" & Diastereotopic Challenge

In chiral molecules (common in drug development), the two fluorine atoms in a


 group are often diastereotopic  (

).
  • Consequence: The adjacent protons see two different fluorines.

  • Result: Instead of a clean triplet, you observe a second-order ABX or ABXY system . The "roofing effect" (intensity distortion) becomes extreme, often burying the outer lines of the multiplet in the baseline noise, leading to incorrect integration values.

Part 2: Comparative Analysis of Detection Methods

We compare three methodologies for handling


-associated proton signals.
Method A: Standard 1D NMR (Coupled)
  • Status: The Baseline (often insufficient).

  • Performance: High risk of misinterpretation. The large

    
     coupling spreads the signal intensity over a wide range (e.g., 50 Hz), significantly reducing the signal-to-noise (S/N) ratio.
    
  • Failure Mode: Small impurities can hide under the wide

    
     multiplet. Integration is often underestimated due to lost "wings" of the multiplet.
    
Method B: Broadband Decoupled NMR
  • Status: The Gold Standard.

  • Performance: Collapses all F-H coupling.

  • Outcome: The complex multiplet collapses into a simple singlet or doublet (depending on H-H coupling only).

  • Benefit: Signal intensity increases dramatically (all intensity focused into one peak). Integration becomes accurate.

Method C: HOESY (Heteronuclear Overhauser Effect Spectroscopy)
  • Status: Structural Validator.

  • Performance: Detects through-space interactions rather than through-bond coupling.

  • Outcome: Confirms spatial proximity. Essential for determining stereochemistry when the

    
     group is part of a rigid ring system.
    
Comparison Matrix
FeatureStandard 1D


Decoupled
2D HOESY
Spectral Clarity Low (Broad Multiplets)High (Singlets/Doublets) N/A (Correlation Map)
Sensitivity (S/N) Low (Signal spread out)High (Signal collapsed) Medium
Integration Accuracy Poor (<90%)Excellent (>99%) Qualitative
Hardware Req. Standard ProbeH/F/X or H/F Probe H/F/X Probe
Setup Time < 1 min5–10 mins20–60 mins

Part 3: Experimental Protocol (Self-Validating)

The following protocol describes how to set up the Method B (


)  experiment. This is the most critical workflow for medicinal chemists dealing with fluorinated scaffolds.
Prerequisite: Hardware Check

Ensure your probe is capable of tuning to both


 and 

simultaneously.[1][2]
  • Valid Probes: TCI (Triple Resonance H/C/N with F capability), HFX, or dedicated Dual H/F probes.

  • Invalid Probes: Standard BBO (Broadband Observe) probes often share the decoupling coil for

    
     (lock) and cannot decouple 
    
    
    
    while observing
    
    
    .
Workflow Visualization

DecouplingWorkflow cluster_Tuning Critical Hardware Setup Start Start: Sample in Magnet LockShim Lock (Solvent) & Shim Start->LockShim TuneH Tune Channel 1 (1H) LockShim->TuneH TuneF Tune Channel 2 (19F) TuneH->TuneF RefSpec Acquire Reference 19F Spectrum TuneF->RefSpec DetermineO2 Determine O2 (Center Freq of Fluorine) RefSpec->DetermineO2 SetupDec Setup 1H{19F} Experiment (Pulse: zg, Dec: garp/waltz) DetermineO2->SetupDec SetParams Set O2 & Decoupling Power (dpwr) SetupDec->SetParams Acquire Acquire & Process SetParams->Acquire Compare Compare vs Coupled Spectrum Acquire->Compare

Caption: Step-by-step workflow for acquiring 19F-decoupled Proton NMR data.

Detailed Methodology

Step 1: The Reference Map (


 Observation) 
Before you can decouple the fluorine, you must know exactly where it is.
  • Run a standard coupled

    
     experiment (Pulse program: zg or zgfhigqn).
    
  • Process the spectrum.[3][4] Note the center frequency (in ppm or Hz) of your

    
     multiplet. This value is your O2  (Offset 2).
    
    • Why? Broadband decoupling has a limited bandwidth. If your decoupling pulse is centered at -100 ppm but your signal is at -200 ppm, the decoupling will fail or be incomplete (cycling sidebands).

Step 2: Parameter Setup (


 Observation) 
  • Create a new dataset.[1][4]

  • Load a standard proton parameter set.

  • Change the pulse program to a decoupling sequence (e.g., zggpig or zg_19f_dec depending on vendor).

  • Set Nucleus 2:

    
    .
    
  • Set O2: Enter the frequency found in Step 1.

  • Decoupling Sequence: Select GARP or WALTZ-16.

    • Expert Tip: Use GARP for broader decoupling ranges (e.g., if you have multiple

      
       groups).[5] Use WALTZ for sharper lines if the F signal is narrow.
      

Step 3: Power Optimization (The Safety Check)

  • Set Decoupler Power (dpwr/pl12): Start low. High power decoupling can heat the probe and sample.

    • Guideline: For modern probes, 10-15 Watts is usually sufficient. On Bruker systems, this might correspond to pl12 of approx 12-15 dB (check your specific probe's "hard pulse" power limits).

  • Duty Cycle: Ensure the acquisition time (aq) is not excessively long (>2 sec) to prevent probe overheating during continuous decoupling.

Part 4: Data Interpretation & Case Studies

Case Study: The Diastereotopic Linker

Scenario: A chiral molecule with a


 linker.

Coupled Spectrum (


 only): 
  • The

    
     protons appear as a "multiplet of multiplets."
    
  • Because the molecule is chiral,

    
    .
    
  • Because

    
     are close to the chiral center, 
    
    
    
    .
  • Pattern: Each proton is split by:

    • The geminal proton (

      
       Hz).
      
    • The trans-vicinal fluorine (

      
       Hz).
      
    • The cis-vicinal fluorine (

      
       Hz).
      
  • Visual: A chaotic spread of 16+ lines, often indistinguishable from baseline noise.

Decoupled Spectrum (


): 
  • The influence of

    
     and 
    
    
    
    is removed.
  • Result: The signal collapses into a clean AB quartet (two doublets with "roofing").

  • Validation: You can now clearly calculate the geminal coupling constant (

    
    ) and accurately integrate the area as 2H.
    
Structural Logic Diagram

CouplingLogic cluster_Result Observed Pattern Proton Proton (1H) Result Complex ABXY Multiplet (The Blob) Proton->Result Fluorine Fluorine (19F) Fluorine->Proton J-Coupling (High Hz) Fluorine->Result Chirality Chiral Center Chirality->Proton Induces Diastereotopicity Chirality->Fluorine Induces Diastereotopicity

Caption: Logical flow of how chirality and heteronuclear coupling create complex multiplets.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • IMSERC Northwestern University. (2014).[2] TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM. Link

  • Reinscheid, U. M. (2009). 1H-{19F} and 19F-{1H} Nuclear Overhauser Effect Spectroscopy (HOESY). Encyclopedia of Magnetic Resonance. Link

  • Thiede, E. H., et al. (2016). Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Journal of Magnetic Resonance. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 3,3-difluoro-GABA from 3-fluoro-GABA Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorine in Neuromodulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is a critical factor in maintaining neuronal equilibrium.[1][2][3] Insufficient GABA levels can lead to conditions such as seizures.[1][4] A primary strategy to elevate GABA concentrations in the brain is to inhibit the action of GABA aminotransferase (GABA-AT), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for its degradation.[1][4]

The introduction of fluorine into GABA analogues represents a powerful medicinal chemistry tactic to create potent, mechanism-based inhibitors of GABA-AT.[5][6] Fluorine's high electronegativity can drastically alter a molecule's properties, including its binding affinity and metabolic stability.[7][8] However, this potency is exquisitely sensitive to the number and position of fluorine atoms. A seemingly subtle shift—from a single fluorine in 3-fluoro-GABA to a geminal difluoro group in 3,3-difluoro-GABA—creates structurally and functionally distinct molecules. Furthermore, 3-fluoro-GABA exists as two enantiomers, (R) and (S), which can exhibit different biological activities.[3]

For researchers in drug development, unambiguous identification is not merely an academic exercise; it is a prerequisite for accurate structure-activity relationship (SAR) studies, patentability, and clinical safety. This guide provides an in-depth, multi-technique approach to reliably distinguish 3,3-difluoro-GABA from the isomers of 3-fluoro-GABA, grounded in spectroscopic and chromatographic first principles.

Part 1: The Structural Imperative: Mono- vs. Di-substitution

The foundational difference lies in the substitution at the C3 carbon. 3-fluoro-GABA possesses a single fluorine atom, creating a chiral center. 3,3-difluoro-GABA, with two fluorine atoms on the same carbon, is achiral. This fundamental structural divergence is the origin of the distinct analytical signatures we will exploit.

Caption: Chemical structures of 3,3-difluoro-GABA and the (R) and (S) enantiomers of 3-fluoro-GABA.

Part 2: Spectroscopic Fingerprinting: A Definitive Differentiation

Spectroscopy provides the most definitive, non-destructive method for structural elucidation. For fluorinated compounds, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for this specific challenge. The presence and coupling of the ¹⁹F nucleus provide a direct and unambiguous signature.[9][10]

¹⁹F NMR: The Most Direct Probe The ¹⁹F NMR spectrum is the clearest differentiator. Due to its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is highly sensitive.[9] The chemical shift range is vast (~800 ppm), minimizing signal overlap.[9]

  • 3,3-difluoro-GABA: The two fluorine atoms are chemically equivalent. They will appear as a single resonance. This signal will be split into a triplet by the two adjacent protons on the C2 carbon (²JHF coupling).

  • 3-fluoro-GABA (both R and S): The single fluorine atom will produce one resonance at a distinctly different chemical shift from the difluoro compound. This signal will be split by the adjacent protons on C2 (two protons) and C4 (two protons), as well as the single proton on C3, resulting in a complex multiplet, often appearing as a doublet of triplets.

¹H and ¹³C NMR: Orthogonal Validation The strong electronegativity of fluorine significantly influences the chemical shifts of nearby protons and carbons, an effect known as deshielding.[8][11][12]

  • ¹H NMR: The protons on the carbon bearing the fluorine(s) (C3-H) and adjacent carbons (C2-H₂, C4-H₂) will exhibit characteristic splitting patterns due to H-F coupling (J-coupling). In 3,3-difluoro-GABA, the C2-H₂ and C4-H₂ protons will be triplets of triplets (split by the adjacent CH₂ and the two fluorine atoms). In 3-fluoro-GABA, the C3-H proton will be a complex multiplet split by the fluorine and the four protons on C2 and C4.

  • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF). For 3,3-difluoro-GABA, the C3 signal will be a triplet, while for 3-fluoro-GABA, it will be a doublet. The magnitude of the coupling and the chemical shift are diagnostic.

Compound Technique Key Differentiating Feature Expected Chemical Shift (δ) Range (ppm)
3,3-difluoro-GABA ¹⁹F NMRSingle resonance, split into a triplet-90 to -120 (vs. CFCl₃)[13]
3-fluoro-GABA ¹⁹F NMRSingle resonance, complex multiplet-180 to -220 (vs. CFCl₃)[9]
3,3-difluoro-GABA ¹H NMRAbsence of C3-H signal. C2-H₂ and C4-H₂ are complex.C2-H₂: ~2.7; C4-H₂: ~3.2[14][15]
3-fluoro-GABA ¹H NMRPresence of C3-H signal (~4.5 ppm), split by ¹⁹F.C3-H: ~4.5; C2-H₂: ~2.5; C4-H₂: ~3.1[14][15]
3,3-difluoro-GABA ¹³C NMRC3 signal is a triplet due to ²JCF coupling.C3: ~115-125 (t, ¹JCF ≈ 240-250 Hz)
3-fluoro-GABA ¹³C NMRC3 signal is a doublet due to ¹JCF coupling.C3: ~85-95 (d, ¹JCF ≈ 160-170 Hz)

Note: Exact chemical shifts and coupling constants are solvent and instrument dependent. The values provided are typical estimates for comparative purposes.

Mass Spectrometry (MS): The First Check

While NMR provides detailed structural data, MS offers a rapid and sensitive method for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): The most straightforward distinction is the molecular weight.

    • 3,3-difluoro-GABA (C₄H₇F₂NO₂): ~139.04 g/mol

    • 3-fluoro-GABA (C₄H₈FNO₂): ~121.05 g/mol

  • Fragmentation Pattern: Electron impact (EI) or tandem MS (MS/MS) will produce characteristic fragments. Fluorinated compounds often show losses of HF (mass 20) or F (mass 19).[16] While both compounds will exhibit these losses, the fragmentation patterns leading to these losses and the relative abundance of other fragments will differ, providing a secondary confirmation of the structure.[17][18][19]

Part 3: Chromatographic Separation: Resolving the Isomers

Chromatography is essential for two reasons: 1) to separate the mono- and di-fluorinated compounds if they are in a mixture, and 2) to resolve the (R) and (S) enantiomers of 3-fluoro-GABA.

Caption: Workflow for separation and identification of fluorinated GABA analogues.

Protocol: Chiral HPLC for Enantiomeric Resolution of 3-fluoro-GABA

The enantiomers of 3-fluoro-GABA are physically identical except for their interaction with polarized light and other chiral molecules. Therefore, a chiral stationary phase (CSP) is required for their separation.[20][21][22]

Objective: To separate (R)- and (S)-3-fluoro-GABA from each other and from 3,3-difluoro-GABA.

Materials:

  • Column: Chirobiotic T or Crownpak CR(+) column. These phases are effective for separating amino acid analogues.[23]

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Sample: Mixture dissolved in the initial mobile phase composition.

Methodology:

  • System Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., 95% A: 5% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% B to 50% B over 30 minutes. The less polar 3,3-difluoro-GABA will likely elute before the more polar 3-fluoro-GABA enantiomers. The chiral interactions with the stationary phase will cause the two enantiomers to elute at different retention times.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the analytes lack a strong chromophore.

  • Confirmation: Collect the fractions corresponding to each peak and confirm their identity using the NMR and MS methods described in Part 2.

Part 4: Biological Significance: Why Differentiation is Mission-Critical

The ultimate reason for this rigorous analytical differentiation lies in biological activity. The precise fit of an inhibitor within the active site of GABA-AT is governed by its three-dimensional structure.

  • Potency Differences: It is well-established that enantiomers of a chiral drug can have vastly different pharmacological activities.[3][24] One enantiomer of 3-fluoro-GABA may be a potent inhibitor of GABA-AT, while the other may be significantly less active or even inactive.

  • Mechanism of Inactivation: Fluorinated GABA analogues are often mechanism-based inactivators (also known as "suicide inhibitors").[4][25] They are processed by the enzyme like the native substrate, but are converted into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[1][25] The efficiency of this process (the k_inact/K_I ratio) can be highly dependent on the stereochemistry and electronic properties dictated by the fluorination pattern.[5] For example, some difluorinated compounds have been shown to be over 100 times more potent than their non-fluorinated counterparts.[1][26]

GABA_AT_Inhibition cluster_Enzyme GABA-AT Active Site Enzyme GABA-AT + PLP Cofactor SchiffBase Schiff Base Intermediate Enzyme->SchiffBase Enzymatic Processing Inhibitor Fluorinated GABA (e.g., 3F-GABA) Inhibitor->Enzyme Binding ReactiveSpecies Reactive Michael Acceptor (via F⁻ elimination) SchiffBase->ReactiveSpecies Tautomerization & Fluoride Elimination InactiveEnzyme Covalently Modified, Inactive Enzyme ReactiveSpecies->InactiveEnzyme Nucleophilic Attack by Active Site Residue

Caption: Mechanism of irreversible inhibition of GABA-AT by a fluorinated GABA analogue.

Conclusion

Distinguishing between 3,3-difluoro-GABA and the isomers of 3-fluoro-GABA is a critical capability for any research program in neuroscience or drug development. A simple check of molecular weight by mass spectrometry provides the initial differentiation. However, for absolute structural confirmation and for separating the biologically distinct (R) and (S) enantiomers of 3-fluoro-GABA, a combined analytical approach is mandatory. ¹⁹F NMR offers the most definitive spectroscopic signature, supported by detailed analysis of ¹H and ¹³C NMR spectra. Finally, chiral HPLC provides the necessary resolving power to isolate each component from a mixture, enabling precise biological evaluation. Adherence to this multi-modal analytical strategy ensures data integrity and accelerates the development of novel, potent, and selective neuromodulatory therapeutics.

References

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid.
  • A Comparative Guide to the Forensic Differentiation of 2-Fluoramphetamine and Its Structural Analogs. Benchchem.
  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society.
  • Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. PubMed.
  • Fluorinated conformationally restricted gamma-aminobutyric acid aminotransferase inhibitors. PubMed.
  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid.
  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA.
  • ANALYTICAL METHODS for Fluoride. Agency for Toxic Substances and Disease Registry.
  • 1H NMR Chemical Shift.
  • Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Chemical shifts. University of Regensburg.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • CHAPTER 2 Fragmentation and Interpret
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • New Frontiers and Developing Applications in 19F NMR.
  • Chiral HPLC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19Flourine NMR. University of Ottawa.
  • Distinction of the GABA 2.29 ppm Resonance using Triple Refocusing at 3T In Vivo.
  • mass spectra - fragmentation p
  • Fluorination Methods for Drug Discovery and Development. PubMed.
  • Examining the Evidence on Fluorofentanyl- Multidisciplinary Evaluation of this Emerging Drug with a Focus on Forensic Toxicology Investig
  • 1H NMR Spectroscopy. Vancouver Island University.
  • Evaluation of analytical methods for fluorine in biological and related m
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. MDPI.
  • Mass spectra of fluorocarbons. National Institute of Standards and Technology.
  • The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding.
  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv.
  • High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.

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Structural Dynamics and Crystallographic Benchmarking of 4-Amino-3,3-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 4-Amino-3,3-difluorobutanoic acid (3,3-Difluoro-GABA) represents a critical bioisostere of the inhibitory neurotransmitter GABA. While the introduction of a gem-difluoro group is a standard medicinal chemistry tactic to block metabolic oxidation and modulate lipophilicity, it drastically alters the solid-state packing and conformational landscape of the molecule.

The Objective: This guide serves as a technical blueprint for researchers to characterize the crystal structure of 3,3-Difluoro-GABA. Unlike standard GABA, which adopts a flexible zwitterionic lattice, the difluoro analog is predicted to exhibit rigid conformational locking due to the fluorine gauche effect . This guide compares the theoretical and experimental parameters of 3,3-Difluoro-GABA against its non-fluorinated parent (GABA) and the monofluorinated analog (3-Fluoro-GABA).

The Comparative Landscape: Structural Alternatives

To understand the significance of the 3,3-difluoro modification, we must benchmark it against the native ligand and established analogs.

Table 1: Physicochemical & Structural Benchmarks[1]
FeatureGABA (Native) 3,3-Difluoro-GABA (Target)(R/S)-3-Fluoro-GABA Baclofen
Formula C₄H₉NO₂C₄H₇F₂NO₂C₄H₈FNO₂C₁₀H₁₂ClNO₂
Key Modification NoneGem-difluoro at C3Monofluoro at C34-Chlorophenyl at C3
Electronic Effect NeutralStrong EWG (Inductive)Moderate EWGSteric & Lipophilic
Conformation Highly Flexible (Anti/Gauche mix)Rigid Gauche (Predicted)Gauche PreferenceRestricted Rotation
Amine pKa (Approx)~10.5~8.5 - 9.0 (Lower basicity)~9.3~9.6
Acid pKa (Approx)~4.0~3.2 - 3.5 (Higher acidity)~3.7~3.9
Solid State Form ZwitterionZwitterion (Likely)ZwitterionZwitterion

Expert Insight: The drop in amine pKa in the difluoro analog is critical. It reduces the energy penalty for desolvation during receptor binding, potentially enhancing potency despite the steric penalty of the fluorine atoms.

Structural Logic: The Fluorine Effect

Before crystallization, one must understand the forces driving the lattice formation. The introduction of fluorine is not merely a "space-filling" modification; it fundamentally alters the torsion angles.

The Gauche Effect

In 1,2-difluoroethane systems (and by extension,


-fluoroamines), the molecule prefers a gauche conformation  (torsion angle ~60°) rather than the sterically less hindered anti conformation (180°).
  • Mechanism: Hyperconjugation between the

    
     bonding orbital and the 
    
    
    
    antibonding orbital.
  • Impact on 3,3-Difluoro-GABA: This locks the C2-C3-C4 backbone, likely forcing the crystal to adopt a folded structure distinct from the extended sheets often seen in GABA polymorphs.

DOT Diagram 1: Structural & Conformational Relationships

G cluster_effect Stereoelectronic Drivers GABA GABA (Native) Flexible Backbone High Solvation Energy F_GABA 3-Fluoro-GABA Partial Gauche Bias Chiral Centers (R/S) GABA->F_GABA F-Substitution Receptor GABA-AT / GABA-A Binding Site GABA->Receptor Induced Fit FF_GABA 3,3-Difluoro-GABA (Target) Gem-Difluoro Effect Rigid Conformation Lower pKa F_GABA->FF_GABA Geminal F FF_GABA->Receptor Pre-organized Binding? Gauche Gauche Effect (σC-H → σ*C-F) Gauche->FF_GABA Dipole C-F Dipole Alignment Dipole->FF_GABA

Figure 1: Structural evolution from GABA to 3,3-Difluoro-GABA, highlighting the stereoelectronic forces (Gauche effect) that constrain the target molecule's conformation.

Experimental Protocol: Crystallization & Analysis

Since specific lattice constants for 3,3-difluoro-GABA are not standard in open databases, the researcher must generate them. The high polarity of the zwitterion makes this challenging.

Step 1: Synthesis & Purification
  • Pre-requisite: Ensure purity >98% via ¹⁹F-NMR (expect singlet/quartet depending on decoupling) and ¹H-NMR.

  • Salt Control: If synthesized via HCl hydrolysis, you likely have the hydrochloride salt. To obtain the zwitterion for comparison with native GABA, neutralize with Ag₂CO₃ or use an ion-exchange resin (Dowex 50W).

Step 2: Crystal Growth Strategies

Zwitterionic amino acids are notoriously insoluble in organic solvents but too soluble in water.

  • Method A: Vapor Diffusion (Sitting Drop)

    • Solvent: Water (10 mg/mL).

    • Precipitant: Ethanol or Isopropanol.

    • Mechanism:[1] Alcohol diffuses into the water drop, slowly lowering solubility.

  • Method B: Slow Evaporation (pH Controlled)

    • Dissolve in water.[2] Adjust pH to the exact isoelectric point (pI ~5.5-6.0 estimated).

    • Allow slow evaporation at 4°C to reduce thermal motion disorder.

Step 3: X-Ray Diffraction (XRD) Workflow
DOT Diagram 2: The Crystallographic Pipeline

Workflow Sample Purified 3,3-F2-GABA (>98% Purity) Screen Polymorph Screening (Vapor Diffusion vs. Evap) Sample->Screen Mount Crystal Mounting (Cryo-loop @ 100K) Screen->Mount Single Crystal Found DataCol Data Collection (Mo or Cu Source) Mount->DataCol Solve Structure Solution (Direct Methods/SHELXT) DataCol->Solve Refine Refinement (Anisotropic F, Isotropic H) Solve->Refine Refine->Solve R1 > 5% (Retry) Analyze Interaction Analysis (Hirshfeld Surfaces) Refine->Analyze

Figure 2: Step-by-step workflow for solving the crystal structure of the fluorinated amino acid.

Performance Analysis: What to Measure

Once the structure is solved (or when comparing against literature values of analogs), use these metrics to validate the "performance" of the crystal packing.

A. Torsion Angles (The "Fingerprint")

Measure the torsion angle


 (N-C-C-C).
  • GABA: Typically adopts extended (anti) or partially folded conformations depending on the polymorph.

  • 3,3-Difluoro-GABA: Expect

    
     (gauche). If 
    
    
    
    , the lattice forces have overcome the stereoelectronic gauche effect (rare but possible in salts).
B. Hydrogen Bonding Network

Fluorine is a poor hydrogen bond acceptor compared to oxygen, but in the absence of other acceptors, C-F...H-N interactions can occur.

  • Metric: Check for C-F...H distances < 2.6 Å.

  • Significance: If these exist, they stabilize the packing. If not, the packing is driven entirely by the carboxylate-ammonium "head-to-tail" chains.

C. Bond Lengths
  • C-F Bond: Expect 1.35 – 1.38 Å.

  • C-C Bond (adjacent to F): Expect shortening due to the high electronegativity of F (approx 1.50 Å vs standard 1.54 Å).

Table 2: Comparative Crystallographic Template

Use this table to report your experimental findings against the standard.

ParameterGABA (Standard)3,3-Difluoro-GABA (Experimental)Interpretation
Space Group P2₁/c (Monoclinic)To be determinedLower symmetry often implies tighter packing.
Z Value 4TBDNumber of molecules per unit cell.
C-C-C-N Torsion ~170° (Anti) or ~70° (Gauche)Expect ~60° Indicates rigidity of the pharmacophore.
C-F Bond Length N/A~1.36 Å Indicator of bond strength/metabolic stability.
Density ~1.23 g/cm³Expect >1.4 g/cm³ Fluorine significantly increases crystal density.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Yamamoto, I., et al. (2011).[4][5] Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABA(C) receptors.[4] Chemical Communications, 47(28), 7956-7958.[4] Link

  • PubChem. (2025).[6] 4-amino-3,3-difluorobutanoic acid hydrochloride.[7] National Library of Medicine.[6] Link

  • Braga, D., et al. (2005). Making crystals from crystals: a green route to crystal engineering and polymorphism. Chemical Communications, (29), 3635-3645. (Reference for solid-state zwitterion handling). Link

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Advanced Protocol: 19F NMR Monitoring of GABA-Transaminase (GABA-AT) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR monitoring of GABA-transaminase enzymatic assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Shift to Direct Detection

In the development of GABAergic modulators for epilepsy and addiction, the accurate monitoring of GABA-transaminase (GABA-AT) activity is a critical bottleneck. Traditional assays rely on coupled enzymatic systems (e.g., succinic semialdehyde dehydrogenase coupled to NADP+ reduction) or discontinuous HPLC sampling. These methods are prone to artifacts: coupled enzymes can be inhibited by the very compounds being screened, and optical interference is common in complex biological matrices.

19F NMR spectroscopy offers a superior alternative: a direct, real-time, and label-free method (using fluorinated substrate analogs) that operates in opaque or complex media without auxiliary enzymes. This guide details the implementation of a 19F NMR "De-fluorination" Assay , a robust protocol that exploits the unique mechanistic processing of 3-fluoro-GABA by GABA-AT to yield a high-contrast inorganic fluoride signal.

Comparative Landscape: NMR vs. Traditional Modalities

The choice of assay platform dictates the quality of kinetic data. The following table contrasts the 19F NMR approach with industry-standard alternatives.

Feature19F NMR (De-fluorination Assay) Coupled UV-Vis (GABAse) HPLC-MS (Discontinuous)
Detection Principle Direct: Detection of F⁻ release from substrate analog.Indirect: NADPH production via secondary enzyme (SSADH).Direct: Mass/Charge detection of GABA/Glutamate.
Temporal Resolution Real-Time (In situ): Continuous monitoring of a single tube.Real-Time: Continuous absorbance reading.Discontinuous: Requires quenching and aliquoting.
Interference Risk Low: 19F background is non-existent in biological media.High: Test compounds may inhibit the coupling enzyme (SSADH) or absorb at 340 nm.Medium: Matrix effects can suppress ionization.
Sensitivity Medium: Requires μM to mM substrate concentrations.High: Sensitive to low activity (nM range).Very High: Can detect fM/pM levels.
Throughput Low/Medium: Limited by magnet time (unless using autosamplers/flow-NMR).High: 96/384-well plate compatible.Medium: Limited by run time per sample.
Mechanistic Insight High: Can distinguish between binding, turnover, and suicide inhibition.Low: Only reports total flux.High: Identifies specific metabolites.

The Mechanistic Probe: 3-Fluoro-GABA

To monitor GABA-AT by 19F NMR, we utilize a "suicide substrate" analog: 3-Fluoro-GABA (3F-GABA) . Unlike physiological GABA, which undergoes transamination, 3F-GABA undergoes a specific


-elimination  reaction within the GABA-AT active site.
The Mechanism[1]
  • Binding: 3F-GABA binds to the PLP-enzyme complex.

  • Deprotonation: The active site Lysine-329 abstracts the

    
    -proton (identical to the first step of normal transamination).
    
  • Elimination (The Reporter Step): Instead of transferring the amino group, the unstable carbanion eliminates the

    
    -fluorine atom as an inorganic fluoride ion (F⁻).
    
  • Signal Generation: This transforms the organic fluorine signal (multiplet,

    
     ppm) into a distinct inorganic fluoride signal (singlet, 
    
    
    
    ppm).
Pathway Diagram

The following diagram illustrates the divergence between the physiological GABA pathway and the 3F-GABA reporter pathway.

GABA_Mechanism Enzyme GABA-AT (PLP) Intermediate_G Carbanion Intermediate Enzyme->Intermediate_G Catalysis Intermediate_F Fluorinated Carbanion Enzyme->Intermediate_F GABA GABA (Substrate) GABA->Intermediate_G  Deprotonation   F_GABA (R)-3-Fluoro-GABA (Reporter Substrate) 19F Signal: ~ -180 ppm F_GABA->Intermediate_F  Deprotonation   SSA Succinic Semialdehyde (Product) Intermediate_G->SSA  Transamination   Glutamate L-Glutamate Intermediate_G->Glutamate  + alpha-KG   Enamine Enamine Intermediate Intermediate_F->Enamine  Beta-Elimination   Fluoride Fluoride Ion (F⁻) (Reporter Signal) 19F Signal: -119 ppm Enamine->SSA  Hydrolysis   Enamine->Fluoride  Release F⁻  

Caption: Mechanistic divergence in GABA-AT assays. While GABA undergoes transamination, the 3-fluoro analog undergoes beta-elimination, releasing a fluoride ion (F-) which serves as the distinct NMR reporter signal.

Experimental Protocol: The "De-fluorination" Assay

This protocol is designed for a standard 500 MHz or 600 MHz NMR spectrometer equipped with a 19F-capable probe (e.g., BBFO, TCI).

A. Materials & Reagents[2][3][4]
  • Enzyme: Recombinant human or porcine GABA-Transaminase (GABA-AT).

    • Note: Purity >90% is recommended to avoid side-reactions.

  • Substrate: (R)-4-amino-3-fluorobutanoic acid ((R)-3F-GABA).

    • Source: Custom synthesis or specialized fluorochemical suppliers.

    • Stereochemistry: The (R)-enantiomer is processed ~10-20x faster than the (S)-enantiomer.[1] Use pure (R) for maximum sensitivity or racemate (with corrected concentration calculations).

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[2][1][3]

  • Buffer: 100 mM Potassium Pyrophosphate (pH 8.5) or HEPES (pH 8.0).

    • Avoid: Phosphate buffer if high concentrations of metal ions are present (precipitation risk), though generally acceptable.

    • D2O: 10% v/v for field locking.

  • Internal Standard (Optional): Trifluoroacetic acid (TFA) or Trifluoroethanol (TFE) in a capillary insert (to avoid pH effects on the standard).

B. Assay Setup (Sample Preparation)

Prepare the following reaction mixture in a microcentrifuge tube (Total Volume: 500 μL):

  • Buffer: 400 μL (containing 100 mM Pyrophosphate, pH 8.5).

  • Cofactor: 10 μL of 5 mM PLP stock (Final: 100 μM).

  • Substrate: 50 μL of 100 mM (R)-3F-GABA stock (Final: 10 mM).

  • D2O: 50 μL.

  • Enzyme: Add last to initiate reaction (e.g., 0.1 - 1.0 Units).

Immediately transfer to a 5 mm NMR tube.

C. NMR Acquisition Parameters
  • Pulse Sequence: zgfigqn (19F with 1H decoupling) or standard zg if decoupling is not essential (F- is a singlet, but 3F-GABA is a multiplet). Decoupling simplifies the substrate spectra.

  • Spectral Width: 200 ppm (cover -100 to -220 ppm).

  • Relaxation Delay (D1): 2–5 seconds. (F⁻ has a long T1; ensure D1 > 3*T1 for quantitative integration, or use a shorter D1 with a correction factor).

  • Scans: 16–64 scans per time point (depending on enzyme activity).

  • Time Course: Arrayed experiment (pseudo-2D) acquiring a spectrum every 2–5 minutes for 60–120 minutes.

Data Analysis & Interpretation

Spectral Processing
  • Reference: Set the inorganic Fluoride (F⁻) peak to -119.0 ppm (or calibrate relative to internal TFA at -76.5 ppm).

  • Baseline Correction: Apply automatic baseline correction to ensure accurate integration.

Kinetic Plotting

Extract the integral values for the two key regions:

  • Substrate (3F-GABA): Multiplet centered at ~ -180 to -190 ppm.

  • Product (F⁻): Singlet at -119 ppm.

Calculate the Percent Conversion at each time point:



Note: If using racemic 3F-GABA, the maximum conversion will plateau at 50% because the (S)-enantiomer is a poor substrate.

Inhibition Studies (Vigabatrin Control)

To validate the assay or screen inhibitors:

  • Pre-incubate GABA-AT with the test inhibitor (e.g., Vigabatrin) for 30 minutes.

  • Add the 3F-GABA reporter substrate.

  • Monitor the F⁻ production rate.

  • Result: Vigabatrin is a suicide inhibitor. You should observe a dose-dependent decrease in the rate of F⁻ production (slope of the kinetic curve).

Troubleshooting & Optimization

IssueProbable CauseSolution
No F⁻ Signal Inactive Enzyme or Wrong EnantiomerEnsure PLP is added. Verify enzyme activity with a positive control. Ensure (R)-3F-GABA is present.
Broad F⁻ Peak pH Exchange or Metal ComplexationF⁻ chemical shift and linewidth are pH sensitive. Ensure strong buffering (100 mM). Add EDTA if paramagnetic metals are suspected.
Signal Drift pH Change during reactionThe elimination reaction releases Ammonia. Ensure buffer capacity is sufficient to maintain pH 8.0–8.5.
Low Sensitivity T1 SaturationIncrease Relaxation Delay (D1). F⁻ has a very long T1 in clean buffers.

References

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. Biochemistry, 25(22), 6817–6820. Link

  • Burke, J. R., & Silverman, R. B. (1991). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 113(24), 9341–9349. Link

  • Kollonitsch, J., et al. (1979).[4] Selective fluorination of hydroxy amines and amino acids. Journal of Organic Chemistry, 44(22), 3831-3837. (Describes synthesis of 3-fluoro-GABA). Link

  • Yu, J. X., et al. (2005).[4] 19F NMR spectroscopy in the study of enzyme mechanisms.[5] Current Organic Chemistry, 9(16). (General reference for 19F enzymatic assays).

  • Yamamoto, I., et al. (2011).[6] 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase.[6][7] Future Medicinal Chemistry, 3(2), 189-195.[8] Link

Sources

Determination of Enantiomeric Excess for Chiral Difluoro-GABA: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into the GABA (


-aminobutyric acid) scaffold—specifically in gem-difluoro (3,3-difluoro) or vicinal-difluoro (2,3-difluoro) motifs—profoundly alters pKa, lipophilicity, and metabolic stability. However, the biological activity of these analogs is strictly stereodependent. For instance, specific enantiomers of fluorinated GABA analogs can act as suicide inhibitors of GABA transaminase (GABA-AT) or selective agonists for GABA

receptors.

This guide provides a technical comparison of the three most robust methods for determining enantiomeric excess (% ee) of chiral difluoro-GABA: Marfey’s Derivatization (LC-MS) , Direct Chiral HPLC , and


F NMR with Chiral Solvating Agents (CSAs) .

Method A: Marfey’s Derivatization (LC-MS/UV)

Best For: High-sensitivity analysis, biological matrices (plasma/brain tissue), and trace impurity detection (<0.1% ee).

Mechanism of Action

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its leucine analog (L-FDLA) reacts with the primary amine of difluoro-GABA. This converts the enantiomeric mixture into a pair of diastereomers. Because the fluorinated GABA side chain is distinct from the chiral center of the reagent, these diastereomers exhibit significantly different physicochemical properties, allowing baseline separation on standard achiral C18 columns .

Protocol: Derivatization of Difluoro-GABA
  • Stock Preparation: Prepare a 50 mM solution of the difluoro-GABA sample in water.

  • Reagent Addition: Add 100 µL of sample to 200 µL of 1% (w/v) L-FDLA in acetone.

  • Basification: Add 40 µL of 1 M NaHCO

    
     to buffer the reaction to pH ~8–9.
    
  • Incubation: Heat at 40°C for 60 minutes. (Note: Difluoro-GABA is less nucleophilic than standard GABA due to the electron-withdrawing fluorine effect; extended heating ensures completion).

  • Quenching: Stop reaction with 40 µL of 1 M HCl. Dilute with 50% acetonitrile/water.

  • Analysis: Inject 5–10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 10% to 60% B over 25 minutes.

Critical Insight

For 3,3-difluoro-GABA, the fluorine atoms induce a strong dipole that interacts differently with the C18 phase depending on the diastereomeric configuration. L-FDLA-L-Difluoro-GABA typically elutes before the L-FDLA-D-Difluoro-GABA isomer, but this elution order must be validated with a racemate standard.

Method B: Direct Chiral HPLC (Ligand Exchange/Crown Ether)

Best For: Preparative scale separation, QC of bulk material, and avoiding derivatization steps.

Column Selection Strategy

Unlike standard amino acids, difluoro-GABA is highly acidic and polar. Polysaccharide columns (e.g., Chiralpak IA/IC) often fail without derivatization. The superior alternatives are:

  • Crown Ether Phases (e.g., Daicel Crownpak CR-I(+))

    • Mechanism:[3][4][5][6] The primary ammonium group of GABA forms an inclusion complex with the chiral crown ether. The fluorine substitution pattern affects the stability of this complex.

    • Conditions: Aqueous mobile phase with Perchloric Acid (pH 1.0–2.0) is required to ensure the amine is fully protonated (

      
      ).
      
  • Zwitterionic Phases (e.g., Supelco Chirobiotic T)

    • Mechanism:[3][4][5][6] Teicoplanin-based selector.[1] Offers multiple interaction points (hydrogen bonding, inclusion).

    • Conditions: Methanol/Water (50:[7]50) with 0.1% Acetic Acid.

Protocol: Crownpak CR-I(+) Separation
  • Mobile Phase: Perchloric acid (HClO

    
    ) in water (pH 1.5). Warning: Use dedicated glassware for perchloric acid.
    
  • Temperature: Maintain column at 10°C. Lower temperature significantly increases the resolution (

    
    ) of fluorinated amino acids by stabilizing the host-guest complex.
    
  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).

Method C: F NMR with Chiral Solvating Agents

Best For: Rapid "spot checks" during synthesis, structural elucidation, and samples with no UV chromophore.

Mechanism

The fluorine atoms in difluoro-GABA serve as an ultra-sensitive probe. In an achiral environment, enantiomers have identical NMR shifts. Adding a Chiral Solvating Agent (CSA) creates a transient diastereomeric environment, splitting the


F signals.
Recommended CSA: (R)-1-(1-Naphthyl)ethylamine

While metal complexes (e.g., Europium) are common, simple chiral amines work well for carboxylic acids via salt formation.

Protocol
  • Sample: Dissolve 10 mg of difluoro-GABA in 0.6 mL of CDCl

    
     (if protected ester) or D
    
    
    
    O/Methanol-d4 (if free acid).
  • CSA Addition: Add 2.0 equivalents of the CSA.

  • Acquisition: Acquire

    
    F NMR (minimum 376 MHz).
    
  • Analysis:

    • 3,3-Difluoro-GABA: The gem-difluoro group appears as an AB quartet. With CSA, you will see two sets of AB quartets. Integration of the corresponding peaks yields the ee.

    • Resolution: If peak overlap occurs, lower temperature to 250 K to slow the exchange rate.

Comparative Analysis & Decision Matrix

FeatureMarfey's Method (LC-MS)Direct Chiral HPLC

F NMR + CSA
Sensitivity High (picomole range)Medium (µg range)Low (mg range)
Sample Prep Complex (Derivatization)Minimal (Dissolve & Inject)Minimal (Mix & Measure)
Resolution (

)
Excellent (

)
Variable (Column dependent)Good (depends on field strength)
Throughput Medium (20-30 min run)Medium (15-40 min run)High (5 min acquisition)
Cost per Run Low (Reagents)High (Chiral Columns)Low (Deuterated solvents)
Primary Use Biological Assays, Trace AnalysisProcess Chemistry, PurificationSynthetic Reaction Monitoring
Workflow Visualization

G Start Start: Chiral Difluoro-GABA Sample Decision1 Is the sample a complex biological matrix (plasma, tissue)? Start->Decision1 Decision2 Is UV detection possible (or is CAD/MS available)? Decision1->Decision2 No (Pure Compound) MethodA METHOD A: Marfey's Derivatization (L-FDLA + C18 Column) Decision1->MethodA Yes (High Sensitivity Needed) MethodB METHOD B: Direct Chiral HPLC (Crownpak CR-I(+) or Chirobiotic T) Decision2->MethodB Yes (Routine QC/Prep) MethodC METHOD C: 19F NMR + CSA ((R)-1-(1-Naphthyl)ethylamine) Decision2->MethodC No (No Chromophore/Rapid Check) Result Calculate Enantiomeric Excess (ee) Integrate Area (Major - Minor) / (Major + Minor) MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision tree for selecting the optimal analytical method based on sample matrix and detection capabilities.

References

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[8] Link

  • O'Hagan, D., et al. (2011).[6] 3-Fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABA(A) receptors and GABA aminotransferase.[6] Future Medicinal Chemistry, 3(2), 189-195.[6] Link

  • Fujii, K., et al. (1997). Development of a highly sensitive chiral derivatizing reagent, L-FDLA, for the resolution of amino acids.[7] Analytical Chemistry, 69(16), 3346-3351. Link

Sources

Technical Guide: Infrared Spectroscopy of Gem-Difluoro Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectral characterization of gem-difluoro (


) groups, designed for researchers in medicinal chemistry and materials science.

Executive Summary

The gem-difluoro group (


) is a critical bioisostere in modern drug design, often replacing carbonyls (

) or methylenes (

) to modulate metabolic stability and lipophilicity. However, its detection by IR spectroscopy is frequently complicated by the "fluorine fingerprint"—a crowded region between 1000 and 1400

.[1]

This guide moves beyond basic peak assignment, offering a self-validating protocol for distinguishing


 moieties from monofluorinated (

) and trifluoromethyl (

) groups, and monitoring their synthesis from carbonyl precursors.[1]
Vibrational Theory & Characteristic Bands

Unlike the isolated C-H oscillators in alkyl chains, the C-F bonds in a gem-difluoro group are strongly coupled to the carbon backbone. This results in vibrational modes that are highly sensitive to the local chemical environment (conformation and neighboring groups).

The Core Signature: Symmetric vs. Asymmetric Stretching

The


 group exhibits two primary stretching modes. Because the C-F bond is highly polar with a large dipole moment, these bands are intense  (strong oscillator strength).
Vibrational ModeWavenumber Range (

)
IntensityDiagnostic Value
Asymmetric Stretch (

)
1150 – 1250 Very StrongPrimary Indicator. Often the strongest band in the spectrum.[1]
Symmetric Stretch (

)
1050 – 1150 StrongSecondary Indicator. Appears at lower energy than

.
Scissoring (Bending) (

)
600 – 800 Medium/WeakTertiary. Hard to distinguish from C-H rocking/wagging in the fingerprint region.

Expert Insight: In


 groups, the asymmetric stretch is consistently higher in energy than the symmetric stretch. This doublet pattern (separated by ~50-100 

) is the key differentiator from the single band of a monofluoro group.
Comparative Spectral Analysis

To positively identify a gem-difluoro group, you must rule out alternatives.

Functional GroupKey IR FeaturesDistinction from

Monofluoro (

)
Single strong band, 1000–1100

.[1]
Lacks the distinct doublet structure of

.
Trifluoromethyl (

)
Broad, complex multiplet, 1100–1350

.[1]
Broader and often obscures the entire region; usually shows 3+ coupled modes.
Carbonyl (

)
Sharp, strong band, ~1715

.[1][2][3]
Disappears upon fluorination (key reaction monitor).
Methylene (

)
Scissoring at ~1465

.[1]

lacks this band;

stretches are ~1800

lower than C-H stretches.[1]
Visualization: Vibrational Logic

The following diagram illustrates the vibrational logic used to distinguish these modes.

CF2_Vibrations CF2 Gem-Difluoro (CF2) Stretch Stretching Modes (1000-1300 cm⁻¹) CF2->Stretch Primary Diagnostic Bend Bending Modes (<800 cm⁻¹) CF2->Bend Secondary Asym Asymmetric Stretch (~1200 cm⁻¹) Very Strong Stretch->Asym Higher Energy Sym Symmetric Stretch (~1100 cm⁻¹) Strong Stretch->Sym Lower Energy Scissor Scissoring (600-800 cm⁻¹) Medium/Weak Bend->Scissor

Figure 1: Hierarchical breakdown of gem-difluoro vibrational modes. The asymmetric/symmetric doublet in the 1000-1300 cm⁻¹ region is the primary diagnostic tool.

Experimental Protocol: Self-Validating Identification

This protocol is designed for monitoring the deoxofluorination of a ketone to a gem-difluoroalkane (e.g., using DAST or Deoxo-Fluor®), a common workflow in drug discovery.[1]

Step 1: Sample Preparation (ATR vs. Transmission)
  • Preferred Method: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

  • The "Fluorine Effect" Warning: Fluorinated compounds often have anomalous refractive indices around absorption bands.

    • Problem: In ATR, this can shift peak maxima to lower wavenumbers (by 5-10

      
      ) compared to transmission spectra.[1]
      
    • Correction: If comparing to literature transmission data, apply an "ATR Correction" algorithm (available in most FTIR software) or strictly compare ATR-to-ATR data.[1]

Step 2: The "Disappearance/Appearance" Workflow

Do not rely on the C-F bands alone. Use the loss of the starting material's signal as internal validation.

  • Baseline Scan: Acquire spectrum of the Carbonyl Precursor .

    • Confirm strong

      
       stretch at ~1715 
      
      
      
      .[1][2][4]
    • Note the "empty" window between 1000–1100

      
       (unless C-O single bonds are present).[1]
      
  • Reaction Monitoring:

    • Target Signal: Look for the emergence of the doublet between 1050–1250

      
      .
      
    • Validation Signal: Confirm complete disappearance of the 1715

      
       band.
      
  • Clean-up:

    • Crucial: DAST byproducts are sticky. Clean the ATR crystal with isopropanol followed by dichloromethane to prevent "ghost" fluorine peaks in subsequent samples.

Step 3: Data Interpretation Table
ObservationConclusionAction
Strong 1715

+ No bands 1000-1250

Starting Material (Ketone)Reaction has not started.[1]
Weak 1715

+ Strong bands 1000-1250

Incomplete ConversionContinue reaction or add reagent.[1]
No 1715

+ Strong Doublet (1050/1200

)
Product (Gem-Difluoro) Success. Isolate and characterize.[1]
Broad band ~3400

+ C-F bands
Hydrolysis / AlcoholMoisture contamination.[1] Check solvents.[5]
Case Study: Synthesis of a Gem-Difluoro Bioisostere

Scenario: A medicinal chemist converts a ketone intermediate (e.g., 3-pentanone derivative) to its gem-difluoro analogue to block metabolic oxidation.

Workflow Diagram:

DAST_Workflow Start Start: Ketone Precursor (C=O Present) Reaction Reaction: DAST / DCM (Nucleophilic Fluorination) Start->Reaction Check IR Checkpoint Reaction->Check Result_A 1715 cm⁻¹ Band Remains Check->Result_A Incomplete Result_B 1715 cm⁻¹ GONE New Bands @ 1050-1250 cm⁻¹ Check->Result_B Complete Action_A Add Reagent / Time Result_A->Action_A Action_B Isolate Gem-Difluoro Product Result_B->Action_B

Figure 2: Decision tree for monitoring deoxofluorination reactions using IR markers.

Experimental Data Summary:

  • Precursor (Ketone):

    • 
      : 1718 
      
      
      
      (Strong, Sharp)[1]
    • Fingerprint: Clean in 1000-1100 region.[1]

  • Product (Gem-Difluoro):

    • 
      : Absent  (Baseline flat at 1718 
      
      
      
      )[1]
    • 
      : 1215 
      
      
      
      (Very Strong)[1]
    • 
      : 1090 
      
      
      
      (Strong)[1]
    • 
      : ~750 
      
      
      
      (Medium, often obscured)[1]
References
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Journal of Chemical Physics.[6] [1]

  • Specac. (2020). Interpreting Infrared Spectra: Functional Group Assignments. Specac Application Notes.

  • Organic Chemistry Portal. (2023). Fluorination with DAST: Reaction Conditions and Mechanisms.[5][7]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy: Characteristic Absorption Bands.[2][8][9][1]

  • Thermo Fisher Scientific. (2022). Advanced ATR Correction Algorithm for High Refractive Index Samples. Knowledge Base.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
4-Amino-3,3-difluorobutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.